molecular formula C10H15NO4 B2388564 N-(3-Oxohexanoyl)-L-homoserine lactone CAS No. 139290-36-1; 143537-62-6; 76924-95-3

N-(3-Oxohexanoyl)-L-homoserine lactone

Cat. No.: B2388564
CAS No.: 139290-36-1; 143537-62-6; 76924-95-3
M. Wt: 213.233
InChI Key: YRYOXRMDHALAFL-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-oxohexanoyl)-L-homoserine lactone is an N-acyl-L-homoserine lactone having 3-oxohexanoyl as the acyl substituent.
This compound is a natural product found in Pectobacterium carotovorum and Azospirillum lipoferum with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-oxo-N-[(3S)-2-oxooxolan-3-yl]hexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO4/c1-2-3-7(12)6-9(13)11-8-4-5-15-10(8)14/h8H,2-6H2,1H3,(H,11,13)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRYOXRMDHALAFL-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)CC(=O)NC1CCOC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(=O)CC(=O)N[C@H]1CCOC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Discovery of N-(3-Oxohexanoyl)-L-homoserine lactone in Vibrio fischeri: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive overview of the seminal discovery of N-(3-Oxohexanoyl)-L-homoserine lactone (3-oxo-C6-HSL), the primary autoinducer in the Vibrio fischeri quorum sensing system. It is intended for researchers, scientists, and drug development professionals interested in bacterial communication, signal transduction, and the historical context of quorum sensing. This document details the core LuxI/LuxR signaling pathway, outlines the experimental protocols that led to the identification of 3-oxo-C6-HSL, presents key quantitative data in a structured format, and visualizes the underlying biological and experimental processes.

Introduction: The Phenomenon of Autoinduction

The study of bioluminescence in the marine bacterium Vibrio fischeri led to the discovery of a sophisticated cell-to-cell communication system now known as quorum sensing.[1] In the early 1970s, researchers observed that V. fischeri cultures only produced light at high cell densities, a phenomenon termed "autoinduction."[1] This density-dependent gene expression suggested that the bacteria were releasing a signaling molecule into the environment, which, upon reaching a critical concentration, would trigger the expression of luminescence genes across the population.[2] This signaling molecule, or "autoinducer," was later identified as this compound (3-oxo-C6-HSL).[1][3]

The core genetic circuit responsible for this behavior is the LuxR-LuxI system.[1][4] The LuxI protein, an acyl-homoserine lactone (AHL) synthase, catalyzes the production of 3-oxo-C6-HSL.[4][5] This small molecule can diffuse freely across the cell membrane.[2][3] As the bacterial population grows, 3-oxo-C6-HSL accumulates. Once a threshold concentration is reached, it binds to the cytoplasmic transcriptional activator protein, LuxR.[6] This LuxR/3-oxo-C6-HSL complex then binds to a specific DNA sequence, the lux box, activating the transcription of the luxICDABEG operon.[7][8] This operon contains the genes for luciferase (luxAB), the fatty acid reductase complex needed to synthesize the aldehyde substrate (luxCDE), and, importantly, the luxI gene itself, creating a powerful positive feedback loop.[5][9]

The Core Signaling Pathway: LuxI/LuxR Circuit

The LuxI/LuxR circuit is the canonical model for quorum sensing in Gram-negative bacteria. At low cell densities, the concentration of the autoinducer is negligible, and the lux operon is not transcribed. As the population density increases, the synthesis of 3-oxo-C6-HSL by LuxI outpaces its diffusion away from the cells, leading to its accumulation. The binding of 3-oxo-C6-HSL to LuxR induces a conformational change in the protein, enabling it to activate transcription.[10]

It is also important to note that V. fischeri possesses a second quorum-sensing system, the ain system, which produces N-octanoyl-L-homoserine lactone (C8-HSL).[8][11][12] The ain system is thought to initiate signaling at lower cell densities, priming the lux system for full activation.[9]

Lux_Signaling_Pathway LuxI/LuxR Quorum Sensing Circuit in V. fischeri cluster_cell Vibrio fischeri Cell LuxI LuxI (Synthase) AHL_out 3-oxo-C6-HSL (Autoinducer) LuxI->AHL_out diffusion LuxR_inactive LuxR (Inactive) LuxR_active LuxR-AHL Complex (Active) lux_operon luxR lux box luxICDABEG operon LuxR_active->lux_operon:f1 activates transcription lux_operon:f2->LuxI translation Substrates Hexanoyl-ACP + S-adenosylmethionine Substrates->LuxI synthesis AHL_in 3-oxo-C6-HSL AHL_in->LuxR_inactive binding AHL_out->AHL_in accumulation Population_High High Cell Density Population Low Cell Density

Caption: The LuxI/LuxR signaling pathway in Vibrio fischeri.

Experimental Protocols for Discovery and Identification

The identification of 3-oxo-C6-HSL was a landmark achievement that required a combination of microbiology, biochemistry, and analytical chemistry. The general workflow involved cultivating the bacteria, performing a bioassay to detect activity, extracting and purifying the active compound, and finally, determining its chemical structure.

Experimental_Workflow Workflow for Autoinducer Discovery cluster_analysis Analytical Techniques start Start: High-density V. fischeri culture step1 Harvest Culture Supernatant (Conditioned Medium) start->step1 step2 Bioassay with Dark Mutant (e.g., luxI- strain) step1->step2 Test for activity step3 Solvent Extraction (e.g., Ethyl Acetate) step1->step3 step4 Chromatographic Purification (e.g., HPLC) step3->step4 step5 Structural Analysis step4->step5 end Structure Elucidation: This compound step5->end ms Mass Spectrometry (MS) step5->ms nmr Nuclear Magnetic Resonance (NMR) step5->nmr

Caption: Generalized experimental workflow for the discovery of 3-oxo-C6-HSL.

Bacterial Strains and Culture Conditions
  • Production Strain: Wild-type Vibrio fischeri (e.g., MJ-1) was grown in a suitable liquid medium, such as a seawater-based broth, to a high cell density to ensure maximal production and accumulation of the autoinducer in the supernatant.[3][12]

  • Bioassay Strain: A key tool was the use of a "dark" mutant of V. fischeri—one that could not produce its own autoinducer (luxI mutant) but retained the ability to respond to it and produce light.[2][3] This allowed for the specific detection of autoinducer activity in fractionated samples.

Autoinducer Bioassay
  • The bioassay strain (luxI mutant) is grown to a specific cell density in a liquid medium.

  • Aliquots of the cell suspension are distributed into a multi-well plate or test tubes.

  • Samples to be tested (e.g., crude supernatant or purified fractions) are added to the wells.

  • The cultures are incubated, and luminescence is measured over time using a luminometer or scintillation counter.

  • A dose-dependent increase in light production relative to a negative control indicates the presence of autoinducer activity.[13]

Extraction and Purification
  • Centrifugation: High-density cultures of wild-type V. fischeri were centrifuged to pellet the cells, and the cell-free supernatant (conditioned medium) was collected.

  • Solvent Extraction: The autoinducer was extracted from the aqueous supernatant using an organic solvent like ethyl acetate.[12]

  • Chromatography: The crude extract was subjected to multiple rounds of purification. Early methods involved silica gel chromatography followed by high-pressure liquid chromatography (HPLC), often using a reversed-phase C18 column.[14][15] Fractions were collected and individually tested using the bioassay to track the active compound.

Structural Identification
  • Mass Spectrometry (MS): Purified active fractions were analyzed by mass spectrometry to determine the molecular weight and elemental composition of the autoinducer molecule.[12][14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy were critical for elucidating the precise chemical structure, revealing the homoserine lactone ring and the 3-oxo-hexanoyl acyl side chain.[12][14]

  • Chemical Synthesis: The final confirmation was achieved by chemically synthesizing this compound and demonstrating that the synthetic compound had identical chemical properties and biological activity to the natural, purified autoinducer.[16]

Quantitative Data Summary

The regulation of the Lux system is highly sensitive to autoinducer concentration. Below is a summary of key quantitative parameters reported in the literature for the V. fischeri quorum sensing circuit.

ParameterValue / RangeStrain / ConditionReference
3-oxo-C6-HSL Concentration for Induction
Induction Threshold~0.5 µg/ml (~2.3 µM)Erwinia carotovora (related system)[4][14]
Concentration for Max. Luminescence~120 nMV. fischeri ES114[8]
Equilibrium Constant (Keq) for Bulk Response200 ± 10 nMV. fischeri MJ11[17]
LuxI Synthase Substrates & Products
SubstratesHexanoyl-Acyl Carrier Protein (ACP), S-adenosylmethionine (SAM)In vitro assay with purified LuxI[4][18]
Products3-oxo-C6-HSL, 5'-methylthioadenosine, apo-ACPIn vitro assay with purified LuxI[4]
Other AHLs Produced by V. fischeri
N-octanoyl-L-homoserine lactone (C8-HSL)Synthesized by AinSV. fischeri MJ1, ES114[8][11][12]
N-hexanoyl-L-homoserine lactone (C6-HSL)Dependent on LuxI for synthesisV. fischeri[12]
Regulatory Effects
Hill Coefficient (n) for Bulk Response2.6 ± 0.4V. fischeri MJ11[17]
Genes regulated by LuxR/3-oxo-C6-HSL25 genes (24 up, 1 down)Microarray study[4]

Conclusion and Future Directions

The discovery of this compound and the elucidation of the LuxI/LuxR circuit in Vibrio fischeri were foundational to the entire field of quorum sensing.[1] This system provided the first clear molecular mechanism for bacterial cell-to-cell communication and demonstrated how a population could coordinate gene expression to enact group behaviors. The principles uncovered in V. fischeri have since been found to be widespread among Proteobacteria, controlling diverse processes such as virulence factor production, biofilm formation, and antibiotic synthesis.[19]

For drug development professionals, the LuxI/LuxR system and other quorum sensing circuits represent attractive targets for novel antimicrobial strategies. "Quorum quenching" therapies aim to disrupt these communication pathways, thereby preventing pathogenic bacteria from coordinating attacks on a host, rather than killing them directly. Understanding the detailed biochemistry, genetics, and regulation of these systems, as pioneered by the study of V. fischeri, remains critical for the rational design of such therapeutics. Future research will continue to explore the complexity of signaling networks in polymicrobial environments and the interplay between bacterial communication and host responses.[1]

References

The Central Regulator: A Technical Guide to 3-oxo-C6-HSL in Gram-Negative Bacterial Quorum Sensing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of bacterial communication, or quorum sensing (QS), small diffusible signal molecules orchestrate collective behaviors. Among the most well-characterized of these signals in Gram-negative bacteria is N-(3-oxohexanoyl)-L-homoserine lactone (3-oxo-C6-HSL). This primary autoinducer is a cornerstone of the LuxI/LuxR-type quorum sensing systems, the first of its kind to be discovered in the marine bacterium Vibrio fischeri.[1][2] The canonical LuxI/LuxR circuit, and its homologs, control a wide array of physiological processes, including bioluminescence, virulence factor production, biofilm formation, and secondary metabolite synthesis.[2][3][4] This technical guide provides an in-depth exploration of the 3-oxo-C6-HSL signaling cascade, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

The Core Signaling Pathway: LuxI/LuxR Circuit

The foundational mechanism of 3-oxo-C6-HSL-mediated quorum sensing is the LuxI/LuxR regulatory circuit. At low cell densities, the transcriptional activator LuxR is produced but remains largely inactive. The autoinducer synthase, LuxI, synthesizes 3-oxo-C6-HSL from S-adenosylmethionine (SAM) and an acylated carrier protein (ACP).[5] As the bacterial population grows, 3-oxo-C6-HSL accumulates in the extracellular environment and diffuses freely across the cell membrane.[2][6] Once a threshold concentration is reached, 3-oxo-C6-HSL binds to the LuxR protein, inducing a conformational change that promotes its dimerization and enhances its DNA-binding affinity.[7][8] The LuxR:3-oxo-C6-HSL complex then binds to a specific DNA sequence, known as the lux box, located in the promoter region of target operons, most notably the luxICDABEG operon in Vibrio fischeri.[1][8] This binding activates the transcription of genes responsible for both bioluminescence (luxCDABEG) and the synthesis of more 3-oxo-C6-HSL (luxI), creating a positive feedback loop that rapidly amplifies the quorum sensing response throughout the population.[9]

LuxI_LuxR_Pathway cluster_extracellular Extracellular Space cluster_cell Bacterial Cell 3_oxo_C6_HSL_out 3-oxo-C6-HSL SAM_ACP SAM + Acyl-ACP LuxI LuxI (Synthase) SAM_ACP->LuxI 3_oxo_C6_HSL_in 3-oxo-C6-HSL LuxI->3_oxo_C6_HSL_in 3_oxo_C6_HSL_in->3_oxo_C6_HSL_out Diffusion LuxR_inactive LuxR (Inactive Monomer) 3_oxo_C6_HSL_in->LuxR_inactive LuxR_active LuxR:3-oxo-C6-HSL (Active Dimer) LuxR_inactive->LuxR_active lux_box lux box LuxR_active->lux_box Target_Genes Target Genes (e.g., luxI, bioluminescence, virulence) lux_box->Target_Genes Activation Target_Genes->LuxI Positive Feedback Bioreporter_Workflow Start Start Culture_Supernatant Collect Culture Supernatant Start->Culture_Supernatant Prepare_Samples Prepare Samples: 1. Supernatant only 2. Supernatant + known   3-oxo-C6-HSL Culture_Supernatant->Prepare_Samples Add_Bioreporter Add E. coli Bioreporter Prepare_Samples->Add_Bioreporter Incubate Incubate Add_Bioreporter->Incubate Measure_Luminescence Measure Peak Bioluminescence Incubate->Measure_Luminescence Quantify Quantify 3-oxo-C6-HSL from Response Slope Measure_Luminescence->Quantify End End Quantify->End

References

An In-depth Technical Guide to the Mechanism of Action of N-(3-Oxohexanoyl)-L-homoserine lactone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(3-Oxohexanoyl)-L-homoserine lactone (OOHL), also known as 3-oxo-C6-HSL, is a key signaling molecule in bacterial quorum sensing, a cell-to-cell communication process that orchestrates collective behaviors.[1] This small, diffusible molecule is a member of the N-acyl-homoserine lactone (AHL) family and plays a pivotal role in regulating gene expression in a population density-dependent manner.[1][2] As the bacterial population increases, so does the concentration of OOHL, leading to coordinated activities such as biofilm formation, virulence factor production, and bioluminescence.[1][3] Understanding the intricate mechanism of OOHL action is crucial for the development of novel anti-virulence strategies that target bacterial communication rather than growth, potentially mitigating the rise of antibiotic resistance.[3] This guide provides a comprehensive overview of the molecular mechanisms underpinning OOHL signaling, detailed experimental protocols for its study, and quantitative data to support further research and drug development efforts.

The Core Mechanism: The LuxI/LuxR Quorum Sensing Circuit

The canonical mechanism of OOHL action is best exemplified by the LuxI/LuxR system, first identified in the marine bacterium Vibrio fischeri.[2][4][5] This system serves as a paradigm for quorum sensing in many Gram-negative bacteria.

1.1. Synthesis and Diffusion: OOHL is synthesized by the enzyme LuxI or its homologs.[6][7] As a small, diffusible molecule, it can freely pass through the bacterial cell membrane into the extracellular environment.[1]

1.2. Population Density Sensing: At low cell densities, the concentration of OOHL remains low. As the bacterial population grows, the extracellular concentration of OOHL increases proportionally.[1][3]

1.3. Receptor Binding and Activation: Once a threshold concentration is reached, OOHL diffuses back into the bacterial cytoplasm and binds to its cognate intracellular receptor, the transcriptional regulator LuxR or a homolog.[3] This binding induces a conformational change in the LuxR protein, leading to its activation.[1]

1.4. Transcriptional Regulation: The activated OOHL-LuxR complex then typically dimerizes and binds to specific DNA sequences known as lux boxes, which are located in the promoter regions of target genes.[3][4][8] This binding event initiates the transcription of genes involved in various collective behaviors.

Signaling Pathway Diagram

OOHL_Mechanism Figure 1. The LuxI/LuxR Quorum Sensing Pathway cluster_extracellular Extracellular Space cluster_cell Bacterial Cell OOHL_out OOHL OOHL_in OOHL OOHL_out->OOHL_in Diffusion (High Density) LuxI LuxI Synthase LuxI->OOHL_in Synthesis OOHL_in->OOHL_out Diffusion (Low Density) LuxR_inactive Inactive LuxR LuxR_active Active OOHL-LuxR Complex lux_box lux Box (Promoter) LuxR_active->lux_box Binds to Target_Genes Target Genes (e.g., lux operon) LuxR_active->Target_Genes Activates Transcription mRNA mRNA Target_Genes->mRNA Transcription Proteins Proteins (Virulence, Biofilm, etc.) mRNA->Proteins Translation OOHL_inLuxR_inactive OOHL_inLuxR_inactive OOHL_inLuxR_inactive->LuxR_active Binding & Activation

Caption: OOHL is synthesized by LuxI and activates the LuxR transcriptional regulator at high cell densities.

Quantitative Data

The interaction between OOHL and its receptors, as well as its effect on gene expression, has been quantified in several studies.

ParameterValueOrganism/SystemReference
Binding Affinity (Kd)
OOHL to CarR1.8 µMErwinia carotovora[9][10]
OOHL to LuxR~3.5 nM (in the presence of DNA)Vibrio fischeri[8]
Effective Concentration
OOHL for CarR activation25 µM (for significant resistance to trypsin)In vitro[9]
OOHL for reporter strain response10⁻⁷ to 10⁻⁴ MEscherichia coli reporter[8]
OOHL for biofilm modulation30 to 50 µM (EC₅₀)Pseudoalteromonas ulvae TC14[11]
Gene Regulation
OOHL concentration for RT-PCR5 µMPectobacterium atrosepticum[12]

Key Physiological Effects

The activation of LuxR-type proteins by OOHL triggers a cascade of gene expression leading to various phenotypic changes.

3.1. Biofilm Formation: OOHL is a significant regulator of biofilm formation, a process where bacteria adhere to surfaces and each other, forming a protective matrix.[1][11] In some marine bacteria, exogenous OOHL can interfere with antibiofilm compounds, promoting biofilm growth.[11]

3.2. Virulence Factor Production: Many pathogenic bacteria utilize OOHL to coordinate the production of virulence factors, such as toxins and degradative enzymes, allowing for a more effective infection of a host once a sufficient bacterial population is established.[1][3] For instance, in Serratia plymuthica, OOHL signaling controls the production of extracellular chitinase, nuclease, and protease.[6]

3.3. Bioluminescence: In Vibrio fischeri, the OOHL-LuxR system directly activates the lux operon, leading to the production of luciferase and subsequent bioluminescence.[4][5]

Experimental Protocols

Studying the mechanism of OOHL requires a variety of molecular biology and biochemical techniques.

Electrophoretic Mobility Shift Assay (EMSA) for LuxR-DNA Binding

This assay is used to detect the binding of the activated LuxR-OOHL complex to its target DNA sequence (lux box).

Objective: To visualize the interaction between the OOHL-activated LuxR protein and a DNA probe containing the lux box sequence.

Methodology:

  • Protein Purification: Purify the His-tagged LuxR protein from an overexpression system.

  • DNA Probe Preparation: Synthesize and label a short DNA oligonucleotide containing the lux box sequence with a non-radioactive label (e.g., Cy5) or a radioisotope (e.g., ³²P).[13][14]

  • Binding Reaction:

    • Incubate the purified LuxR protein with the labeled DNA probe in a binding buffer.

    • Add varying concentrations of OOHL to different reaction tubes to assess its effect on binding.

    • Include a negative control with no LuxR and a competition control with an excess of unlabeled DNA probe.[13]

  • Electrophoresis:

    • Resolve the binding reactions on a native polyacrylamide gel.[13][15]

    • The protein-DNA complex will migrate slower than the free DNA probe, resulting in a "shifted" band.

  • Detection: Visualize the bands using an appropriate imager for the chosen label.[13][15]

Experimental Workflow: EMSA

EMSA_Workflow Figure 2. EMSA Experimental Workflow Start Start Purify_LuxR Purify LuxR Protein Start->Purify_LuxR Label_Probe Label DNA Probe (lux box) Start->Label_Probe Binding_Reaction Set up Binding Reactions (LuxR, Probe, +/- OOHL) Purify_LuxR->Binding_Reaction Label_Probe->Binding_Reaction Electrophoresis Native PAGE Binding_Reaction->Electrophoresis Detection Visualize Bands Electrophoresis->Detection End End Detection->End

Caption: Workflow for detecting LuxR-DNA binding using EMSA.

Reporter Gene Assay for Quorum Sensing Activation

This assay quantifies the transcriptional activation mediated by the OOHL-LuxR system.

Objective: To measure the level of gene expression from a promoter containing a lux box in response to varying concentrations of OOHL.

Methodology:

  • Construct a Reporter Plasmid:

    • Clone the promoter region containing the lux box upstream of a reporter gene (e.g., lacZ for β-galactosidase, luxCDABE for bioluminescence, or gfp for green fluorescent protein) in an expression vector.[16][17]

    • Co-express the luxR gene in the same or a compatible plasmid.

  • Transform Host Strain: Introduce the reporter plasmid(s) into a suitable bacterial host that does not produce its own AHLs (e.g., E. coli).[16]

  • Induction and Measurement:

    • Grow the reporter strain to a specific optical density.

    • Add different concentrations of synthetic OOHL to the cultures.

    • After an incubation period, measure the reporter gene activity (e.g., luminescence, fluorescence, or β-galactosidase activity).[18]

  • Data Analysis: Plot the reporter activity as a function of OOHL concentration to determine the dose-response curve.

Logical Relationship: Reporter Gene Assay

Reporter_Assay_Logic Figure 3. Logic of a Reporter Gene Assay OOHL OOHL Active_Complex Active OOHL-LuxR Complex OOHL->Active_Complex LuxR LuxR LuxR->Active_Complex Promoter lux box Promoter Active_Complex->Promoter Binds to & Activates Reporter_Gene Reporter Gene (e.g., gfp, lux) Signal Measurable Signal (Fluorescence, Luminescence) Reporter_Gene->Signal Expression leads to

Caption: OOHL activates LuxR to drive the expression of a measurable reporter gene.

Implications for Drug Development

The central role of OOHL in controlling bacterial virulence and biofilm formation makes its signaling pathway an attractive target for novel antimicrobial therapies. Strategies aimed at disrupting this pathway, known as quorum quenching, include:

  • Inhibition of OOHL Synthesis: Targeting the LuxI synthase to prevent the production of the signaling molecule.

  • Degradation of OOHL: Using enzymes like lactonases or acylases to degrade OOHL in the extracellular environment.[19]

  • Receptor Antagonism: Developing small molecules that bind to the LuxR receptor but do not activate it, thereby competitively inhibiting the binding of OOHL.

These approaches offer the potential to disarm pathogenic bacteria without exerting selective pressure for the development of resistance, a significant advantage over traditional antibiotics.

Conclusion

This compound is a cornerstone of bacterial communication, enabling coordinated group behaviors that are critical for bacterial survival and pathogenesis. A thorough understanding of its mechanism of action, from receptor binding to the regulation of target genes, is fundamental for the development of innovative anti-virulence therapies. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and exploit this fascinating signaling system.

References

The Sentinel Molecule: An In-depth Technical Guide to N-(3-Oxohexanoyl)-L-homoserine Lactone and its Pivotal Role in Quorum Sensing

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals a deep dive into the mechanisms of N-(3-Oxohexanoyl)-L-homoserine lactone (OHHL), a key signaling molecule in bacterial communication. This whitepaper provides a detailed examination of OHHL's function in quorum sensing, complete with quantitative data, experimental protocols, and novel visualizations of the intricate signaling pathways.

This compound, an N-acyl-homoserine lactone (AHL), acts as an autoinducer in numerous Gram-negative bacteria, allowing them to coordinate gene expression in a cell-density-dependent manner. This process, known as quorum sensing, is integral to a variety of bacterial behaviors, including biofilm formation, virulence factor production, and bioluminescence. Understanding the intricacies of the OHHL-mediated signaling cascade is paramount for the development of novel antimicrobial strategies that disrupt this communication network.

The Core of Communication: The LuxI/LuxR Circuit in Vibrio fischeri

The canonical model for OHHL-mediated quorum sensing is the LuxI/LuxR system in the marine bacterium Vibrio fischeri. At low cell densities, the basal level of OHHL production by the synthase LuxI is minimal. As the bacterial population grows, the concentration of OHHL increases.[1][2][3] Once a threshold concentration is reached, OHHL diffuses back into the cells and binds to the cytoplasmic transcriptional regulator, LuxR.[1][2][3] This binding event induces a conformational change in LuxR, enabling it to dimerize and bind to a specific DNA sequence known as the lux box, located in the promoter region of the luxICDABEG operon.[1][4] This, in turn, activates the transcription of the lux operon, leading to the production of luciferase and the enzymes required for the synthesis of its substrate, resulting in bioluminescence.[1][2][3] Crucially, the operon also contains the luxI gene, creating a positive feedback loop that rapidly amplifies the production of OHHL.[1][2]

OHHL_Signaling_Pathway cluster_extracellular Extracellular Space OHHL_out OHHL OHHL_in OHHL_in OHHL_in->OHHL_out Diffusion

Quantitative Insights into OHHL-Mediated Quorum Sensing

The precise regulation of gene expression via quorum sensing is dependent on the concentration of the autoinducer and its affinity for its cognate receptor. The following table summarizes key quantitative parameters of the OHHL-LuxR interaction.

ParameterValueOrganism/SystemReference
Dissociation Constant (Kd) of OHHL for LuxR 100 nMVibrio fischeri (in vitro)[1]
Threshold Concentration for lux Gene Activation ~10 nMVibrio fischeri (in vivo)
Binding Stoichiometry (OHHL:LuxR) 1:1 per subunitVibrio fischeri[1]

Experimental Protocols for the Study of OHHL and Quorum Sensing

A thorough understanding of OHHL's function requires robust experimental methodologies. This section provides detailed protocols for the synthesis of OHHL, its quantification using a sensitive bioassay, and the measurement of its impact on gene expression.

Protocol 1: Chemical Synthesis of this compound (OHHL)

This one-pot synthesis method provides an efficient route to producing OHHL.

Materials:

  • Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)

  • Butanoyl chloride

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • (S)-α-amino-γ-butyrolactone hydrobromide

  • Triethylamine (TEA)

  • Silica gel for column chromatography

  • Ethyl acetate and hexane for chromatography

Procedure:

  • Adduct Formation: Dissolve Meldrum's acid in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0°C in an ice bath.

  • Add pyridine dropwise to the solution.

  • Slowly add butanoyl chloride to the reaction mixture and stir at 0°C for 2 hours, then at room temperature for an additional 2 hours.

  • In Situ Amidation: Remove the solvent in vacuo to obtain the crude adduct.

  • Dissolve the crude adduct in fresh anhydrous DCM.

  • Add (S)-α-amino-γ-butyrolactone hydrobromide to the solution.

  • Add triethylamine dropwise and stir the reaction mixture at room temperature overnight.

  • Purification: Concentrate the reaction mixture in vacuo. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to yield pure this compound.

Synthesis_Workflow Start Start Adduct_Formation 1. Adduct Formation (Meldrum's Acid + Butanoyl Chloride) Start->Adduct_Formation Solvent_Removal 2. Solvent Removal Adduct_Formation->Solvent_Removal Amidation 3. In Situ Amidation (Adduct + Homoserine Lactone) Solvent_Removal->Amidation Purification 4. Purification (Column Chromatography) Amidation->Purification End Pure OHHL Purification->End

Protocol 2: Quantification of OHHL using a Chromobacterium violaceum CV026 Bioassay

The C. violaceum CV026 strain is a mutant that produces the purple pigment violacein only in the presence of exogenous short-chain AHLs, making it an excellent biosensor for OHHL.

Materials:

  • Chromobacterium violaceum CV026

  • Luria-Bertani (LB) agar and broth

  • Synthetic OHHL standard

  • Bacterial culture supernatant to be tested

  • Ethyl acetate

  • Spectrophotometer

Procedure:

  • Agar Plate Assay (Qualitative):

    • Prepare an LB agar plate overlaid with a lawn of C. violaceum CV026.

    • Spot a known amount of the test sample or extracted AHLs onto the agar surface.

    • Incubate the plate at 30°C for 24-48 hours.

    • The presence of a purple halo around the spot indicates the presence of AHLs.

  • Broth Assay (Quantitative):

    • Grow C. violaceum CV026 in LB broth to an early exponential phase (OD600 ≈ 0.2).

    • Prepare a serial dilution of the synthetic OHHL standard and the test samples.

    • Add the dilutions to the C. violaceum CV026 culture in a 96-well plate.

    • Incubate at 30°C with shaking for 18-24 hours.

    • Quantify the violacein production by lysing the cells and measuring the absorbance of the extracted pigment at 585 nm.

    • Generate a standard curve using the known concentrations of OHHL to determine the concentration in the test samples.

Bioassay_Workflow Start Start Sample_Prep 1. Prepare OHHL Standards and Test Samples Start->Sample_Prep Inoculation 2. Inoculate C. violaceum CV026 with Samples Sample_Prep->Inoculation Incubation 3. Incubate at 30°C Inoculation->Incubation Quantification 4. Quantify Violacein Production (Absorbance at 585 nm) Incubation->Quantification Analysis 5. Determine OHHL Concentration from Standard Curve Quantification->Analysis End End Analysis->End

Protocol 3: Measurement of luxI Gene Expression using Quantitative Real-Time PCR (qRT-PCR)

qRT-PCR allows for the precise quantification of changes in gene expression in response to OHHL.

Materials:

  • Vibrio fischeri culture

  • Synthetic OHHL

  • RNA extraction kit

  • Reverse transcriptase kit

  • SYBR Green or TaqMan-based qRT-PCR master mix

  • Primers specific for the luxI gene and a housekeeping gene (e.g., rpoB)

  • Real-time PCR instrument

Procedure:

  • Cell Culture and Treatment: Grow Vibrio fischeri to a low cell density. Divide the culture and treat one portion with a known concentration of OHHL, leaving the other as an untreated control. Incubate for a defined period.

  • RNA Extraction: Harvest the bacterial cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase kit.

  • qRT-PCR: Set up the qRT-PCR reactions using the synthesized cDNA, gene-specific primers, and a qRT-PCR master mix.

  • Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative fold change in luxI gene expression in the OHHL-treated sample compared to the control, normalized to the expression of the housekeeping gene using the ΔΔCt method.

Conclusion and Future Directions

This compound is a cornerstone of bacterial communication, and a thorough understanding of its synthesis, perception, and the resulting downstream regulatory events is critical for the development of novel anti-infective therapies. The methodologies and data presented in this guide provide a robust framework for researchers to further investigate the intricacies of quorum sensing and to explore strategies for its manipulation. Future research will likely focus on the identification of specific and potent inhibitors of the OHHL-LuxR interaction, paving the way for a new generation of antimicrobial agents that disarm rather than kill pathogenic bacteria.

References

The Biosynthesis of N-(3-Oxohexanoyl)-L-homoserine lactone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

N-(3-Oxohexanoyl)-L-homoserine lactone (3-oxo-C6-HSL) is a key autoinducer molecule involved in quorum sensing, a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in response to population density.[1] This signaling process is integral to various bacterial behaviors, including biofilm formation, virulence factor production, and bioluminescence.[1][2] In the marine bacterium Vibrio fischeri, 3-oxo-C6-HSL, in complex with the transcriptional activator LuxR, induces the transcription of the lux operon, leading to light production.[1][2][3] Understanding the biosynthesis of this molecule is critical for developing novel strategies to disrupt quorum sensing, thereby offering new avenues for antimicrobial therapies and the control of bacterial pathogenesis.

Core Biosynthesis Pathway

The synthesis of 3-oxo-C6-HSL is catalyzed by a member of the LuxI family of N-acyl-homoserine lactone (AHL) synthases.[4][5] Prominent examples include the LuxI protein in Vibrio fischeri and the CarI protein in the plant pathogen Pectobacterium carotovorum (formerly Erwinia carotovora).[1][6] These enzymes utilize two primary substrates from core metabolic pathways: S-adenosylmethionine (SAM) and an acyl-acyl carrier protein (acyl-ACP) derived from fatty acid biosynthesis.[4][7]

The enzymatic reaction proceeds via a sequential, ordered mechanism where SAM binds to the synthase first, followed by the specific acyl-ACP, in this case, 3-oxohexanoyl-ACP.[4][7] The synthase then catalyzes two main chemical events:

  • Acyl Group Transfer : The 3-oxohexanoyl group is transferred from the acyl carrier protein to the primary amino group of SAM, forming an acyl-SAM intermediate and releasing the holo-ACP.[4][7]

  • Lactonization : An intramolecular cyclization occurs, where the carboxyl group of the methionine moiety attacks the thioester linkage, leading to the formation of the stable five-membered homoserine lactone ring and the release of methylthioadenosine (MTA).[4]

Biosynthesis_of_3_oxo_C6_HSL SAM S-Adenosylmethionine (SAM) LuxI LuxI-type Synthase (e.g., LuxI, CarI) SAM->LuxI binds first Acyl_ACP 3-Oxohexanoyl-ACP (from Fatty Acid Synthesis) Acyl_ACP->LuxI binds second Intermediate Acyl-SAM Intermediate LuxI->Intermediate Acyl Transfer AHL This compound (3-oxo-C6-HSL) Intermediate->AHL Lactonization MTA Methylthioadenosine (MTA) Intermediate->MTA ACP Holo-Acyl Carrier Protein (ACP) Intermediate->ACP

Figure 1. Core enzymatic pathway for 3-oxo-C6-HSL synthesis.

Quantitative Data

Table 1: Representative Kinetic Parameters of AHL Synthases

Enzyme Organism Acyl Substrate Km (μM) Reference
AinS (MBP-fusion) Vibrio fischeri Octanoyl-ACP 1.8 [4]
AinS (MBP-fusion) Vibrio fischeri S-Adenosylmethionine 7.9 [4]
BjaI Bradyrhizobium japonicum Isovaleryl-CoA 12 ± 1 [7]

| BjaI | Bradyrhizobium japonicum | S-Adenosylmethionine | 27 ± 2 |[7] |

Table 2: Effective Concentrations of 3-oxo-C6-HSL for Quorum Sensing Activation

System Organism Reported Effective Concentration Reference
Bioluminescence Induction Vibrio fischeri ~120 nM for maximal induction [3]
Carbapenem Production Pectobacterium carotovorum Induction threshold of ~0.5 µg/mL (~2.3 µM)
LuxR-dependent Transcription In vitro assay 10 µM used for stimulation [8]

| Bioreporter Activation | Escherichia coli (luxR-based) | Linear response in nM to low µM range |[1][9] |

Experimental Protocols

Elucidating the biosynthesis and function of 3-oxo-C6-HSL relies on robust methods for its extraction, detection, and quantification.

Protocol 1: Extraction and Thin-Layer Chromatography (TLC) Analysis

This protocol describes the extraction of AHLs from a bacterial culture supernatant and their subsequent detection using TLC overlaid with a bioreporter strain.[10][11][12]

  • Culture Growth and Extraction:

    • Grow the bacterial strain of interest in a suitable liquid medium (e.g., 100 mL LB broth) to a high cell density (e.g., OD600 of 1.0 or greater).[11]

    • Centrifuge the culture to pellet the cells and collect the cell-free supernatant.[12]

    • Extract the supernatant twice with an equal volume of a solvent such as acidified ethyl acetate (0.1% formic acid).[11][12]

    • Combine the organic layers, dry them over anhydrous magnesium sulfate, and evaporate to dryness under vacuum or nitrogen flow.[11][12]

    • Re-dissolve the dried residue in a small volume (e.g., 100 µL) of acetonitrile or methanol for analysis.[11]

  • TLC Separation and Detection:

    • Spot a small volume (1-5 µL) of the extract onto a C18 reversed-phase TLC plate.[10] Spot synthetic 3-oxo-C6-HSL as a standard.

    • Develop the chromatogram using a mobile phase of 60:40 (v/v) methanol:water.[10]

    • Air-dry the plate thoroughly to remove all solvent.

    • Overlay the plate with a thin layer of soft agar (e.g., 0.8% agar) seeded with a suitable bioreporter strain, such as Agrobacterium tumefaciens NTL4(pZLR4) or Chromobacterium violaceum CV026.[10][12][13] The agar should contain an appropriate substrate if required (e.g., X-Gal for a lacZ-based reporter).

    • Incubate the plate at an appropriate temperature (e.g., 28-30°C) for 24-48 hours.

    • The presence of 3-oxo-C6-HSL is indicated by a colored spot (e.g., blue for A. tumefaciens NTL4 or purple for C. violaceum CV026) at a position corresponding to the standard.[10][11] 3-oxo derivatives often produce characteristic "tailing" spots.[13]

TLC_Workflow cluster_extraction Extraction cluster_tlc TLC Analysis cluster_detection Detection Culture Bacterial Culture Supernatant Solvent Add Ethyl Acetate Culture->Solvent Extract Collect & Dry Organic Layer Solvent->Extract Residue Re-dissolve in Acetonitrile Extract->Residue Spot Spot Extract on C18 TLC Plate Residue->Spot Develop Develop with Methanol/Water Spot->Develop Dry Air Dry Plate Develop->Dry Overlay Overlay with Bioreporter in Soft Agar Dry->Overlay Incubate Incubate 24-48h Overlay->Incubate Visualize Visualize Colored Spots Incubate->Visualize

Figure 2. Experimental workflow for AHL extraction and TLC analysis.
Protocol 2: Quantification using a Whole-Cell Bioreporter

This method uses a genetically engineered bacterial strain that produces a quantifiable signal (e.g., light, fluorescence) in direct proportion to the concentration of an AHL.[1][9]

  • Bioreporter Strain Preparation:

    • Use an E. coli strain carrying a plasmid with the luxR gene and the luxI promoter fused to a reporter gene cassette (e.g., luxCDABE for bioluminescence or gfp for fluorescence).[1][2]

    • Grow the bioreporter strain overnight and then subculture to early exponential phase.

  • Assay Preparation:

    • Prepare a standard curve using synthetic 3-oxo-C6-HSL of known concentrations diluted in the same sterile growth medium used for the test samples.

    • Prepare test samples by adding aliquots of the extracted AHL (from Protocol 1) or cell-free culture supernatant to the bioreporter culture.

    • Standard Additions Method (for supernatants): To account for matrix effects from the culture medium, a standard additions approach is recommended.[1] Split the unknown sample into several aliquots. Leave one untreated, and spike the others with known, increasing concentrations of synthetic 3-oxo-C6-HSL.

  • Measurement and Quantification:

    • Incubate the assay mixtures (standards and samples) at a suitable temperature with shaking.

    • Measure the reporter signal (e.g., bioluminescence using a luminometer, fluorescence using a plate reader) over time.

    • Determine the concentration in the unknown sample by comparing its signal to the standard curve or by extrapolating from the standard additions plot.[1] The linear response of the bioreporter is typically observed over several orders of magnitude of AHL concentration.[1]

Protocol 3: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC coupled with MS provides the most sensitive and specific method for both identifying and quantifying AHLs.[12][14][15]

  • Sample Preparation:

    • Extract AHLs from culture supernatants as described in Protocol 1.

    • For absolute quantification, add a known amount of an internal standard (e.g., a deuterated AHL analog) to the sample prior to extraction.

  • Chromatographic Separation:

    • Inject the prepared sample onto a C18 reverse-phase HPLC column.[12]

    • Elute the AHLs using a gradient of an aqueous mobile phase (e.g., water with 0.1% formic or acetic acid) and an organic mobile phase (e.g., methanol or acetonitrile with 0.1% acid).[12] A typical gradient might run from 10% to 90% organic phase over 30 minutes.[12]

  • Mass Spectrometric Detection:

    • Analyze the column eluent using a mass spectrometer, typically a triple quadrupole or QTOF instrument, in positive electrospray ionization (ESI+) mode.[12][15]

    • For quantification, use Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode. Monitor for the specific precursor-to-product ion transition for 3-oxo-C6-HSL.

    • For identification, acquire full scan MS/MS spectra and compare them to the fragmentation patterns of a synthetic standard or to spectra in a database.[15]

Regulation of 3-oxo-C6-HSL Biosynthesis

The production of 3-oxo-C6-HSL is often autoregulated through a positive feedback loop.[3][16] At a threshold concentration, 3-oxo-C6-HSL binds to its cognate transcriptional regulator, a protein of the LuxR family. This complex then binds to a specific DNA sequence, known as a lux box, located in the promoter region of the operon that includes the luxI synthase gene.[8] This binding event activates transcription, leading to the synthesis of more LuxI enzyme and, consequently, a rapid amplification of 3-oxo-C6-HSL production throughout the bacterial population.[2][3]

Regulatory_Loop LuxI_gene luxI gene LuxI_protein LuxI Synthase LuxI_gene->LuxI_protein expression AHL 3-oxo-C6-HSL LuxI_protein->AHL synthesis LuxR_protein LuxR Protein (Inactive) AHL->LuxR_protein binds Complex LuxR::AHL Complex (Active) Complex->LuxI_gene activates transcription (positive feedback)

Figure 3. Positive feedback loop regulating 3-oxo-C6-HSL synthesis.

References

An In-depth Technical Guide to the LuxI/LuxR Quorum Sensing Circuit and 3-oxo-C6-HSL

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the canonical LuxI/LuxR quorum sensing (QS) circuit, with a focus on its core components and the signaling molecule N-(3-oxohexanoyl)-L-homoserine lactone (3-oxo-C6-HSL). This system, originally discovered in the marine bacterium Aliivibrio fischeri (formerly Vibrio fischeri), is a paradigm for cell-to-cell communication in Gram-negative bacteria and a target for novel antimicrobial strategies.

Introduction to the LuxI/LuxR Quorum Sensing System

Quorum sensing is a mechanism of bacterial cell-to-cell communication that allows populations to coordinate gene expression in response to cell density.[1][2] This process relies on the production, release, and detection of small signaling molecules called autoinducers. The LuxI/LuxR system is the archetypal QS circuit in many Gram-negative bacteria, regulating a variety of physiological processes, including bioluminescence, virulence factor production, biofilm formation, and motility.[1]

At the heart of this system are two key proteins: LuxI, an autoinducer synthase, and LuxR, a cytoplasmic transcriptional regulator.[3] LuxI synthesizes a specific acyl-homoserine lactone (AHL), in this case, 3-oxo-C6-HSL. As the bacterial population density increases, 3-oxo-C6-HSL accumulates in the environment. Once a threshold concentration is reached, 3-oxo-C6-HSL diffuses back into the cells and binds to the LuxR protein. This binding event induces a conformational change in LuxR, activating it to function as a transcriptional regulator. The activated LuxR-AHL complex then binds to specific DNA sequences known as lux boxes, located in the promoter regions of target genes, thereby modulating their expression.[2][3]

The Core Signaling Pathway

The LuxI/LuxR circuit operates through a positive feedback loop, which allows for a rapid and synchronized population-wide response once the autoinducer concentration reaches a critical threshold.

At low cell density:

  • The basal level of luxI and luxR gene expression is low.

  • LuxI produces a small amount of 3-oxo-C6-HSL, which diffuses out of the cell and into the surrounding environment.

  • The concentration of 3-oxo-C6-HSL is too low to effectively bind to and activate LuxR.

  • Target genes, including the lux operon (luxICDABEG), remain largely unexpressed.

At high cell density:

  • The accumulation of 3-oxo-C6-HSL in the environment leads to a net influx into the cytoplasm.

  • 3-oxo-C6-HSL binds to the N-terminal domain of the LuxR protein. This binding is thought to stabilize LuxR and promote its dimerization.

  • The LuxR:3-oxo-C6-HSL complex binds to the lux box, a 20-bp palindromic sequence in the promoter region of the lux operon.

  • This binding event recruits RNA polymerase, leading to a significant increase in the transcription of the lux operon.

  • The increased expression of luxI results in a surge in 3-oxo-C6-HSL synthesis, creating a robust positive feedback loop that rapidly amplifies the QS signal throughout the population.

Diagram 1: The LuxI/LuxR quorum sensing circuit.

Quantitative Data

The precise control of the LuxI/LuxR circuit is governed by the concentrations of its components and their binding affinities. The following tables summarize key quantitative parameters of this system.

Table 1: Protein and Autoinducer Concentrations

ComponentConcentration / Copy NumberConditionOrganism / System
LuxR80-135 dimers/cellLow Cell DensityVibrio harveyi
LuxR~575 dimers/cellHigh Cell DensityVibrio harveyi
3-oxo-C6-HSL~10 nMActivation Threshold for LuxRVibrio fischeri
3-oxo-C6-HSL100 nM - 1 µMCommonly used for in vitro/in vivo assaysRecombinant E. coli / V. fischeri

Table 2: Binding Affinities and Gene Expression

InteractionParameterValueNotes
LuxR : 3-oxo-C6-HSLKd (effective)~100 nMIn vitro studies with purified LuxR.
LuxR-(3-oxo-C6-HSL) : lux box-High affinity (nanomolar range)Binding is dependent on 3-oxo-C6-HSL.
Gene ExpressionFold Change2 to >200-foldVaries depending on the target gene and experimental conditions.

Experimental Protocols

Several key experimental techniques are employed to study the LuxI/LuxR quorum sensing circuit. Detailed methodologies for three common assays are provided below.

Bioluminescence Assay for Quorum Sensing Activity

This assay quantifies the output of the lux operon, which is a direct measure of LuxR activity in response to 3-oxo-C6-HSL.

Materials:

  • Bacterial strain with a functional lux operon (e.g., Vibrio fischeri or a recombinant E. coli reporter strain).

  • Appropriate liquid growth medium (e.g., Luria-Bertani broth with necessary antibiotics).

  • Synthetic 3-oxo-C6-HSL.

  • 96-well white, clear-bottom microplates.

  • Microplate reader with luminescence detection capabilities.

Methodology:

  • Prepare Overnight Culture: Inoculate a single colony of the reporter strain into 5 mL of growth medium and incubate overnight at the appropriate temperature (e.g., 30°C) with shaking.

  • Subculture: The next day, dilute the overnight culture 1:100 into fresh medium.

  • Prepare Microplate: In a 96-well plate, add serial dilutions of synthetic 3-oxo-C6-HSL or the test compounds. Include a no-treatment control and a solvent control.

  • Inoculate Plate: Add the subcultured bacteria to each well to a final volume of 200 µL.

  • Incubation and Measurement: Place the microplate in the plate reader and incubate at the optimal growth temperature. Measure both optical density at 600 nm (OD600) and luminescence (in Relative Light Units, RLU) at regular intervals (e.g., every 30 minutes) for several hours.

  • Data Analysis: Normalize the luminescence data by dividing the RLU by the OD600 for each time point to account for differences in cell growth. Plot the normalized RLU against the concentration of 3-oxo-C6-HSL to determine the dose-response curve.

Electrophoretic Mobility Shift Assay (EMSA) for LuxR-DNA Binding

EMSA is used to qualitatively and semi-quantitatively assess the binding of the activated LuxR protein to its DNA target, the lux box.

Materials:

  • Purified LuxR protein.

  • DNA probe containing the lux box sequence, labeled with a detectable marker (e.g., biotin or a fluorescent dye).

  • Unlabeled competitor DNA probe (identical sequence to the labeled probe).

  • Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol).

  • Polyacrylamide gel (native, non-denaturing).

  • TBE or TGE running buffer.

  • Gel electrophoresis apparatus and power supply.

  • Detection system appropriate for the probe label.

Methodology:

  • Prepare DNA Probe: Synthesize and label the DNA probe containing the lux box sequence.

  • Binding Reactions: In separate tubes, set up the following reactions on ice:

    • Negative control: Labeled probe only.

    • Experimental: Labeled probe + purified LuxR protein + 3-oxo-C6-HSL.

    • Competition control: Labeled probe + purified LuxR + 3-oxo-C6-HSL + excess unlabeled competitor probe.

  • Incubation: Incubate the reactions at room temperature for 20-30 minutes to allow for protein-DNA binding.

  • Gel Electrophoresis: Load the samples onto a native polyacrylamide gel and run the electrophoresis at a constant voltage in a cold room or with a cooling system.

  • Detection: After electrophoresis, transfer the DNA to a membrane (if using biotin-chemiluminescent detection) or image the gel directly (if using a fluorescent label).

  • Analysis: A "shift" in the migration of the labeled probe in the presence of LuxR and 3-oxo-C6-HSL indicates a protein-DNA complex. The shift should be diminished or absent in the competition control, confirming the specificity of the binding.

EMSA_Workflow start Start prepare_probe Prepare Labeled DNA Probe (lux box) start->prepare_probe setup_reactions Set up Binding Reactions (Probe, LuxR, 3-oxo-C6-HSL) prepare_probe->setup_reactions incubate Incubate at RT (20-30 min) setup_reactions->incubate run_gel Run Native PAGE incubate->run_gel detect Detect Probe (e.g., Fluorescence) run_gel->detect analyze Analyze Gel for Shifted Bands detect->analyze end End analyze->end

Diagram 2: A typical workflow for an EMSA experiment.
β-Galactosidase Reporter Assay for Promoter Activity

This assay is used when the lux box promoter is fused to a lacZ reporter gene. The activity of β-galactosidase serves as a proxy for the transcriptional activation by LuxR.

Materials:

  • E. coli strain containing a plasmid with the Plux-lacZ fusion and another plasmid constitutively expressing luxR.

  • LB medium with appropriate antibiotics.

  • Synthetic 3-oxo-C6-HSL.

  • Permeabilization buffer (e.g., Z-buffer).

  • ONPG (o-nitrophenyl-β-D-galactopyranoside) solution.

  • Stop solution (e.g., 1 M Na2CO3).

  • Spectrophotometer or microplate reader.

Methodology:

  • Culture Growth: Grow the reporter strain overnight and then subculture to early- or mid-log phase (OD600 ≈ 0.4-0.6).

  • Induction: Aliquot the cell culture into tubes and add different concentrations of 3-oxo-C6-HSL. Include a no-inducer control. Incubate for a set period (e.g., 2 hours) at the appropriate temperature.

  • Cell Lysis: Place the tubes on ice to stop cell growth. Measure the final OD600 of each culture. Lyse the cells by adding a permeabilizing agent like SDS and chloroform and vortexing.

  • Enzymatic Reaction: Add ONPG solution to each tube and incubate at 37°C. The ONPG will be cleaved by β-galactosidase, producing a yellow color.

  • Stop Reaction: Once a sufficient yellow color has developed, stop the reaction by adding the stop solution.

  • Measurement: Measure the absorbance of the solution at 420 nm (for the yellow product, o-nitrophenol) and 550 nm (to correct for light scattering).

  • Calculate Miller Units: Calculate the β-galactosidase activity in Miller Units using the following formula: Miller Units = 1000 * [A420 - (1.75 * A550)] / (t * v * OD600) where t is the reaction time in minutes and v is the volume of the culture used in mL.

Conclusion

The LuxI/LuxR quorum sensing circuit is a foundational system in the study of bacterial communication. Its elegant mechanism of a concentration-dependent transcriptional switch, amplified by a positive feedback loop, has made it a subject of intense research. For professionals in drug development, the components of this pathway, particularly the LuxR protein, represent promising targets for the development of novel anti-virulence and anti-biofilm agents that disrupt quorum sensing, offering an alternative to traditional antibiotics. A thorough understanding of the technical details, quantitative parameters, and experimental methodologies outlined in this guide is crucial for advancing research in this field.

References

Unveiling the Microbial Origins of N-(3-Oxohexanoyl)-L-homoserine lactone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the natural sources of N-(3-Oxohexanoyl)-L-homoserine lactone (OOHL), a key quorum-sensing molecule in Gram-negative bacteria. This document provides a comprehensive overview of the primary bacterial producers of OOHL, quantitative data on its production, detailed experimental protocols for its analysis, and visualizations of the pertinent signaling pathways.

Primary Natural Sources of this compound (OOHL)

This compound is a pivotal autoinducer molecule involved in bacterial cell-to-cell communication, a process known as quorum sensing. This signaling mechanism allows bacteria to coordinate gene expression in a population density-dependent manner, regulating various physiological processes such as bioluminescence, virulence factor production, biofilm formation, and antibiotic synthesis. The primary natural sources of OOHL are a diverse range of Gram-negative bacteria, where it is synthesized by LuxI-type synthases.

Key bacterial species known to produce OOHL include:

  • Vibrio fischeri : A marine bacterium famous for its symbiotic relationship with the Hawaiian bobtail squid, where OOHL regulates bioluminescence.[1][2]

  • Pectobacterium carotovorum (formerly Erwinia carotovora): A plant pathogen that causes soft rot in various crops. In this bacterium, OOHL controls the production of carbapenem antibiotics and virulence factors.[3][4]

  • Yersinia enterocolitica : A human enteric pathogen where OOHL is involved in the regulation of motility and potentially virulence.[5][6][7][8]

  • Pseudomonas aeruginosa : An opportunistic human pathogen, where some strains have been reported to produce OOHL, although it is more commonly known for producing other N-acyl homoserine lactones (AHLs).

  • Aeromonas hydrophila : A bacterium found in aquatic environments that can be an opportunistic pathogen for fish and humans.

  • Vibrio harveyi : A marine bacterium that is a significant pathogen in aquaculture, where OOHL is one of the signaling molecules in its complex quorum-sensing network.[9]

Quantitative Production of OOHL

The concentration of OOHL produced by bacteria can vary significantly depending on the species, strain, growth conditions, and culture stage. The following table summarizes reported concentrations of OOHL from various natural sources.

Bacterial SpeciesStrainGrowth ConditionsOOHL ConcentrationReference
Vibrio fischeriES114SWT medium120 nM (sufficient for maximal luminescence induction)[10]
Vibrio fischeriMB13B1LBS mediumDetected (above LOD of 10.90 nmol L⁻¹)[1]
Yersinia enterocoliticaWA-314Luria-Bertani (LB) brothNot explicitly quantified, but produced at a higher level than strain 8081[5]
Yersinia enterocolitica8081Luria-Bertani (LB) brothDetected, but at approximately 1/10th the level of strain WA-314[5]
Pectobacterium carotovorum subsp. carotovorumStrain 71Not specifiedOHHL is the dominant AHL[11]

Note: Quantitative data for OOHL production is often context-dependent and can vary between studies due to different analytical methods and culture conditions.

Experimental Protocols

This section provides detailed methodologies for the extraction, purification, and quantification of OOHL from bacterial cultures.

Extraction and Purification of OOHL from Bacterial Supernatant

This protocol is a standard method for the isolation of AHLs, including OOHL, from bacterial culture supernatants.

Materials:

  • Bacterial culture grown to the desired cell density

  • Ethyl acetate (HPLC grade)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Centrifuge and centrifuge tubes

  • Separatory funnel

  • Glassware (flasks, beakers)

  • 0.22 µm filter

Protocol:

  • Culture Preparation: Grow the bacterial strain of interest in a suitable liquid medium (e.g., Luria-Bertani broth) to the late stationary phase, as AHL production is often maximal at this stage.

  • Cell Removal: Centrifuge the bacterial culture at a high speed (e.g., 10,000 x g for 15 minutes at 4°C) to pellet the bacterial cells.

  • Supernatant Collection: Carefully decant and filter the supernatant through a 0.22 µm filter to remove any remaining cells and debris.[9]

  • Liquid-Liquid Extraction:

    • Transfer the cell-free supernatant to a separatory funnel.

    • Add an equal volume of ethyl acetate to the supernatant.

    • Shake the separatory funnel vigorously for 2-3 minutes, periodically venting to release pressure.

    • Allow the layers to separate. The top layer is the organic phase containing the OOHL.

    • Carefully collect the organic (ethyl acetate) layer.

    • Repeat the extraction process two more times with fresh ethyl acetate to maximize the recovery of OOHL.[10]

  • Drying and Concentration:

    • Pool the collected organic extracts.

    • Dry the extract by adding anhydrous sodium sulfate and swirling until the solution is clear.

    • Decant the dried extract into a clean round-bottom flask.

    • Remove the ethyl acetate using a rotary evaporator at a temperature below 40°C to avoid degradation of the OOHL.

  • Reconstitution: Dissolve the dried extract in a small, precise volume of a suitable solvent for analysis, such as acetonitrile or methanol.[12]

  • Storage: Store the concentrated extract at -20°C until further analysis.

Quantification of OOHL by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS is a highly sensitive and specific method for the quantification of OOHL.

Materials and Equipment:

  • HPLC system with a C18 reversed-phase column

  • Tandem mass spectrometer (e.g., triple quadrupole)

  • OOHL standard of known concentration

  • Mobile phase solvents (e.g., acetonitrile and water with 0.1% formic acid)

  • Extracted and reconstituted OOHL sample

Protocol:

  • Standard Curve Preparation: Prepare a series of OOHL standards of known concentrations in the same solvent as the sample. This will be used to create a standard curve for quantification.

  • HPLC Method Setup:

    • Equilibrate the C18 column with the initial mobile phase conditions.

    • Set up a gradient elution program to separate the OOHL from other components in the extract. A typical gradient might start with a low percentage of acetonitrile and gradually increase to elute the more hydrophobic compounds.

  • Mass Spectrometry Method Setup:

    • Optimize the mass spectrometer for the detection of OOHL. This involves selecting the appropriate precursor ion (the protonated molecule [M+H]⁺ for OOHL) and identifying the most abundant and stable product ions after collision-induced dissociation.

    • Set up a Multiple Reaction Monitoring (MRM) method to specifically detect the transitions from the precursor ion to the product ions of OOHL.

  • Sample Analysis:

    • Inject the prepared OOHL standards to generate a standard curve.

    • Inject the extracted sample.

  • Data Analysis:

    • Integrate the peak area of the OOHL in the chromatogram of the sample.

    • Use the standard curve to determine the concentration of OOHL in the injected sample.

    • Calculate the original concentration of OOHL in the bacterial supernatant, taking into account the dilution and concentration factors from the extraction process.

Signaling Pathways

The production and perception of OOHL are central to quorum-sensing circuits that regulate gene expression in various bacteria. Below are diagrams of two well-characterized OOHL-dependent signaling pathways.

The LuxI/LuxR Pathway in Vibrio fischeri

In Vibrio fischeri, the LuxI/LuxR system is the archetypal quorum-sensing circuit that controls bioluminescence.

LuxI_LuxR_Pathway cluster_extracellular Extracellular Space cluster_cell Bacterial Cell OOHL_out OOHL OOHL_in OOHL OOHL_out->OOHL_in LuxI LuxI (Synthase) LuxI->OOHL_in Produces LuxR_inactive LuxR (Inactive) LuxR_active LuxR-OOHL (Active Complex) LuxR_inactive->LuxR_active Activation lux_operon lux Operon LuxR_active->lux_operon Activates Transcription lux_operon->LuxI Positive Feedback Bioluminescence Bioluminescence lux_operon->Bioluminescence Expression OOHL_in->OOHL_out Diffusion OOHL_in->LuxR_inactive Binds Precursors Precursors Precursors->LuxI Synthesis

Caption: The LuxI/LuxR quorum-sensing circuit in Vibrio fischeri.

The CarI/CarR Pathway in Pectobacterium carotovorum

In Pectobacterium carotovorum, the CarI/CarR system, homologous to the LuxI/LuxR system, regulates the production of carbapenem antibiotics.

CarI_CarR_Pathway cluster_extracellular Extracellular Space cluster_cell Bacterial Cell OOHL_out OOHL OOHL_in OOHL OOHL_out->OOHL_in CarI CarI (Synthase) CarI->OOHL_in Produces CarR_inactive CarR (Inactive) CarR_active CarR-OOHL (Active Complex) CarR_inactive->CarR_active Activation car_operon car Operon CarR_active->car_operon Activates Transcription Carbapenem Carbapenem Antibiotic car_operon->Carbapenem Biosynthesis OOHL_in->OOHL_out Diffusion OOHL_in->CarR_inactive Binds Precursors Precursors Precursors->CarI Synthesis

Caption: The CarI/CarR quorum-sensing circuit in Pectobacterium carotovorum.

Experimental Workflow for OOHL Analysis

The following diagram outlines the general workflow for the extraction and quantification of OOHL from a bacterial culture.

OOHL_Analysis_Workflow culture Bacterial Culture (Late Stationary Phase) centrifugation Centrifugation (10,000 x g, 15 min, 4°C) culture->centrifugation supernatant Cell-Free Supernatant centrifugation->supernatant extraction Liquid-Liquid Extraction (Ethyl Acetate) supernatant->extraction concentration Rotary Evaporation extraction->concentration reconstitution Reconstitution (Acetonitrile/Methanol) concentration->reconstitution analysis HPLC-MS/MS Analysis reconstitution->analysis quantification Quantification (Standard Curve) analysis->quantification

Caption: Workflow for OOHL extraction and quantification.

References

A Technical Guide to N-(3-Oxohexanoyl)-L-homoserine lactone: A Key Regulator in Bacterial Quorum Sensing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-Oxohexanoyl)-L-homoserine lactone is a pivotal signaling molecule in the intricate communication system of Gram-negative bacteria known as quorum sensing. This process allows bacteria to monitor their population density and collectively regulate gene expression, influencing a wide array of physiological activities including biofilm formation, virulence factor production, and bioluminescence.[1] This technical guide provides a comprehensive overview of this compound, its various synonyms in scientific literature, quantitative data related to its signaling pathways, detailed experimental protocols, and visual representations of its molecular interactions and experimental workflows.

Synonyms and Nomenclature

To facilitate comprehensive literature searches and unambiguous identification, a compilation of synonyms and abbreviations for this compound is presented below.

CategorySynonym/Abbreviation
Full Chemical Name This compound
IUPAC Name 3-oxo-N-[(3S)-2-oxooxolan-3-yl]hexanamide
Common Abbreviations OHHL
3-oxo-C6-HSL
3O-C6-HSL
Other Names N-(beta-Ketocaproyl)-L-homoserine lactone
N-(β-Ketocaproyl)-L-homoserine lactone
Autoinducer-1 (AI-1) of Vibrio fischeri

Quantitative Data

The interaction of this compound with its cognate receptors is a critical aspect of its function. The following table summarizes key quantitative data from the literature.

ParameterValueOrganism/SystemDescription
Dissociation Constant (Kd) 1.8 µMErwinia carotovora (CarR protein)Measures the binding affinity of OHHL to its receptor, CarR, which regulates carbapenem production.[2]
Dissociation Constant (Kd) 100 nMVibrio fischeri (LuxR protein)Represents the binding affinity of OHHL to its receptor, LuxR, which controls bioluminescence.

Signaling Pathways

This compound is a key component of the LuxI/LuxR-type quorum sensing circuit, first characterized in the marine bacterium Vibrio fischeri. A similar system involving the CarI/CarR proteins is found in Erwinia carotovora.

LuxI/LuxR Signaling Pathway in Vibrio fischeri

At low cell density, the LuxI protein produces a basal level of this compound (OHHL), which diffuses freely across the bacterial cell membrane. As the bacterial population increases, the extracellular concentration of OHHL rises. Once a threshold concentration is reached, OHHL diffuses back into the cells and binds to the cytoplasmic receptor protein, LuxR. The LuxR-OHHL complex then binds to a specific DNA sequence known as the lux box, which is located in the promoter region of the lux operon. This binding event activates the transcription of the lux operon genes (luxICDABE), leading to the production of luciferase and the subsequent emission of light. This creates a positive feedback loop, as the luxI gene is part of the lux operon, leading to a rapid increase in OHHL synthesis and a synchronized bioluminescent response across the population.

LuxI_LuxR_Pathway cluster_cell Bacterial Cell cluster_environment Extracellular Environment LuxI LuxI (Synthase) OHHL_in OHHL LuxI->OHHL_in synthesis LuxR LuxR (Receptor) LuxR_OHHL LuxR-OHHL Complex lux_operon lux operon (luxICDABE) LuxR_OHHL->lux_operon activates transcription lux_operon->LuxI translation Luciferase Luciferase lux_operon->Luciferase translation Bioluminescence Bioluminescence Luciferase->Bioluminescence OHHL_in->LuxR binds OHHL_out OHHL OHHL_in->OHHL_out diffusion OHHL_out->OHHL_in diffusion

LuxI/LuxR Signaling Pathway

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of N-acyl homoserine lactones involves the coupling of the appropriate acyl chloride with L-homoserine lactone hydrobromide under Schotten-Baumann conditions.

Materials:

  • L-homoserine lactone hydrobromide

  • 3-Oxohexanoyl chloride

  • Sodium bicarbonate

  • Dichloromethane (DCM)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • Dissolve L-homoserine lactone hydrobromide in a saturated aqueous solution of sodium bicarbonate.

  • Add a solution of 3-oxohexanoyl chloride in dichloromethane to the aqueous solution.

  • Stir the biphasic mixture vigorously at room temperature for 2-4 hours.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure this compound.

Purification by High-Performance Liquid Chromatography (HPLC)

Further purification can be achieved using reverse-phase HPLC.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).

  • Mobile Phase: A gradient of acetonitrile in water (both with 0.1% trifluoroacetic acid). A typical gradient might be 20-80% acetonitrile over 30 minutes.

  • Flow Rate: 1 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 20 µL.

Procedure:

  • Dissolve the synthesized product in a small volume of the initial mobile phase composition.

  • Filter the sample through a 0.22 µm syringe filter.

  • Inject the sample onto the HPLC system.

  • Collect the fractions corresponding to the major peak.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Detection by Thin-Layer Chromatography (TLC) Overlay Assay

This bioassay is used to detect the presence of this compound in a sample.

Materials:

  • C18 reverse-phase TLC plate.

  • Sample extract.

  • This compound standard.

  • Methanol.

  • Water.

  • Agrobacterium tumefaciens NTL4 (pZLR4) bioreporter strain.

  • Luria-Bertani (LB) agar.

  • X-Gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside).

Procedure:

  • Spot the sample extract and the standard onto the C18 TLC plate.

  • Develop the TLC plate in a chamber with a mobile phase of 60:40 (v/v) methanol:water.

  • Allow the plate to dry completely.

  • Overlay the TLC plate with a thin layer of molten LB agar seeded with the A. tumefaciens bioreporter strain and containing X-Gal.

  • Incubate the plate at 30°C for 24-48 hours.

  • The presence of this compound will be indicated by the appearance of blue spots, resulting from the activation of the lacZ reporter gene in the bioreporter strain.

Experimental Workflow: Bioreporter Assay for Quantification

A common experimental workflow for quantifying the concentration of this compound in a bacterial culture supernatant involves the use of a bioreporter strain.

Bioreporter_Workflow cluster_standards Standard Curve Preparation start Start: Bacterial Culture centrifuge Centrifuge Culture start->centrifuge supernatant Collect Supernatant centrifuge->supernatant filter Filter Sterilize Supernatant supernatant->filter setup_assay Set up 96-well Plate Assay filter->setup_assay prepare_reporter Prepare Bioreporter Culture (e.g., E. coli with luxR and P luxI -luxCDABE) prepare_reporter->setup_assay incubate Incubate at 30°C setup_assay->incubate measure Measure Luminescence incubate->measure analyze Analyze Data and Quantify OHHL measure->analyze end End: OHHL Concentration Determined analyze->end standards Prepare Serial Dilutions of This compound Standard standards->setup_assay

Bioreporter Assay Workflow

This workflow outlines the key steps for quantifying this compound. A standard curve is generated using known concentrations of the synthetic compound, allowing for the determination of the unknown concentration in the bacterial supernatant based on the luminescent response of the bioreporter.[3]

References

Methodological & Application

Application Notes and Protocols for the Synthesis of N-(3-Oxohexanoyl)-L-homoserine lactone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

N-(3-Oxohexanoyl)-L-homoserine lactone (OHHL or 3-oxo-C6-HSL) is a key signaling molecule in bacterial quorum sensing (QS).[1][2] It belongs to the N-acyl-homoserine lactone (AHL) family of autoinducers, which bacteria use to coordinate gene expression in a cell-density-dependent manner.[1][3] OHHL was first identified as the natural autoinducer for bioluminescence in the marine bacterium Vibrio fischeri (now Aliivibrio fischeri).[1][2] In this system, OHHL is synthesized by the LuxI protein and, upon reaching a threshold concentration, binds to the transcriptional regulator LuxR.[2][3][4] This complex then activates the expression of genes responsible for bioluminescence, creating a positive feedback loop.[3] Due to its central role in regulating virulence, biofilm formation, and antibiotic production in various pathogens, the synthesis of OHHL and its analogues is of significant interest for developing quorum sensing inhibitors.[5][6][7]

Chemical Synthesis of this compound

The chemical synthesis of OHHL, a β-ketoamide AHL, can be approached through several routes. A common strategy involves the acylation of (S)-α-amino-γ-butyrolactone. One robust method utilizes Meldrum's acid to construct the β-ketoester moiety, which is then coupled with the homoserine lactone.[5]

Experimental Protocol: Synthesis via Meldrum's Acid Adduct

This protocol is adapted from previously reported procedures for synthesizing β-ketoamide AHLs.[5] It involves a multi-step linear synthesis.

Materials:

  • Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)

  • Butyryl chloride

  • Pyridine

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • (S)-(-)-α-amino-γ-butyrolactone hydrobromide

  • Coupling agents (e.g., HATU, HBTU)

  • Base (e.g., DIPEA, triethylamine)

  • Standard laboratory glassware and purification equipment (silica gel for column chromatography)

Procedure:

  • Formation of the Meldrum's Acid Adduct:

    • Dissolve Meldrum's acid in anhydrous dichloromethane (DCM) and cool the solution to 0 °C.

    • Add pyridine to the solution.

    • Slowly add butyryl chloride dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • The resulting product is the acyl-Meldrum's acid adduct.

  • Methanolysis to Form Methyl 3-oxohexanoate:

    • The crude adduct from the previous step is carefully treated with methanol.

    • This reaction typically proceeds at room temperature and results in the formation of the corresponding β-ketoester, methyl 3-oxohexanoate.

    • The product can be purified by distillation or column chromatography.

  • Coupling with L-homoserine lactone:

    • Hydrolyze the methyl 3-oxohexanoate to 3-oxohexanoic acid using standard conditions (e.g., with NaOH followed by acidic workup).

    • Dissolve the resulting 3-oxohexanoic acid in an appropriate solvent like DCM or DMF.

    • Add a coupling agent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA).

    • Add (S)-(-)-α-amino-γ-butyrolactone hydrobromide to the reaction mixture.

    • Stir the reaction at room temperature until completion.

  • Purification:

    • The final product, this compound, is purified from the reaction mixture using silica gel column chromatography.

    • Characterization of the final product can be performed using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.[6][8][9]

Data Presentation

The synthesis of AHLs can vary significantly in efficiency depending on the chosen route and specific reaction conditions. The following table summarizes yields reported for different AHL synthesis strategies.

Synthesis MethodTarget AHL ClassReported YieldsNotesReference(s)
One-pot from acyl-Meldrum's acid adductsβ-ketoamide (e.g., OHHL)<30%This method suffered from low yields and poor enantiomeric purity.[5]
Linear route via β-ketoesters from Meldrum's acidβ-ketoamide (e.g., OHHL)GoodA multi-step but more reliable and robust method for producing enantiomerically pure β-ketoamide AHLs.[5]
Schotten-Baumann ConditionsUnfunctionalized AcylGood to ExcellentInvolves reacting L-homoserine lactone hydrobromide with acid chlorides. Reliable for AHLs without the β-keto group.[5][10]
Enzymatic Synthesis (Immobilized Candida antarctica Lipase)Aliphatic & Hydroxylated6-85%An alternative to chemical synthesis, particularly for non-3-oxo AHLs. Yields are highly dependent on the specific acyl donor.[11]

Visualizations

Diagrams of Workflow and Signaling Pathways

Diagrams created using Graphviz provide a clear visual representation of complex processes.

G cluster_0 Step 1: Adduct Formation cluster_1 Step 2: Ketoester Formation cluster_2 Step 3: Hydrolysis & Coupling A Meldrum's Acid + Butyryl Chloride B Acyl-Meldrum's Acid Adduct A->B Pyridine, DCM C Methyl 3-oxohexanoate B->C Methanolysis D 3-Oxohexanoic Acid C->D Hydrolysis F N-(3-Oxohexanoyl)-L- homoserine lactone (OHHL) D->F Coupling Agent E L-Homoserine Lactone E->F Coupling Agent

Caption: General workflow for the chemical synthesis of OHHL.

G Quorum Sensing in Vibrio fischeri cluster_cell Bacterial Cell (Vibrio fischeri) LuxI LuxI (Synthase) OHHL_in OHHL LuxI->OHHL_in Synthesizes LuxR LuxR (Receptor) OHHL_in->LuxR Binds to OHHL_out OHHL (Autoinducer) OHHL_in->OHHL_out Diffuses out (Low cell density) Complex OHHL-LuxR Complex lux_operon lux Operon (DNA) Complex->lux_operon Activates Transcription lux_operon->LuxI Encodes lux_operon->LuxR Encodes Bioluminescence Bioluminescence lux_operon->Bioluminescence Results in OHHL_out->OHHL_in Diffuses in (High cell density)

References

Application Notes and Protocols for 3-oxo-C6-HSL

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N-(3-Oxohexanoyl)-L-homoserine lactone (3-oxo-C6-HSL) is a key N-acyl homoserine lactone (AHL) that functions as a quorum-sensing signal molecule in many Gram-negative bacteria.[1][2][3] It plays a crucial role in regulating gene expression related to virulence, biofilm formation, and bioluminescence.[1][2][3] Accurate and reproducible experimental results depend on the proper dissolution and storage of 3-oxo-C6-HSL to maintain its chemical integrity. This document provides a detailed protocol for the solubilization and storage of 3-oxo-C6-HSL for research applications.

Quantitative Data Summary

The solubility and stability of 3-oxo-C6-HSL can vary significantly based on the solvent and storage conditions. The following tables summarize the key quantitative data for dissolving and storing the compound.

Table 1: Solubility of 3-oxo-C6-HSL in Various Solvents

SolventReported SolubilityNotes
Dimethyl Sulfoxide (DMSO)100 mg/mL (468.98 mM)Ultrasonic assistance may be needed. Use of newly opened, hygroscopic DMSO is recommended.[4]
Chloroform>100 mg/mL-
Dimethylformamide (DMF)~30 mg/mLData for the analogous compound N-(β-ketocaproyl)-L-HSL.[5]
Phosphate-Buffered Saline (PBS), pH 7.2~5 mg/mLData for the analogous compound N-(β-ketocaproyl)-L-HSL. Aqueous solutions should be used the same day.[5]
Ethanol and other primary alcoholsNot RecommendedThese solvents have been shown to open the lactone ring, leading to inactivation.[5][6][7]

Table 2: Storage and Stability of 3-oxo-C6-HSL

FormStorage TemperatureDurationNotes
Solid Powder-20°C≥ 4 yearsKeep cool, dry, and protected from light and moisture.[1][5]
In Solvent (e.g., DMSO)-80°C6 monthsRecommended for long-term storage. Aliquot to avoid freeze-thaw cycles.[4][8]
In Solvent (e.g., DMSO)-20°C1 monthSuitable for short-term storage.[4][8]
Aqueous Solution4°C< 24 hoursNot recommended for storage beyond one day due to hydrolysis.[5]

Experimental Protocol: Preparation of 3-oxo-C6-HSL Stock Solution

This protocol outlines the steps for preparing a concentrated stock solution of 3-oxo-C6-HSL in an organic solvent.

Materials:

  • This compound (solid powder)

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Ultrasonic water bath (optional)

  • Pipettes and sterile tips

Procedure:

  • Equilibration: Before opening, allow the vial of solid 3-oxo-C6-HSL to equilibrate to room temperature for at least 20 minutes. This prevents condensation of moisture on the compound.

  • Weighing: In a suitable weighing vessel, carefully weigh the desired amount of 3-oxo-C6-HSL powder using a calibrated analytical balance.

  • Dissolution: a. Transfer the weighed powder to a sterile amber tube or vial. b. Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 100 mg/mL stock, add 1 mL of DMSO to 100 mg of powder). c. Tightly cap the vial and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. d. If dissolution is difficult, sonicate the solution in a water bath for 5-10 minutes.[4]

  • Aliquoting and Storage: a. To prevent degradation from repeated freeze-thaw cycles, divide the stock solution into smaller, single-use aliquots in sterile amber microcentrifuge tubes.[4] b. For long-term storage (up to 6 months), store the aliquots at -80°C.[4][8] c. For short-term storage (up to 1 month), store the aliquots at -20°C.[4][8]

  • Preparation of Working Solutions: a. When needed, thaw a single aliquot of the stock solution. b. Further dilute the stock solution into the appropriate aqueous buffer or culture medium immediately before use. c. Note that aqueous solutions of 3-oxo-C6-HSL are susceptible to hydrolysis, especially at alkaline pH and higher temperatures, and should be prepared fresh and used on the same day.[5][9][10]

Stability Considerations

The stability of 3-oxo-C6-HSL is critically affected by pH and temperature. The lactone ring is prone to hydrolysis, a process that is accelerated by increased pH and temperature.[9][10] The presence of the 3-oxo group also increases the rate of hydrolysis compared to other AHLs like C6-HSL.[9] Therefore, it is imperative to avoid alkaline conditions and prolonged exposure to elevated temperatures. For biological experiments, working solutions should be prepared fresh from a frozen stock and used promptly.

Visual Workflow and Diagrams

The following diagrams illustrate the key workflow for handling 3-oxo-C6-HSL and its signaling context.

Dissolution_Storage_Workflow cluster_prep Preparation cluster_storage Storage cluster_use Experimental Use weigh 1. Weigh Solid 3-oxo-C6-HSL add_solvent 2. Add Anhydrous Solvent (e.g., DMSO) weigh->add_solvent dissolve 3. Vortex / Sonicate to Dissolve add_solvent->dissolve aliquot 4. Aliquot into Single-Use Tubes dissolve->aliquot store_long Store at -80°C (≤ 6 months) aliquot->store_long Long-term store_short Store at -20°C (≤ 1 month) aliquot->store_short Short-term thaw 5. Thaw Aliquot store_long->thaw store_short->thaw dilute 6. Prepare Fresh Working Solution thaw->dilute experiment 7. Use Immediately in Experiment dilute->experiment

Caption: Workflow for dissolving and storing 3-oxo-C6-HSL.

Signaling_Pathway cluster_bacteria Bacterial Cell synthase AHL Synthase (e.g., LuxI) extracellular_hsl Extracellular 3-oxo-C6-HSL synthase->extracellular_hsl Synthesis & Export receptor Transcriptional Regulator (e.g., LuxR) gene_exp Target Gene Expression receptor->gene_exp Activation extracellular_hsl->receptor Diffusion into cell

Caption: Simplified 3-oxo-C6-HSL quorum sensing pathway.

References

High-performance liquid chromatography analysis of OHHL

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note for the High-Performance Liquid Chromatography (HPLC) Analysis of N-3-oxo-hexanoyl-L-homoserine lactone (OHHL).

Introduction

N-3-oxo-hexanoyl-L-homoserine lactone (OHHL or 3-oxo-C6-HSL) is a key signaling molecule in the quorum-sensing (QS) systems of many Gram-negative bacteria.[1] Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to monitor their population density and coordinate gene expression.[2] The LuxI/LuxR-type quorum-sensing circuit is a well-studied example, where the LuxI synthase produces OHHL.[3][4] As the bacterial population grows, OHHL accumulates until it reaches a threshold concentration. It then binds to the LuxR transcriptional regulator, activating genes responsible for various processes, including bioluminescence, virulence factor production, and biofilm formation.[1][5]

The analysis and quantification of OHHL are crucial for research in microbiology, infectious diseases, and drug development aimed at disrupting bacterial communication (quorum quenching). High-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS), is a powerful and reliable technique for the detection and quantification of OHHL and other N-acyl-homoserine lactones (AHLs) in complex biological samples.[6][7][8] This application note provides a detailed protocol for the HPLC-based analysis of OHHL.

Signaling Pathway of OHHL in LuxI/LuxR Quorum Sensing

The LuxI/LuxR circuit is a foundational model for quorum sensing in Gram-negative bacteria. The synthase protein, LuxI, synthesizes the OHHL signal molecule. At low cell densities, the concentration of OHHL is minimal. As the population density increases, the extracellular concentration of OHHL rises. This freely diffusible molecule then re-enters the bacterial cells and binds to the LuxR protein, which is a transcriptional activator. The OHHL-LuxR complex then binds to specific DNA sequences, known as lux boxes, to activate the transcription of target genes.

OHHL_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Bacterial Cell OHHL_out OHHL OHHL_in OHHL OHHL_out->OHHL_in LuxI LuxI Synthase LuxI->OHHL_in Synthesizes SAM_Acyl_ACP SAM + Acyl-ACP SAM_Acyl_ACP->LuxI Substrates OHHL_in->OHHL_out Diffusion Complex OHHL-LuxR Complex OHHL_in->Complex Binds LuxR LuxR Protein LuxR->Complex lux_operon lux operon Complex->lux_operon Activates Target_Genes Target Gene Expression lux_operon->Target_Genes Transcription

Caption: LuxI/LuxR quorum-sensing pathway mediated by OHHL.

Experimental Protocol: HPLC Analysis of OHHL

This protocol outlines a general method for the extraction and quantification of OHHL from bacterial culture supernatants. It is based on common procedures for AHL analysis.[7][9]

Apparatus and Materials
  • High-Performance Liquid Chromatography (HPLC) system with a UV or Mass Spectrometry (MS) detector.

  • Reversed-phase C18 column (e.g., 150 x 2.1 mm, 3 µm particle size).[7]

  • OHHL standard (≥95% purity).

  • HPLC-grade acetonitrile.

  • HPLC-grade water.

  • Formic acid (≥98%).

  • Ethyl acetate.

  • Anhydrous sodium sulfate.

  • Syringe filters (0.22 µm).

  • Rotary evaporator.

  • Glass vials.

Sample Preparation (from Bacterial Culture)
  • Grow the bacterial strain of interest in an appropriate liquid medium to the desired cell density (e.g., late logarithmic or stationary phase).

  • Centrifuge the bacterial culture (e.g., at 10,000 x g for 15 minutes at 4°C) to pellet the cells.

  • Carefully collect the supernatant.

  • For extraction, mix the supernatant with an equal volume of acidified ethyl acetate (0.1% v/v formic acid).

  • Vortex vigorously for 2 minutes and allow the phases to separate.

  • Collect the upper organic phase. Repeat the extraction process twice more on the aqueous phase.

  • Pool the organic phases and dry over anhydrous sodium sulfate.

  • Evaporate the solvent to dryness using a rotary evaporator or a gentle stream of nitrogen.

  • Reconstitute the dried extract in a known volume of mobile phase A (e.g., 200 µL) for HPLC analysis.

  • Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

HPLC Conditions

The following conditions are a starting point and may require optimization based on the specific HPLC system and sample matrix.

  • Column: C18 reversed-phase column (150 x 2.1 mm, 3 µm).[7]

  • Mobile Phase A: 0.1% formic acid in water.[7]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[7]

  • Flow Rate: 0.2 mL/min.[7]

  • Injection Volume: 10 µL.[7][9]

  • Column Temperature: 45°C.[7]

  • Gradient Program:

    • Start with 40% B.

    • Increase to 100% B over 19 minutes.

    • Hold at 100% B for 10 minutes.

    • Return to 40% B and equilibrate for 10 minutes before the next injection.[7]

  • Detection:

    • UV Detector: 210 nm.

    • MS Detector (ESI+): Monitor for the protonated molecule [M+H]⁺. For OHHL (m.w. 213.23 g/mol ), this would be m/z 214.2.

Experimental Workflow

The overall process from sample collection to data analysis follows a structured workflow to ensure reproducibility and accuracy.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Bacterial Culture Growth B Supernatant Collection A->B C Liquid-Liquid Extraction B->C D Drying and Reconstitution C->D E Filtration (0.22 µm) D->E F Sample Injection E->F G Chromatographic Separation (C18) F->G H Detection (UV or MS) G->H I Peak Integration H->I K Quantification I->K J Standard Curve Generation J->K L Reporting K->L

Caption: General workflow for the HPLC analysis of OHHL.

Data Presentation and Quantitative Analysis

For quantitative analysis, a standard curve must be generated using a serial dilution of a pure OHHL standard. The peak area of OHHL in the unknown samples is then compared to the standard curve to determine its concentration.

ParameterValueReference
Analyte N-3-oxo-hexanoyl-L-homoserine lactone (OHHL)N/A
Molecular Formula C₁₀H₁₅NO₄N/A
Molecular Weight 213.23 g/mol N/A
HPLC Column C18 Reversed-Phase[7][9]
Detection Mode Mass Spectrometry (ESI+) or UV[7][10]
[M+H]⁺ (for MS) m/z 214.2Calculated
Limit of Quantification (LOQ) 0.09 - 0.457 µg/L (for similar AHLs)[7]
Intra-day Precision (%RSD) < 20% (for similar AHLs)[7]

Note: Specific quantitative values like retention time can vary significantly between different HPLC systems, columns, and methods. The LOQ and precision values are cited from a study on various AHLs and provide a general expectation for performance.[7]

Conclusion

This application note provides a comprehensive protocol for the analysis of the quorum-sensing molecule OHHL using HPLC. The detailed methodology for sample preparation and chromatographic separation, combined with the workflow and signaling pathway diagrams, offers researchers a solid foundation for accurately quantifying OHHL in various biological matrices. This method is essential for studies investigating bacterial communication, pathogenesis, and the development of novel antimicrobial strategies.

References

Application Note: Mass Spectrometry-Based Identification and Quantification of N-(3-Oxohexanoyl)-L-homoserine lactone (OHHL)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: N-(3-Oxohexanoyl)-L-homoserine lactone (OHHL or 3-oxo-C6-HSL) is a key autoinducer molecule involved in quorum sensing (QS) in a variety of Gram-negative bacteria, most notably the marine bacterium Vibrio fischeri.[1] Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to monitor their population density and collectively alter gene expression.[2] OHHL plays a critical role in regulating processes such as bioluminescence, biofilm formation, and virulence factor production.[1][3] The accurate identification and quantification of OHHL are essential for studying bacterial communication, understanding disease pathogenesis, and developing novel antimicrobial strategies that disrupt QS pathways. This document provides detailed protocols for the identification of OHHL using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS).

Quorum Sensing Signaling Pathway in Vibrio fischeri

In Vibrio fischeri, the QS system is primarily regulated by the LuxI/LuxR proteins. The LuxI synthase produces OHHL, which can freely diffuse across the bacterial cell membrane. As the bacterial population grows, the extracellular concentration of OHHL increases. Once a threshold concentration is reached, OHHL diffuses back into the cells and binds to the cytoplasmic receptor protein LuxR. This OHHL-LuxR complex then acts as a transcriptional activator, binding to the promoter region of the lux operon (luxICDABEG) to induce the expression of genes responsible for bioluminescence and further OHHL synthesis, creating a positive feedback loop.[1][4]

QuorumSensing Diagram 1: OHHL-mediated Quorum Sensing Pathway cluster_cell Bacterial Cell cluster_extracellular Extracellular Environment LuxI LuxI Synthase OHHL_in OHHL LuxI->OHHL_in Synthesizes LuxR LuxR Protein (Inactive) Complex OHHL-LuxR Complex (Active) luxOperon lux Operon Complex->luxOperon Activates Transcription Bioluminescence Bioluminescence & LuxI Production luxOperon->Bioluminescence Expresses Bioluminescence->LuxI Positive Feedback OHHL_in->LuxR Binds OHHL_out OHHL OHHL_in->OHHL_out Diffusion

Caption: OHHL-mediated quorum sensing circuit in Vibrio fischeri.

General Experimental Workflow

The overall process for identifying OHHL involves several key stages, starting from bacterial cultivation to final analysis by mass spectrometry. The workflow ensures that the target analyte is efficiently extracted from the complex culture medium, separated from other metabolites, and accurately identified based on its mass-to-charge ratio and fragmentation pattern.

Workflow Diagram 2: General Workflow for OHHL Identification A 1. Bacterial Cultivation Grow AHL-producing strain to stationary phase B 2. Supernatant Collection Centrifuge culture to pellet cells A->B C 3. Liquid-Liquid Extraction Extract supernatant with an organic solvent (e.g., ethyl acetate or chloroform) B->C D 4. Sample Concentration Evaporate solvent under nitrogen stream and redissolve residue C->D E 5. Mass Spectrometry Analysis Inject sample into LC-MS/MS or GC-MS D->E F 6. Data Analysis & Identification - Check for parent ion [M+H]+ at m/z 214 - Confirm characteristic fragment ions (e.g., m/z 102) E->F

Caption: Standard experimental workflow for OHHL analysis.

Experimental Protocols

Protocol 1: Sample Preparation from Bacterial Culture Supernatant

This protocol details the extraction of OHHL from a liquid bacterial culture.

Materials:

  • Bacterial culture grown to the stationary phase.

  • Centrifuge and appropriate tubes.

  • Organic solvent: Dichloromethane or acidified ethyl acetate (0.5% acetic acid).[5]

  • Separatory funnel or conical tubes for extraction.

  • Rotary evaporator or nitrogen stream evaporator.

  • Methanol or acetonitrile (HPLC grade).

  • Vortex mixer.

Methodology:

  • Cell Removal: Centrifuge 50 mL of the bacterial culture at 15,000 rpm to pellet the cells.[6]

  • Supernatant Collection: Carefully decant the cell-free supernatant into a clean flask or separatory funnel.

  • Solvent Extraction:

    • Add an equal volume of organic solvent (e.g., 50 mL of dichloromethane) to the supernatant.

    • Mix vigorously for 2-3 minutes. If using a separatory funnel, ensure to vent pressure frequently.

    • Allow the layers to separate. The organic layer will contain the extracted OHHL.

    • Collect the lower organic phase (for dichloromethane) or the upper organic phase (for ethyl acetate).

  • Repeat Extraction: Repeat the extraction process (Step 3) two more times with fresh solvent, pooling the organic phases to maximize recovery.[5][6]

  • Concentration: Evaporate the pooled organic solvent to dryness using a rotary evaporator or a gentle stream of nitrogen at room temperature.[6]

  • Reconstitution: Re-dissolve the dried residue in a small, precise volume (e.g., 100-500 µL) of HPLC-grade methanol or acetonitrile. Vortex thoroughly to ensure the analyte is fully dissolved.

  • Final Preparation: Transfer the reconstituted sample to an autosampler vial for mass spectrometry analysis. If necessary, filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

Protocol 2: LC-MS/MS for OHHL Identification

This protocol uses a triple quadrupole mass spectrometer for sensitive and specific detection.

Instrumentation and Conditions:

  • LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Column Temperature: 30-40°C.[7][8]

  • Injection Volume: 5-10 µL.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient from 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-20 min: Return to 5% B and equilibrate.

  • Mass Spectrometer: Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (QTOF).

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Ion Spray Voltage: 4200 V.[7][8]

  • Scan Mode: Precursor ion scanning or Multiple Reaction Monitoring (MRM).

    • Precursor Ion Scan: Scan for all parent ions that fragment to the characteristic daughter ion of the homoserine lactone ring, m/z 102 .[7][8] Set the collision energy to approximately 25 V.[7][8]

    • MRM for OHHL:

      • Parent Ion (Q1): m/z 214.1 ([M+H]⁺ for OHHL).

      • Product Ion (Q3): m/z 102.1 .

      • Dwell Time: 100 ms.

      • Collision Energy: Optimized for the specific instrument, typically 15-25 V.

Protocol 3: GC-MS for OHHL Identification

This method provides an alternative for OHHL analysis, often without the need for derivatization.[6]

Instrumentation and Conditions:

  • GC System: Gas chromatograph with a capillary column.

  • Column: HP-5MS or similar non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injection Mode: Splitless.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 min.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 min at 280°C.

  • Mass Spectrometer: Single Quadrupole or Ion Trap.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Full scan (e.g., m/z 40-400) or Selected Ion Monitoring (SIM).

  • Key Ions for SIM:

    • m/z 143: This is typically the most abundant, characteristic fragment ion for many AHLs in EI-MS.[6]

    • Other characteristic ions: m/z 43, 57, 71, 102.[6]

Data Interpretation and Quantitative Analysis

Identification Criteria: The identification of OHHL is confirmed by matching both the retention time and the mass spectral data with a pure chemical standard.

  • LC-MS/MS: A peak detected at the expected retention time should show a precursor ion of m/z 214 and a product ion of m/z 102 .[7][9]

  • GC-MS: The mass spectrum of the peak at the correct retention time should display the characteristic fragmentation pattern, with a prominent base peak at m/z 143 .[6]

Quantitative Data Summary: Mass spectrometry methods offer high sensitivity for the detection of OHHL and other N-acyl homoserine lactones. The table below summarizes reported performance metrics.

TechniqueAnalyte ClassInternal StandardSensitivity / Limit of Detection (LOD)Reference
GC-MS (ECNI)3-oxo-AHLs[¹³C₁₆]-OdDHLS/N ratio > 10:1 for 1 ng[10]
LC-MS/MSN-HLsNot specifiedAs low as 1 ppb (1 ng/mL)[11]
LC-MS/MSN-HLsNot specifiedLOD can be as low as 10 ppt in biological samples with preconcentration[11]

References

Application Notes and Protocols for Quantifying 3-oxo-C6-HSL using E. coli Bioreporters

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quorum sensing (QS) is a cell-to-cell communication mechanism in bacteria that relies on the production and detection of signaling molecules called autoinducers. N-(3-oxohexanoyl)-L-homoserine lactone (3-oxo-C6-HSL) is a common autoinducer used by many Gram-negative bacteria to regulate various physiological processes, including biofilm formation and virulence factor production. The ability to accurately quantify 3-oxo-C6-HSL is crucial for studying bacterial communication and for the development of novel anti-infective therapies that target quorum sensing. Escherichia coli bioreporters are powerful tools for the sensitive and specific quantification of 3-oxo-C6-HSL. These engineered bacteria contain a genetic circuit that produces a measurable output, such as light or fluorescence, in response to the presence of 3-oxo-C6-HSL.

This document provides detailed application notes and protocols for the use of E. coli bioreporters for the quantification of 3-oxo-C6-HSL levels.

Principle of Detection: The LuxR-based Signaling Pathway

The most common E. coli bioreporters for 3-oxo-C6-HSL are based on the LuxR regulatory system from Vibrio fischeri.[1][2][3][4][5] In this system, the LuxR protein acts as a transcriptional activator that, in the presence of its cognate autoinducer 3-oxo-C6-HSL, binds to a specific DNA sequence known as the lux box. This binding event initiates the transcription of downstream genes. In the bioreporter strain, these downstream genes are typically reporter genes, such as those encoding Green Fluorescent Protein (GFP) or luciferase (luxCDABE), leading to a measurable signal.[2][3][6]

Signaling_Pathway cluster_cell E. coli Bioreporter Cell 3_oxo_C6_HSL_out 3-oxo-C6-HSL (extracellular) 3_oxo_C6_HSL_in 3-oxo-C6-HSL (intracellular) 3_oxo_C6_HSL_out->3_oxo_C6_HSL_in Diffusion LuxR_AHL_complex LuxR-AHL Complex (active) 3_oxo_C6_HSL_in->LuxR_AHL_complex LuxR LuxR protein (inactive) LuxR->LuxR_AHL_complex Binding pLux pLux Promoter LuxR_AHL_complex->pLux Activation Reporter_Gene Reporter Gene (e.g., gfp, lux) pLux->Reporter_Gene Transcription Reporter_Protein Reporter Protein (e.g., GFP, Luciferase) Reporter_Gene->Reporter_Protein Translation Signal Detectable Signal (Fluorescence/Luminescence) Reporter_Protein->Signal Activity

Caption: 3-oxo-C6-HSL signaling pathway in an E. coli bioreporter.

Quantitative Data Summary

The performance of E. coli bioreporters can vary depending on the specific genetic constructs and experimental conditions. Below is a summary of reported quantitative data for different bioreporter systems.

Bioreporter SystemReporterSensitivity (Detection Limit)Dynamic RangeReference
LuxR-based with pLux-GFPGFP~5 nMNot explicitly stated[6]
Engineered LuxR-I46F with pLux-GFPGFP10⁻¹² M (1 pM)10⁻¹² M to 10⁻⁶ M[2][3]
LuxR-based with luxCDABELuminescence30-100 pMNot explicitly stated[5]
LasR-based with lasB-lacZβ-galactosidase~2.8 nM (EC50 for 3-oxo-C12-HSL)Not explicitly stated for 3-oxo-C6-HSL[7]

Experimental Protocols

This section provides a detailed methodology for quantifying 3-oxo-C6-HSL using a GFP-based E. coli bioreporter.

Materials
  • E. coli bioreporter strain (e.g., a strain containing a pLux-GFP reporter plasmid)

  • Luria-Bertani (LB) medium

  • Appropriate antibiotic for plasmid maintenance (e.g., ampicillin at 100 µg/mL)

  • Synthetic 3-oxo-C6-HSL (for standard curve)

  • 96-well microplates (black with clear bottoms for fluorescence measurements)

  • Microplate reader with fluorescence excitation/emission filters for GFP (e.g., 485 nm excitation, 520 nm emission)

  • Incubator shaker

Experimental Workflow Diagram

Experimental_Workflow Start Start Overnight_Culture 1. Inoculate E. coli bioreporter in LB + antibiotic Start->Overnight_Culture Subculture 2. Subculture to fresh medium (1:1000 dilution) Overnight_Culture->Subculture Dispense 3. Dispense culture into 96-well plate Subculture->Dispense Add_Samples 4. Add 3-oxo-C6-HSL standards and unknown samples Dispense->Add_Samples Incubate 5. Incubate at 37°C with shaking for a defined period (e.g., 8 hours) Add_Samples->Incubate Measure 6. Measure OD600 and GFP fluorescence Incubate->Measure Analyze 7. Analyze data: Normalize fluorescence to cell density Measure->Analyze Quantify 8. Quantify 3-oxo-C6-HSL in samples using the standard curve Analyze->Quantify End End Quantify->End

Caption: Experimental workflow for 3-oxo-C6-HSL quantification.
Step-by-Step Protocol

  • Preparation of 3-oxo-C6-HSL Standards:

    • Prepare a stock solution of synthetic 3-oxo-C6-HSL in a suitable solvent (e.g., acidified ethyl acetate or DMSO).

    • Perform serial dilutions of the stock solution in LB medium to create a range of standard concentrations (e.g., 10⁻⁶ M to 10⁻¹² M).[2][3] Include a blank control with no 3-oxo-C6-HSL.

  • Bioreporter Culture Preparation:

    • Inoculate a single colony of the E. coli bioreporter strain into 5 mL of LB medium containing the appropriate antibiotic.

    • Incubate overnight at 37°C with shaking (e.g., 200-250 rpm).

    • The next day, dilute the overnight culture 1:1000 into fresh LB medium with antibiotic.[2][3]

  • Assay Setup:

    • Dispense 180 µL of the diluted bioreporter culture into the wells of a 96-well microplate.

    • Add 20 µL of the 3-oxo-C6-HSL standards and unknown samples to the respective wells.

    • Prepare wells for a blank control (bioreporter culture with 20 µL of sterile medium).

  • Incubation:

    • Incubate the microplate at 37°C with shaking for a predetermined time, typically between 4 to 8 hours, to allow for induction of the reporter gene.[2][3] The optimal incubation time may need to be determined empirically for a specific bioreporter strain.

  • Measurement:

    • After incubation, measure the optical density at 600 nm (OD₆₀₀) to determine cell density.

    • Measure the fluorescence intensity using a microplate reader with appropriate filters for GFP (e.g., excitation at 488 nm and emission at 518 nm).[2][3]

  • Data Analysis:

    • Subtract the blank OD₆₀₀ and fluorescence readings from all experimental readings.

    • Normalize the fluorescence signal by dividing the fluorescence intensity by the OD₆₀₀ for each well. This accounts for variations in cell growth.

    • Plot the normalized fluorescence as a function of the 3-oxo-C6-HSL concentration for the standards to generate a standard curve.

    • Use the standard curve to determine the concentration of 3-oxo-C6-HSL in the unknown samples.

Considerations and Troubleshooting

  • Solvent Effects: Ensure that the final concentration of the solvent used to dissolve 3-oxo-C6-HSL does not affect the growth or signaling of the bioreporter. Include a solvent-only control.

  • Sample Matrix Effects: Components in the unknown samples (e.g., culture supernatants) may interfere with the bioreporter's response.[1] It is advisable to run a control where a known amount of synthetic 3-oxo-C6-HSL is spiked into the sample matrix to assess for any inhibitory or enhancing effects.

  • Bioreporter Specificity: While many LuxR-based bioreporters are most sensitive to 3-oxo-C6-HSL, they may also respond to other N-acyl homoserine lactones (AHLs), albeit with different sensitivities.[6] The specificity of the bioreporter should be considered when interpreting results from complex samples.

  • Optimization: The optimal incubation time and temperature may vary between different bioreporter strains and should be optimized for new experimental setups.

Conclusion

E. coli bioreporters offer a sensitive, cost-effective, and high-throughput method for the quantification of 3-oxo-C6-HSL. By following the protocols outlined in this document and giving careful consideration to potential experimental variables, researchers can obtain reliable and quantitative data on the concentration of this important quorum sensing signal molecule. This information is invaluable for advancing our understanding of bacterial communication and for the development of novel strategies to combat bacterial infections.

References

Application Notes and Protocols for the Separation of N-Acyl-Homoserine Lactones using Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acyl-homoserine lactones (AHLs) are a class of signaling molecules involved in quorum sensing, a process of cell-to-cell communication that allows bacteria to coordinate gene expression based on population density.[1][2][3] This coordinated behavior is implicated in various processes, including biofilm formation, virulence factor production, and antibiotic resistance. The study of AHLs is crucial for understanding bacterial pathogenesis and for the development of novel anti-pathogenic drugs that target quorum sensing, a strategy known as quorum quenching.

Thin-layer chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used to separate mixtures.[4][5][6] It is a powerful tool for the initial screening and characterization of AHLs produced by bacteria.[1][2] This application note provides a detailed protocol for the extraction, separation, and visualization of AHLs from bacterial cultures using TLC, along with reference data for the identification of common AHLs.

Signaling Pathway: AHL-Mediated Quorum Sensing

AHL-mediated quorum sensing involves the synthesis of AHL signal molecules by a LuxI-type synthase. As the bacterial population density increases, the concentration of AHLs in the environment surpasses a threshold, leading to the binding of AHLs to a LuxR-type transcriptional regulator. This complex then modulates the expression of target genes.

AHL_Quorum_Sensing cluster_bacteria Gram-Negative Bacterium LuxI LuxI-type Synthase AHL_internal AHL LuxI->AHL_internal Synthesis LuxR LuxR-type Regulator AHL_LuxR_complex AHL-LuxR Complex LuxR->AHL_LuxR_complex TargetGenes Target Genes AHL_external AHL (extracellular) AHL_internal->AHL_external AHL_LuxR_complex->TargetGenes Activation/ Repression AHL_external->LuxR Binding

Caption: A generalized AHL-mediated quorum sensing pathway in Gram-negative bacteria.

Experimental Workflow for AHL Separation by TLC

The overall workflow for separating AHLs using TLC involves several key steps, from sample preparation to the final visualization and analysis of the separated compounds.

TLC_Workflow Start Bacterial Culture Extraction AHL Extraction (Ethyl Acetate) Start->Extraction Concentration Drying and Reconstitution Extraction->Concentration Spotting Spotting on C18 RP-TLC Plate Concentration->Spotting Development Chromatogram Development (Methanol/Water) Spotting->Development Drying Drying of TLC Plate Development->Drying Overlay Bioassay Overlay (Reporter Strain) Drying->Overlay Incubation Incubation Overlay->Incubation Visualization Visualization of AHL Spots Incubation->Visualization Analysis Rf Value Calculation and Identification Visualization->Analysis

Caption: Experimental workflow for the separation and detection of AHLs using TLC.

Experimental Protocols

Extraction of AHLs from Bacterial Supernatants

This protocol is adapted from methodologies described in multiple studies.[7]

Materials:

  • Bacterial culture grown to the desired cell density

  • Ethyl acetate (acidified with 0.1% formic acid is recommended)

  • Centrifuge and centrifuge tubes

  • Rotary evaporator or nitrogen gas flow

  • Vortex mixer

  • 0.22 µm filter

Procedure:

  • Centrifuge the bacterial culture (e.g., 500 mL) at 12,000 x g for 10 minutes at 4°C to pellet the cells.[7]

  • Filter the supernatant through a 0.22 µm filter to remove any remaining cells.[7]

  • Transfer the cell-free supernatant to a separating funnel.

  • Add an equal volume of acidified ethyl acetate to the supernatant, shake vigorously for 2 minutes, and allow the phases to separate.

  • Collect the upper organic phase.

  • Repeat the extraction of the aqueous phase two more times with an equal volume of acidified ethyl acetate.[7]

  • Pool the organic phases and dry them using a rotary evaporator at 30°C.[7]

  • The dried extract can be reconstituted in a small volume (e.g., 100-200 µL) of ethyl acetate or methanol for TLC analysis.

Thin-Layer Chromatography of AHL Extracts

Materials:

  • C18 reversed-phase TLC plates (e.g., RP-18 F254S)[7][8]

  • Methanol

  • Deionized water

  • TLC developing tank

  • Capillary tubes for spotting

  • AHL standards (e.g., C4-HSL, C6-HSL, C8-HSL, 3-oxo-C8-HSL)

Procedure:

  • Prepare the mobile phase, typically a mixture of methanol and water (60:40, v/v).[1][7]

  • Pour the mobile phase into the TLC developing tank to a depth of about 0.5 cm. Cover the tank and let it saturate for at least 20 minutes.

  • Using a pencil, gently draw a starting line about 1 cm from the bottom of the C18 TLC plate.

  • Using a capillary tube, carefully spot a small volume (e.g., 2-5 µL) of the reconstituted AHL extract and the AHL standards onto the starting line.[7]

  • Allow the spots to dry completely.

  • Place the TLC plate into the saturated developing tank, ensuring the starting line is above the solvent level.

  • Allow the chromatogram to develop until the solvent front reaches about 1 cm from the top of the plate.

  • Remove the plate from the tank and immediately mark the solvent front with a pencil.

  • Dry the TLC plate completely in a fume hood.

Visualization of AHLs using Bio-overlay

Since AHLs are colorless, a bioassay is required for their visualization. This protocol utilizes reporter strains that produce a colored or fluorescent product in the presence of AHLs.

Materials:

  • Reporter strain culture (e.g., Chromobacterium violaceum CV026 for short-chain AHLs or Agrobacterium tumefaciens KYC55 for a broad range of AHLs)[7][9][10]

  • Luria-Bertani (LB) agar

  • Sterile container

Procedure:

  • Prepare a top agar by inoculating 50 mL of LB medium with 0.5 mL of an overnight culture of the reporter strain and incubating for 24 hours with aeration.[7]

  • Add the cultured reporter strain to 100 mL of molten LB agar (1.2% agar) maintained at a suitable temperature (e.g., 45-50°C).[7]

  • Immediately and evenly pour this agar overlay onto the developed and dried TLC plate.[7]

  • Once the agar has solidified, place the plate in a sealed sterile container and incubate at 30°C for 24-48 hours.[7]

  • AHLs will appear as colored spots (e.g., purple with C. violaceum CV026) or spots of β-galactosidase activity (blue with A. tumefaciens KYC55 and X-Gal).[8][9]

Data Presentation

The retention factor (Rf) is a key parameter for identifying compounds in TLC. It is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.

Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

The following tables summarize the approximate Rf values for various AHLs on C18 reversed-phase TLC with a methanol/water (60:40, v/v) mobile phase, as reported in the literature. Note that Rf values can vary slightly depending on experimental conditions.[11]

Table 1: Rf Values of Unsubstituted AHLs

AHL CompoundAcyl Chain LengthApproximate Rf Value
C4-HSLC4~0.82
C6-HSLC6~0.49[7]
C8-HSLC8~0.23[12]
C10-HSLC10~0.09[12]

Table 2: Rf Values of 3-oxo-substituted AHLs

AHL CompoundAcyl Chain LengthApproximate Rf Value
3-oxo-C6-HSLC6~0.68[12]
3-oxo-C8-HSLC8~0.41[7][12]
3-oxo-C10-HSLC10~0.18[12]
3-oxo-C12-HSLC12~0.07[12]

Conclusion

Thin-layer chromatography coupled with a bio-overlay is a highly effective method for the preliminary identification and separation of AHLs from bacterial extracts.[1][2] The protocols and data presented in this application note provide a solid foundation for researchers and scientists to screen for AHL production in various bacterial species. This technique is particularly valuable in the initial stages of drug discovery programs aimed at identifying novel quorum quenching compounds. For definitive structural elucidation and quantification, further analysis by techniques such as mass spectrometry is recommended.[7][12]

References

Probing the Interaction: In Vitro Assays for OHHL-Protein Binding

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

N-(3-oxohexanoyl)-L-homoserine lactone (OHHL) is a key quorum-sensing signal molecule in many Gram-negative bacteria, regulating a variety of physiological processes, including virulence factor production and biofilm formation. The interaction of OHHL with its cognate LuxR-type transcriptional regulator proteins is a critical step in this signaling cascade, making it an attractive target for the development of novel anti-infective agents. This document provides detailed application notes and protocols for several robust in vitro assays to quantitatively and qualitatively assess the binding of OHHL to its protein partners.

Introduction to OHHL-Protein Binding Assays

A variety of biophysical techniques can be employed to study the interaction between OHHL and its receptor proteins in a controlled, in vitro environment. These assays are essential for determining binding affinity, kinetics, and thermodynamics, which are crucial parameters in basic research and drug discovery. The primary methods covered in these notes are Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Fluorescence Polarization (FP). Each technique offers unique advantages and provides complementary information about the binding event.

Quantitative Data Summary

The following table summarizes key binding affinity data reported for the interaction of OHHL and related N-acyl homoserine lactones (AHLs) with their cognate LuxR-type receptor proteins.

LigandProteinAssay MethodDissociation Constant (Kd)Reference
OHHL LuxR (Vibrio fischeri)Gel Mobility Shift Assay100 nM[1]
OHHL CarR (Erwinia carotovora)Not Specified1.8 µM[2]

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the general signaling pathway involving OHHL and the workflows of the described in vitro binding assays.

OHHL_Signaling_Pathway cluster_cell Bacterial Cell OHHL OHHL LuxR_inactive Inactive LuxR Monomer OHHL->LuxR_inactive Binds to LuxI LuxI Synthase LuxI->OHHL Synthesizes LuxR_active Active LuxR Dimer LuxR_inactive->LuxR_active Dimerization lux_box lux Box (DNA) LuxR_active->lux_box Binds to Gene_Expression Target Gene Expression lux_box->Gene_Expression Regulates ITC_Workflow start Start prep_protein Prepare Protein Solution (in cell) start->prep_protein prep_ligand Prepare OHHL Solution (in syringe) start->prep_ligand titration Titrate OHHL into Protein Solution prep_protein->titration prep_ligand->titration measure_heat Measure Heat Change (ITC Instrument) titration->measure_heat data_analysis Analyze Data (Binding Isotherm) measure_heat->data_analysis results Determine Kd, ΔH, ΔS, n data_analysis->results end End results->end SPR_Workflow start Start immobilize Immobilize LuxR Protein on Sensor Chip start->immobilize inject_ohl Inject OHHL (Analyte) over Surface immobilize->inject_ohl measure_ru Measure Response Units (RU) (SPR Instrument) inject_ohl->measure_ru data_analysis Analyze Sensorgram (Association/Dissociation) measure_ru->data_analysis results Determine Kon, Koff, Kd data_analysis->results end End results->end FP_Workflow start Start prep_labeled_ohl Prepare Fluorescently Labeled OHHL (Tracer) start->prep_labeled_ohl prep_protein Prepare LuxR Protein start->prep_protein mix_reagents Mix Tracer, Protein, and Unlabeled OHHL (Competitor) prep_labeled_ohl->mix_reagents prep_protein->mix_reagents measure_fp Measure Fluorescence Polarization mix_reagents->measure_fp data_analysis Analyze Data (Competition Curve) measure_fp->data_analysis results Determine IC50 and Ki data_analysis->results end End results->end

References

Application of N-(3-Oxohexanoyl)-L-homoserine Lactone in Biofilm Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-Oxohexanoyl)-L-homoserine lactone (OOHL or 3-oxo-C6-HSL) is a small, diffusible signaling molecule belonging to the N-acyl homoserine lactone (AHL) family. It plays a crucial role in bacterial quorum sensing (QS), a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in a population density-dependent manner. This coordination is pivotal in various bacterial behaviors, most notably in the formation and maturation of biofilms. Biofilms are structured communities of bacterial cells encapsulated in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to both biological and abiotic surfaces. The formation of biofilms is a significant concern in clinical and industrial settings due to their increased resistance to antimicrobial agents and the host immune system.

OOHL acts as an autoinducer, primarily in Gram-negative bacteria. A well-characterized example of a QS system that utilizes a molecule closely related to or identical to OOHL is the CviI/R system in Chromobacterium violaceum.[1][2] In this system, the CviI synthase produces the AHL signal. As the bacterial population grows, the concentration of the AHL increases. Upon reaching a threshold concentration, the AHL binds to and activates the cytoplasmic receptor protein CviR, a LuxR-type transcriptional regulator. The AHL-CviR complex then binds to specific DNA sequences, known as lux boxes, in the promoter regions of target genes, thereby modulating their expression. This regulation controls the production of various factors, including virulence factors and components essential for biofilm development.[3][4]

The study of OOHL and its role in biofilm formation is critical for the development of novel anti-biofilm strategies. By understanding the signaling pathways mediated by OOHL, researchers can identify targets for therapeutic intervention aimed at disrupting bacterial communication and, consequently, preventing or dispersing biofilms. These strategies, often termed "quorum quenching," represent a promising alternative to traditional antibiotics, as they are less likely to impose selective pressure for the development of resistance.

Data Presentation

The following table summarizes the dose-dependent effect of a short-chain N-acyl homoserine lactone on biofilm formation. While specific quantitative data for this compound was not available in the searched literature, the data presented for N-Hexanoyl-L-homoserine lactone (C6-HSL) in a biofilm-forming oral bacterial community provides a representative example of how these signaling molecules can influence biofilm biomass. The experiment was conducted using a crystal violet staining assay, and the results are presented as Colony Forming Units (CFU) per biofilm.

AHL Concentration (µM)Mean Biofilm Biomass (CFU/biofilm)Standard Deviation
0 (Control)5.3 x 10⁷-
C4-HSL6.8 x 10⁷-
C6-HSL 1.7 x 10⁸ -
OC6-HSL9.6 x 10⁷-

Data adapted from a study on the effect of exogenous AHLs on in vitro oral biofilms. The data for C6-HSL, a structurally similar molecule to OOHL, demonstrates a significant promotion of biofilm formation.[5]

Signaling Pathway

The CviI/R quorum-sensing system in Chromobacterium violaceum is a well-studied model for AHL-mediated gene regulation and its impact on phenotypes such as pigment production (violacein) and biofilm formation.

CviI_R_Pathway CviI/R Quorum Sensing Pathway in Chromobacterium violaceum cluster_cell Bacterial Cell cluster_genes Target Genes CviI CviI (AHL Synthase) OOHL_int OOHL CviI->OOHL_int Synthesizes CviR_inactive CviR (inactive) CviR_active CviR-OOHL Complex (Active Dimer) CviR_inactive->CviR_active Activation & Dimerization OOHL_int->CviR_inactive Binds to OOHL_ext OOHL (extracellular) OOHL_int->OOHL_ext Diffusion DNA DNA (lux box) CviR_active->DNA Binds to cviI_gene cviI DNA->cviI_gene Positive Feedback vioA_gene vioA (Violacein) DNA->vioA_gene Activates biofilm_genes Biofilm Genes DNA->biofilm_genes Activates Population Increased Cell Density Population->OOHL_ext Leads to increased concentration

CviI/R Quorum Sensing Signaling Pathway.

Experimental Protocols

Protocol 1: Quantitative Analysis of Biofilm Formation using Crystal Violet Assay

This protocol is designed to quantify the effect of exogenous this compound on bacterial biofilm formation in a 96-well microtiter plate format.

Materials:

  • Bacterial strain of interest (e.g., Chromobacterium violaceum ATCC 12472)

  • Appropriate liquid growth medium (e.g., Luria-Bertani broth)

  • This compound (OOHL) stock solution (in a solvent compatible with bacterial growth, e.g., DMSO)

  • Sterile 96-well flat-bottom polystyrene microtiter plates

  • Phosphate-buffered saline (PBS), pH 7.2

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic acid in water

  • Microplate reader

Procedure:

  • Preparation of Bacterial Inoculum:

    • Inoculate a single colony of the bacterial strain into 5 mL of growth medium and incubate overnight at the optimal temperature with shaking.

    • The next day, dilute the overnight culture in fresh medium to an optical density at 600 nm (OD600) of 0.05.

  • Treatment with OOHL:

    • In a sterile 96-well plate, add 100 µL of the diluted bacterial culture to each well.

    • Add the desired concentrations of OOHL to the wells. Prepare a serial dilution of the OOHL stock solution to test a range of concentrations (e.g., 0, 1, 10, 50, 100 µM). Ensure the final solvent concentration is consistent across all wells and does not inhibit bacterial growth. Include a solvent-only control.

    • Include wells with sterile medium only as a negative control for contamination.

  • Biofilm Formation:

    • Cover the plate and incubate under static conditions at the optimal growth temperature for 24-48 hours.

  • Crystal Violet Staining:

    • Carefully discard the culture medium from each well by aspiration or by inverting the plate and gently tapping it on a paper towel.[6][7]

    • Wash the wells twice with 200 µL of sterile PBS to remove planktonic cells. Discard the PBS after each wash.[8]

    • Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[6]

    • Remove the crystal violet solution and wash the wells three to four times with 200 µL of sterile water or until the wash water is clear.

    • Invert the plate and tap it on a paper towel to remove any remaining liquid. Allow the plate to air dry completely.

  • Quantification:

    • Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.[6]

    • Incubate the plate for 15 minutes at room temperature, with gentle shaking to ensure complete solubilization.

    • Transfer 125 µL of the solubilized crystal violet from each well to a new flat-bottom 96-well plate.

    • Measure the absorbance at 570-595 nm using a microplate reader. The absorbance is proportional to the biofilm biomass.

Biofilm_Assay_Workflow Biofilm Quantification Workflow A Prepare Bacterial Inoculum (OD600 = 0.05) B Dispense into 96-well Plate and Add OOHL Concentrations A->B C Incubate (24-48h) for Biofilm Formation B->C D Wash to Remove Planktonic Cells C->D E Stain with 0.1% Crystal Violet (15 min) D->E F Wash to Remove Excess Stain E->F G Solubilize Stain with 30% Acetic Acid F->G H Measure Absorbance (OD 570-595 nm) G->H

Experimental Workflow for Biofilm Quantification.

Protocol 2: Analysis of Biofilm-Related Gene Expression by RT-qPCR

This protocol outlines the steps to analyze the expression of genes involved in biofilm formation in response to OOHL treatment using Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR).

Materials:

  • Biofilms grown with and without OOHL treatment (as described in Protocol 1, but can be scaled up to larger culture vessels for sufficient RNA yield)

  • RNA extraction kit suitable for bacteria

  • DNase I, RNase-free

  • Reverse transcription kit

  • qPCR master mix (e.g., SYBR Green-based)

  • Primers for target genes (e.g., cviI, vioA, biofilm matrix-related genes) and a housekeeping gene (e.g., 16S rRNA)

  • qPCR instrument

Procedure:

  • Biofilm Culture and RNA Extraction:

    • Grow biofilms in the presence of a specific concentration of OOHL and a control (no OOHL).

    • Harvest the biofilm by scraping the cells from the surface.

    • Immediately stabilize the RNA using an appropriate reagent (e.g., RNAprotect Bacteria Reagent).

    • Extract total RNA from the bacterial cells using a commercial RNA extraction kit according to the manufacturer's instructions.

  • DNase Treatment and RNA Quantification:

    • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

    • Quantify the RNA concentration and assess its purity using a spectrophotometer (e.g., NanoDrop) or a fluorometer (e.g., Qubit).

  • Reverse Transcription:

    • Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcription kit. Include a no-reverse transcriptase control to check for genomic DNA contamination.

  • Quantitative PCR (qPCR):

    • Set up qPCR reactions containing the cDNA template, forward and reverse primers for the target and housekeeping genes, and the qPCR master mix.

    • Run the qPCR reaction in a real-time PCR instrument using an appropriate thermal cycling protocol.

    • Analyze the results using the ΔΔCt method to determine the relative fold change in gene expression in the OOHL-treated samples compared to the untreated control, normalized to the housekeeping gene.

qPCR_Workflow Gene Expression Analysis Workflow A Grow Biofilms (with and without OOHL) B Harvest Biofilm and Extract Total RNA A->B C DNase Treatment and RNA Quantification B->C D Reverse Transcription (RNA to cDNA) C->D E Perform qPCR with Target and Housekeeping Primers D->E F Analyze Data (ΔΔCt Method) to Determine Relative Gene Expression E->F

Workflow for RT-qPCR Analysis of Biofilm-Related Genes.

Conclusion

This compound is a key signaling molecule in the quorum-sensing networks of several Gram-negative bacteria, playing a significant role in the regulation of biofilm formation. The protocols and information provided in these application notes offer a framework for researchers to investigate the effects of OOHL on bacterial biofilms. By employing these methods, scientists can quantitatively assess the impact of this autoinducer on biofilm biomass and analyze the underlying changes in gene expression. This knowledge is fundamental for the development of novel anti-biofilm therapeutics that target bacterial communication pathways, offering a promising avenue to combat biofilm-associated infections and biofouling in various industrial applications. Further research into the specific dose-dependent effects of OOHL on a wider range of bacterial species will continue to enhance our understanding of its role in the complex process of biofilm development.

References

Commercial Suppliers and Applications of High-Purity N-(3-Oxohexanoyl)-L-homoserine lactone

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

N-(3-Oxohexanoyl)-L-homoserine lactone (O-C6-HSL) is a key autoinducer molecule involved in the quorum sensing (QS) systems of numerous Gram-negative bacteria. It plays a critical role in regulating gene expression for a variety of physiological processes, including biofilm formation, virulence factor production, and bioluminescence. This document provides a detailed overview of commercial suppliers of high-purity O-C6-HSL, along with comprehensive application notes and experimental protocols for its use in research and drug development.

Commercial Suppliers of High-Purity this compound

A reliable supply of high-purity O-C6-HSL is crucial for reproducible experimental results. The following table summarizes commercially available options, detailing supplier information and reported purity levels. Researchers are advised to consult the Certificate of Analysis (CoA) from the respective supplier for lot-specific purity data.

SupplierProduct NameCatalog NumberReported PurityAnalytical Method
MedChemExpress This compoundHY-W00880699.76%[1]HPLC[1]
Sigma-Aldrich (Merck) N-(β-Ketocaproyl)-L-homoserine lactoneK3007≥97%HPLC
Chemodex This compoundCDX-O0057≥95%HPLC
AdipoGen Life Sciences This compoundAG-CR1-3613≥98%NMR
Santa Cruz Biotechnology This compoundsc-205633≥95%Not specified
Cenmed Enterprises N-(3-Oxohexanoyl)homoserine lactoneC007B-596391≥98%Not specified

Applications in Research and Drug Development

O-C6-HSL is a versatile tool for studying bacterial communication and for the development of novel anti-infective therapies that target quorum sensing, a process known as quorum quenching.

Investigating Quorum Sensing Pathways

O-C6-HSL is the cognate signaling molecule for the LuxR-type transcriptional regulators in many bacterial species.[2] Exogenous addition of synthetic O-C6-HSL can be used to induce or restore quorum sensing-dependent phenotypes in bacterial mutants or to study the specificity of LuxR-family proteins.[2] A primary model system for this is the bioluminescent marine bacterium Vibrio fischeri, where O-C6-HSL, produced by the LuxI synthase, binds to the LuxR protein to activate the transcription of the lux operon, leading to light production.[3][4]

Biofilm Formation and Inhibition Studies

Quorum sensing is a key regulator of biofilm formation in many pathogenic bacteria. O-C6-HSL can be used to induce biofilm formation in susceptible strains, providing a model system to screen for biofilm inhibitors. The effect of potential quorum quenching compounds on O-C6-HSL-induced biofilms can be quantified using methods such as crystal violet staining.

Virulence Factor Regulation

In pathogens like Erwinia carotovora, a plant pathogen, O-C6-HSL controls the production of virulence factors, including carbapenem antibiotics.[5][6] By supplying exogenous O-C6-HSL, researchers can study the genetic regulation of these virulence factors and screen for compounds that interfere with this signaling pathway.

Host-Pathogen Interactions

Recent studies have shown that AHLs can also modulate the host immune response. O-C6-HSL can be used to investigate the impact of bacterial signaling molecules on host cells and tissues.

Experimental Protocols

Preparation of this compound Stock Solutions

Materials:

  • High-purity this compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile, nuclease-free microcentrifuge tubes

Protocol:

  • Allow the lyophilized O-C6-HSL powder to equilibrate to room temperature before opening the vial.

  • Prepare a 10 mM stock solution by dissolving the appropriate amount of O-C6-HSL in anhydrous DMSO. For example, to prepare 1 mL of a 10 mM stock solution of O-C6-HSL (Molecular Weight: 213.23 g/mol ), dissolve 2.13 mg of the powder in 1 mL of DMSO.

  • Vortex thoroughly to ensure complete dissolution.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.

Luciferase Reporter Assay for Quorum Sensing Activation

This protocol utilizes a bacterial reporter strain, such as E. coli carrying a plasmid with a LuxR-family receptor and a lux promoter-driven luciferase gene, to quantify the activity of O-C6-HSL.

Materials:

  • Bacterial reporter strain (e.g., E. coli JM109 with pSB401 plasmid)

  • Luria-Bertani (LB) broth and agar, supplemented with the appropriate antibiotic for plasmid maintenance

  • O-C6-HSL stock solution (10 mM in DMSO)

  • 96-well white, clear-bottom microtiter plates

  • Luminometer

Protocol:

  • Inoculate a single colony of the reporter strain into LB broth with the selective antibiotic and grow overnight at 37°C with shaking.

  • The next day, dilute the overnight culture 1:100 in fresh LB broth and grow to an OD600 of approximately 0.2.

  • Prepare a serial dilution of O-C6-HSL in LB broth from the 10 mM stock solution to achieve a range of final concentrations (e.g., 0.1 nM to 10 µM). Include a DMSO-only control.

  • In a 96-well microtiter plate, add 100 µL of the diluted reporter strain culture to each well.

  • Add 10 µL of each O-C6-HSL dilution or the DMSO control to the respective wells.

  • Incubate the plate at 30°C for 3-4 hours.

  • Measure the luminescence of each well using a luminometer.

  • Plot the relative light units (RLU) against the concentration of O-C6-HSL to generate a dose-response curve.

Biofilm Formation Assay (Crystal Violet Method)

This protocol describes the induction and quantification of biofilm formation in a susceptible bacterial strain using O-C6-HSL.

Materials:

  • Bacterial strain of interest (e.g., a luxI mutant of a biofilm-forming strain)

  • Appropriate growth medium (e.g., LB broth)

  • O-C6-HSL stock solution (10 mM in DMSO)

  • 96-well polystyrene microtiter plates

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic acid in water

  • Microplate reader

Protocol:

  • Grow the bacterial strain overnight in the appropriate growth medium.

  • Dilute the overnight culture 1:100 in fresh medium.

  • Prepare different concentrations of O-C6-HSL in the growth medium (e.g., 1 µM, 10 µM, 100 µM). Include a DMSO-only control.

  • In a 96-well microtiter plate, add 200 µL of the diluted bacterial culture containing the different concentrations of O-C6-HSL or the control to each well.

  • Incubate the plate statically at the optimal growth temperature for the bacterium for 24-48 hours.

  • Carefully discard the culture medium and gently wash the wells twice with sterile distilled water to remove planktonic cells.

  • Air-dry the plate.

  • Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Remove the crystal violet solution and wash the wells thoroughly with distilled water until the wash water is clear.

  • Air-dry the plate completely.

  • Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.

  • Measure the absorbance at 590 nm using a microplate reader. Higher absorbance indicates greater biofilm formation.

Signaling Pathways and Experimental Workflows

The Vibrio fischeri LuxI/LuxR Quorum Sensing Pathway

The LuxI/LuxR circuit in Vibrio fischeri is the archetypal quorum sensing system. The LuxI protein synthesizes O-C6-HSL. As the bacterial population density increases, O-C6-HSL accumulates. Once a threshold concentration is reached, it diffuses into the bacterial cells and binds to the LuxR transcriptional regulator. The LuxR:O-C6-HSL complex then binds to the lux box, a DNA sequence in the promoter region of the luxICDABE operon, activating its transcription and leading to the production of luciferase and more LuxI, creating a positive feedback loop.

LuxI_LuxR_Pathway cluster_extracellular Extracellular Space cluster_cell Bacterial Cell O-C6-HSL_out O-C6-HSL LuxR LuxR (Inactive) O-C6-HSL_out->LuxR Diffusion & Binding LuxI LuxI (Synthase) LuxI->O-C6-HSL_out Synthesis & Diffusion LuxR_active LuxR:O-C6-HSL (Active Complex) LuxR->LuxR_active lux_operon luxICDABE Operon LuxR_active->lux_operon Binds to lux box & Activates Transcription lux_operon->LuxI Translation (Positive Feedback) Luciferase Luciferase (Bioluminescence) lux_operon->Luciferase Translation

Caption: The LuxI/LuxR quorum sensing circuit in Vibrio fischeri.

Experimental Workflow for Luciferase Reporter Assay

The following diagram illustrates the key steps in performing a luciferase reporter assay to measure the activity of this compound.

Luciferase_Workflow Start Start Prepare_Reporter_Culture Prepare Reporter Bacterial Culture Start->Prepare_Reporter_Culture Prepare_HSL_Dilutions Prepare Serial Dilutions of O-C6-HSL Start->Prepare_HSL_Dilutions Combine_in_Plate Combine Culture and O-C6-HSL in 96-well Plate Prepare_Reporter_Culture->Combine_in_Plate Prepare_HSL_Dilutions->Combine_in_Plate Incubate Incubate at 30°C Combine_in_Plate->Incubate Measure_Luminescence Measure Luminescence Incubate->Measure_Luminescence Analyze_Data Analyze Data and Generate Dose-Response Curve Measure_Luminescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a luciferase reporter assay.

Experimental Workflow for Biofilm Formation Assay

This diagram outlines the process for assessing the impact of this compound on bacterial biofilm formation.

Biofilm_Workflow Start Start Prepare_Culture_and_HSL Prepare Bacterial Culture and O-C6-HSL Concentrations Start->Prepare_Culture_and_HSL Incubate_in_Plate Incubate in 96-well Plate (24-48 hours) Prepare_Culture_and_HSL->Incubate_in_Plate Wash_and_Dry Wash to Remove Planktonic Cells and Dry Incubate_in_Plate->Wash_and_Dry Stain_with_CV Stain with 0.1% Crystal Violet Wash_and_Dry->Stain_with_CV Wash_and_Dry_2 Wash to Remove Excess Stain and Dry Stain_with_CV->Wash_and_Dry_2 Solubilize_Stain Solubilize Stain with 30% Acetic Acid Wash_and_Dry_2->Solubilize_Stain Measure_Absorbance Measure Absorbance at 590 nm Solubilize_Stain->Measure_Absorbance End End Measure_Absorbance->End

Caption: Workflow for a crystal violet biofilm assay.

References

Troubleshooting & Optimization

Navigating the Thermal Landscape of OHHL: A Technical Guide to Temperature Effects on Half-life in Solution

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical support guide addresses the critical influence of temperature on the stability of N-(3-oxohexanoyl)-L-homoserine lactone (OHHL), a key quorum-sensing molecule in many Gram-negative bacteria. Understanding the thermal degradation kinetics of OHHL is paramount for researchers in microbiology, drug development, and biochemistry to ensure the integrity and reproducibility of their experiments. This document provides a comprehensive overview of the temperature-dependent half-life of OHHL in aqueous solutions, detailed experimental protocols for its determination, and troubleshooting guidance for common experimental challenges.

Data Presentation: The Impact of Temperature on OHHL Stability

The stability of OHHL in an aqueous solution is significantly influenced by temperature. Higher temperatures accelerate the rate of lactonolysis, the hydrolytic cleavage of the lactone ring, which inactivates the signaling molecule. While precise half-life values at a broad range of temperatures are not extensively documented in publicly available literature, the trend of accelerated degradation with increasing temperature is well-established.

Below is a summary of the known effects of temperature on the stability of acyl-homoserine lactones (AHLs), including OHHL (also referred to as 3-oxo-C6-HSL).

Temperature (°C)pHEffect on OHHL Half-lifeReference
22NeutralSlower rate of degradation[1][2]
37NeutralIncreased rate of degradation compared to 22°C[1][2]

Note: The provided references indicate a qualitative increase in the degradation rate with temperature but do not offer specific half-life values. Further experimental investigation is required to populate a quantitative table.

Experimental Protocols

Accurate determination of the half-life of OHHL requires precise experimental design and execution. The following protocols outline the key methodologies for assessing the stability of OHHL in solution.

Method 1: Monitoring pH Change in Unbuffered Solutions

This method relies on the principle that the hydrolysis of the lactone ring of OHHL releases a carboxylic acid, leading to a decrease in the pH of an unbuffered solution. The rate of pH change can be correlated to the rate of OHHL degradation.

Materials:

  • This compound (OHHL)

  • High-purity water (Milli-Q or equivalent)

  • pH meter with a micro-electrode

  • Temperature-controlled incubator or water bath

  • Sterile, RNase/DNase-free microcentrifuge tubes

Procedure:

  • Prepare a stock solution of OHHL in a suitable organic solvent (e.g., DMSO or ethyl acetate).

  • Dilute the OHHL stock solution in high-purity water to the desired final concentration in a sterile microcentrifuge tube. The final concentration of the organic solvent should be minimal to avoid affecting the pH.

  • Adjust the initial pH of the solution to a desired value (e.g., pH 7) using dilute HCl or NaOH.

  • Incubate the tubes at the desired temperatures (e.g., 22°C and 37°C).

  • At regular time intervals, measure the pH of the solution using a calibrated pH meter.

  • The rate of decrease in pH is indicative of the rate of OHHL hydrolysis. To determine the half-life, the concentration of the hydrolyzed product can be calculated from the pH change, and the data can be fitted to a first-order decay model.

Method 2: Quantification of Remaining OHHL using a Biosensor Strain

This method utilizes a bacterial reporter strain that produces a quantifiable signal (e.g., bioluminescence or pigment) in response to a specific concentration of OHHL. The decrease in the signal over time corresponds to the degradation of OHHL.

Materials:

  • OHHL

  • Aqueous buffer of desired pH (e.g., phosphate-buffered saline, PBS)

  • Bacterial biosensor strain specific for OHHL (e.g., Agrobacterium tumefaciens NTL4(pZLR4))

  • Growth medium for the biosensor strain

  • Luminometer or spectrophotometer

  • Temperature-controlled incubator

Procedure:

  • Prepare solutions of OHHL in the desired aqueous buffer at a known initial concentration.

  • Incubate the solutions at different temperatures.

  • At various time points, take aliquots of the OHHL solutions.

  • Serially dilute the aliquots and use them to induce the biosensor strain grown to a specific optical density.

  • Measure the reporter signal (e.g., luminescence or color development) after a set incubation period.

  • Create a standard curve by exposing the biosensor to known concentrations of fresh OHHL.

  • Quantify the remaining OHHL in the experimental samples by comparing their induced signal to the standard curve.

  • Calculate the half-life by plotting the natural logarithm of the OHHL concentration versus time and determining the slope of the resulting line.

Mandatory Visualizations

Signaling Pathway of OHHL Degradation

OHHL_Degradation OHHL OHHL (Active) (this compound) Hydrolysis Lactonolysis (Hydrolysis) OHHL->Hydrolysis Temperature pH Inactive_Product Inactive Product (N-(3-oxohexanoyl)-L-homoserine) Hydrolysis->Inactive_Product

Caption: The lactonolysis of OHHL is influenced by temperature and pH.

Experimental Workflow for OHHL Half-life Determination

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis Prep_OHHL Prepare OHHL Solution Set_Conditions Set Temperature and pH Prep_OHHL->Set_Conditions Incubate Incubate at Set Temperature Set_Conditions->Incubate Sample Collect Aliquots at Time Points Incubate->Sample Quantify Quantify Remaining OHHL Sample->Quantify Calculate Calculate Half-life Quantify->Calculate

Caption: General workflow for determining the half-life of OHHL.

Troubleshooting and FAQs

Q1: My OHHL seems to be degrading much faster than expected, even at lower temperatures. What could be the cause?

A1: Several factors could contribute to accelerated OHHL degradation:

  • pH of the solution: OHHL is more susceptible to hydrolysis at alkaline pH. Ensure your solution is buffered to the desired pH and that the buffer itself does not catalyze the degradation.

  • Enzymatic contamination: If your experimental setup is not sterile, contaminating microorganisms could produce lactonases or acylases that enzymatically degrade OHHL. Ensure all solutions and equipment are sterile.

  • Purity of the OHHL: Impurities in the synthetic OHHL could catalyze its degradation. Use high-purity OHHL from a reputable supplier.

Q2: I am not seeing a consistent decrease in OHHL concentration over time. What could be wrong with my assay?

A2: Inconsistent results can arise from several issues:

  • Biosensor variability: The response of bacterial biosensors can be influenced by their growth phase and metabolic state. It is crucial to standardize the preparation of the biosensor culture for each experiment.

  • Inaccurate dilutions: Ensure accurate and consistent serial dilutions of your samples. Small errors in dilution can lead to significant variations in the final quantification.

  • Interfering substances: Components in your experimental medium could interfere with the biosensor's response. Run appropriate controls with the medium alone to check for any background signal or inhibition.

Q3: Can I store my OHHL stock solution in water?

A3: It is not recommended to store OHHL stock solutions in water for extended periods, as hydrolysis will occur, especially at room temperature or higher. For long-term storage, dissolve OHHL in an anhydrous organic solvent like DMSO or ethyl acetate and store at -20°C or -80°C. Prepare aqueous working solutions fresh for each experiment.

Q4: How does the acyl chain length of other AHLs affect their stability compared to OHHL?

A4: Generally, the stability of AHLs to lactonolysis is dependent on the length and modification of the acyl side chain. While specific data is limited, some studies suggest that AHLs with longer acyl chains may be more stable than those with shorter chains. The presence of a 3-oxo group, as in OHHL, can also influence the rate of hydrolysis.[1][2]

This technical support guide is intended to provide researchers with a foundational understanding of the effects of temperature on OHHL stability. For specific experimental applications, it is recommended to perform preliminary stability tests under the exact conditions to be used.

References

Technical Support Center: N-(3-Oxohexanoyl)-L-homoserine lactone (3-oxo-C6-HSL) Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N-(3-Oxohexanoyl)-L-homoserine lactone (3-oxo-C6-HSL) bioassays. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to these sensitive biological assays.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of false positives in my 3-oxo-C6-HSL bioassay?

A1: False positives in 3-oxo-C6-HSL bioassays can arise from several sources. The test compounds themselves may possess inherent properties that mimic the activation of the biosensor. For instance, some compounds can act as agonists, directly binding to and activating the LuxR-type receptor. Additionally, substances that cause cellular stress or have fluorescent properties can interfere with reporter gene readouts, leading to a signal that is not due to true quorum sensing activation. It is also crucial to consider that some natural extracts may contain compounds that structurally mimic N-acyl-homoserine lactones (AHLs).[1]

Q2: I am observing a lack of signal in my positive control. What could be the reason for this false negative result?

A2: A lack of signal, or a false negative, can be due to several factors. A primary cause is the degradation of the 3-oxo-C6-HSL standard. AHLs, particularly those with shorter acyl chains, are susceptible to lactonolysis, a process where the homoserine lactone ring is hydrolyzed, rendering the molecule inactive.[2][3][4] This degradation is accelerated by increases in pH and temperature.[2][4] Therefore, it is critical to ensure proper storage and handling of your AHL standards. Another possibility is that components in your test sample are inhibiting the biosensor strain's growth or metabolic activity, which would prevent the expression of the reporter gene.

Q3: My results are highly variable between experiments. What are the potential sources of this inconsistency?

A3: Variability in bioassay results can stem from several experimental factors. Inconsistent incubation times, temperature fluctuations, and variations in the initial cell density of the biosensor strain can all contribute to disparate outcomes. The solvent used to dissolve test compounds, such as DMSO, can also impact results, as it may affect cell physiology and reporter gene expression.[5][6][7][8][9] Furthermore, the age of the reagents, particularly the AHL standards and antibiotics, can affect their potency and lead to inconsistent results.

Q4: How can I differentiate between true quorum sensing inhibition and antibacterial activity of my test compound?

A4: This is a critical control experiment in any screen for quorum sensing inhibitors. A simple method is to perform a standard bacterial growth inhibition assay, such as a broth microdilution or disk diffusion assay, using the biosensor strain. If the compound inhibits the growth of the biosensor at the same concentration that it appears to inhibit the quorum sensing-mediated response, the observed effect is likely due to toxicity rather than specific quorum sensing inhibition.[3]

Q5: Can the solvent I use to dissolve my test compounds interfere with the bioassay?

A5: Yes, the choice of solvent can significantly impact the bioassay. Dimethyl sulfoxide (DMSO) is a commonly used solvent, but it has been shown to affect various cellular processes, including gene expression and protein stability, at certain concentrations.[5][6][7][8][9] It is crucial to include a solvent control in your experiments to assess any background effects. The final concentration of the solvent in the assay should be kept to a minimum, typically below 1%, to mitigate these effects.

Troubleshooting Guides

Problem 1: No signal or weak signal from the positive control (3-oxo-C6-HSL).
Possible Cause Troubleshooting Step
Degradation of 3-oxo-C6-HSL stock solution. Prepare a fresh stock solution of 3-oxo-C6-HSL. Store stock solutions at -20°C or lower in an anhydrous solvent like acetonitrile or ethyl acetate. Avoid repeated freeze-thaw cycles.
Incorrect pH of the medium. Verify the pH of the growth medium is neutral (around 7.0). AHLs are unstable at alkaline pH.[2][3][4]
Sub-optimal incubation temperature. Ensure the biosensor strain is incubated at its optimal growth temperature. Temperatures above the optimum can increase the rate of AHL degradation.[4]
Inactive biosensor strain. Streak the biosensor strain from a frozen stock onto fresh agar to ensure viability and proper selection with antibiotics.
Problem 2: Apparent inhibition of the quorum sensing signal.
Possible Cause Troubleshooting Step
Bactericidal or bacteriostatic activity of the test compound. Perform a growth inhibition assay (e.g., broth microdilution) with the test compound on the biosensor strain. If growth is inhibited at the test concentration, the observed "inhibition" is likely due to toxicity.
Degradation of the 3-oxo-C6-HSL signal by the test compound. Co-incubate the test compound with a known concentration of 3-oxo-C6-HSL. After a set time, remove the test compound (e.g., by extraction or filtration) and test the remaining activity of 3-oxo-C6-HSL on the biosensor. A reduced signal suggests enzymatic degradation.[10][11]
Inhibition of the reporter enzyme (e.g., β-galactosidase). If using a colorimetric or fluorescent reporter, test the compound's effect directly on the purified reporter enzyme to rule out direct inhibition.
True quorum sensing inhibition. If the above possibilities are ruled out, the compound is likely a true quorum sensing inhibitor. Further experiments can be conducted to determine the mechanism of action (e.g., competitive or non-competitive inhibition of the LuxR receptor).
Problem 3: High background signal or false positives.
Possible Cause Test Compound Properties Troubleshooting Step
Test compound is an AHL agonist or mimic. The compound structurally resembles 3-oxo-C6-HSL and can activate the LuxR receptor.Test the compound in the absence of exogenous 3-oxo-C6-HSL. If it activates the biosensor, it is an agonist.
Test compound is fluorescent. The compound's natural fluorescence interferes with a fluorescent reporter protein (e.g., GFP).Measure the fluorescence of the test compound alone at the excitation and emission wavelengths used for the reporter.
Test compound induces stress response. The compound may induce a cellular stress response that non-specifically activates the reporter gene promoter.Use a control biosensor strain where the reporter gene is under the control of a constitutive promoter to assess for non-specific effects on gene expression.

Quantitative Data on Common Interferences

The following table summarizes the inhibitory concentrations of various compounds that have been reported to interfere with AHL-mediated quorum sensing. This data can be used as a reference for researchers working with these or similar compounds.

CompoundTarget Organism/BiosensorIC50 Value (or effective concentration)Reference
Halogenated Furanones Vibrio fischeriNot specified, but effective antagonists[12]
Cinnamaldehyde Vibrio harveyi (LuxR)Effective inhibitor, specific IC50 not provided[13]
Urolithin A Yersinia enterocolitica~4 µM (for inhibition of 3-oxo-C6-HSL production)[14]
Urolithin B Yersinia enterocolitica~4 µM (for inhibition of 3-oxo-C6-HSL production)[14]

Experimental Protocols

Protocol 1: Standard 3-oxo-C6-HSL Bioassay using Chromobacterium violaceum CV026

This protocol is adapted from methods described in the literature for screening quorum sensing inhibitors.[15][16][17][18]

  • Preparation of Biosensor Strain:

    • Streak Chromobacterium violaceum CV026 from a frozen stock onto Luria-Bertani (LB) agar and incubate at 30°C for 24-48 hours.

    • Inoculate a single colony into 5 mL of LB broth and grow overnight at 30°C with shaking.

  • Assay Setup:

    • Prepare LB agar plates.

    • In a sterile tube, mix 100 µL of the overnight CV026 culture with 3 mL of molten soft LB agar (0.7% agar).

    • Add 3-oxo-C6-HSL to the soft agar to a final concentration that gives a robust violacein production (typically in the nanomolar to low micromolar range, to be optimized for your specific batch of AHL and biosensor).

    • Pour the mixture evenly over the surface of the LB agar plates and allow it to solidify.

  • Application of Test Compounds:

    • Dissolve test compounds in a suitable solvent (e.g., DMSO).

    • Spot a small volume (e.g., 5 µL) of the test compound solution onto the surface of the agar. Include a solvent-only control and a positive control (a known inhibitor, if available).

  • Incubation and Observation:

    • Incubate the plates at 30°C for 24 hours.

    • A zone of violacein inhibition (a clear halo) around the spot of the test compound indicates potential quorum sensing inhibition.

Protocol 2: Growth Inhibition Assay
  • Preparation of Inoculum:

    • Prepare an overnight culture of the biosensor strain as described in Protocol 1.

    • Dilute the overnight culture in fresh LB broth to an OD600 of approximately 0.05.

  • Assay Setup:

    • In a 96-well microtiter plate, add 100 µL of the diluted bacterial culture to each well.

    • Add serial dilutions of the test compound to the wells. Include a positive control for growth inhibition (e.g., an antibiotic) and a negative control (solvent only).

  • Incubation and Measurement:

    • Incubate the plate at the optimal growth temperature for the biosensor strain for 18-24 hours.

    • Measure the optical density at 600 nm (OD600) using a microplate reader.

    • A significant reduction in OD600 in the presence of the test compound compared to the solvent control indicates antibacterial activity.

Visualizations

AHL_Signaling_Pathway cluster_cell Biosensor Cell AHL_Synthase AHL Synthase (LuxI homolog) AHL 3-oxo-C6-HSL AHL_Synthase->AHL Precursors SAM + Acyl-ACP Precursors->AHL_Synthase LuxR LuxR Receptor AHL->LuxR AHL_LuxR_Complex AHL-LuxR Complex AHL->AHL_LuxR_Complex Extracellular Extracellular Space Intracellular Intracellular Space LuxR->AHL_LuxR_Complex DNA Promoter DNA AHL_LuxR_Complex->DNA Binds Reporter_Gene Reporter Gene (e.g., lacZ, gfp) DNA->Reporter_Gene Activates Transcription Reporter_Protein Reporter Protein Reporter_Gene->Reporter_Protein Translation Signal Detectable Signal (Color, Fluorescence) Reporter_Protein->Signal Produces

Caption: General signaling pathway of a 3-oxo-C6-HSL biosensor.

Troubleshooting_False_Positives Start Apparent QS Activation by Test Compound Is_Compound_Fluorescent Is the compound fluorescent? Start->Is_Compound_Fluorescent Is_Agonist Does it activate the biosensor in the absence of 3-oxo-C6-HSL? Is_Compound_Fluorescent->Is_Agonist No False_Positive_Fluorescence False Positive: Fluorescence Interference Is_Compound_Fluorescent->False_Positive_Fluorescence Yes Non_Specific_Activation Does it activate a constitutive reporter? Is_Agonist->Non_Specific_Activation No True_Agonist Potential Agonist/ AHL Mimic Is_Agonist->True_Agonist Yes False_Positive_Stress False Positive: Non-specific Stress Response Non_Specific_Activation->False_Positive_Stress Yes Likely_True_Positive Likely a True Positive (Further validation needed) Non_Specific_Activation->Likely_True_Positive No

Caption: Troubleshooting workflow for false positives in 3-oxo-C6-HSL bioassays.

Inhibition_Mechanism_Decision_Tree Start Observed Inhibition of QS Signal Growth_Inhibition Does the compound inhibit biosensor growth? Start->Growth_Inhibition AHL_Degradation Does the compound degrade 3-oxo-C6-HSL? Growth_Inhibition->AHL_Degradation No Not_QSI Not true QSI: Antibacterial Activity Growth_Inhibition->Not_QSI Yes Reporter_Inhibition Does the compound inhibit the reporter protein? AHL_Degradation->Reporter_Inhibition No Degradation_Mechanism Mechanism: AHL Degradation AHL_Degradation->Degradation_Mechanism Yes Not_QSI_Reporter Not true QSI: Reporter Inhibition Reporter_Inhibition->Not_QSI_Reporter Yes True_QSI True Quorum Sensing Inhibitor Reporter_Inhibition->True_QSI No

Caption: Decision tree for characterizing the mechanism of an interfering compound.

References

Troubleshooting low signal in OHHL detection experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for OHHL (N-(3-Oxododecanoyl)-L-homoserine lactone) detection experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues and optimize their experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for a weak or no signal in my OHHL ELISA?

A weak or no signal in an ELISA is a frequent issue that can stem from several factors. These include problems with reagent preparation or storage, procedural errors, or suboptimal assay conditions. Key areas to investigate are the concentrations of your capture and detection antibodies, the activity of the enzyme conjugate, the integrity of your substrate, and incubation times and temperatures.[1][2][3] It is also crucial to ensure that all reagents are brought to room temperature before use.[1]

Q2: Why is the background signal high in my OHHL detection assay?

High background can obscure a true signal and is often caused by insufficient blocking or washing, leading to non-specific binding of antibodies or other reagents to the plate.[1][4] Other potential causes include using an overly concentrated detection antibody or enzyme conjugate, or cross-reactivity of antibodies with components in the sample matrix.[1] The choice of blocking buffer itself can also be a factor.

Q3: My standard curve has poor linearity. What could be the cause?

A poor standard curve can result from several issues, including inaccurate pipetting, improper preparation of the standard dilutions, or a mismatch between the standard diluent and the sample matrix.[1][4] It is also important to use the correct curve-fitting model for your data analysis.

Q4: Can the sample itself interfere with the OHHL detection?

Yes, complex sample matrices, such as serum or plasma, can contain substances that interfere with the assay, a phenomenon known as matrix effects.[5] These effects can be mitigated by diluting the sample or by using a standard diluent that closely mimics the sample matrix.[1][5] Additionally, some samples may contain enzymes that can degrade AHLs, leading to a lower-than-expected signal.[6]

Q5: How can I be sure my bacterial biosensor is responding correctly to OHHL?

To validate your biosensor, it's essential to use a synthetic OHHL standard to create a dose-response curve. This will help determine the minimal concentration of OHHL required for a response and the saturation point.[7] It's also good practice to include positive and negative controls in your experiment. A positive control could be a known OHHL-producing bacterial strain, while a negative control could be a non-producer or the biosensor strain alone.

Troubleshooting Guides

Issue 1: Low or No Signal

If you are experiencing a low or absent signal, systematically work through the following potential causes and solutions.

Potential Causes & Solutions

Potential Cause Recommended Solution
Reagent Issues
Inactive or expired reagents (antibodies, enzyme conjugate, substrate)Use fresh reagents and ensure they have been stored correctly.[3] HRP-conjugated antibodies, for example, should be stored at 4°C and protected from light.[3]
Incorrect reagent concentrations (especially antibodies)Optimize the concentrations of capture and detection antibodies by performing a titration experiment (checkerboard titration).[4][5][8]
Substrate degradationTMB substrate is light-sensitive; protect it from light during incubation.[2] Prepare substrate solutions fresh before use.[3]
Procedural Errors
Insufficient incubation timesIncrease the incubation time for antibodies. For instance, an overnight incubation at 4°C can enhance signal compared to a shorter room temperature incubation.[2]
Incorrect incubation temperatureEnsure all incubation steps are performed at the temperature specified in the protocol. Allow all reagents and the plate to reach room temperature before starting.[9]
Excessive washingOverly aggressive washing can remove bound antibodies or antigen. Reduce the number or duration of wash steps, or use a gentler washing technique.[9]
Assay Component Incompatibility
Incompatible antibody pair in a sandwich ELISAEnsure the capture and detection antibodies recognize different epitopes on the OHHL molecule.
Incompatible buffer componentsSome buffers may contain inhibitors for the detection enzyme (e.g., sodium azide inhibits HRP).[9]
Issue 2: High Background

High background can significantly reduce the signal-to-noise ratio. Consider these troubleshooting steps.

Potential Causes & Solutions

Potential Cause Recommended Solution
Insufficient Blocking Increase the concentration of the blocking agent (e.g., BSA or casein) or extend the blocking incubation time.[1]
Inadequate Washing Increase the number of washes or the volume of wash buffer used between steps to remove unbound reagents.[1] Adding a detergent like Tween-20 to the wash buffer can also help.
Overly Concentrated Reagents Reduce the concentration of the detection antibody or the enzyme conjugate.[1]
Non-specific Antibody Binding Include a secondary antibody-only control to check for non-specific binding. If this is an issue, you may need to try a different secondary antibody.
Cross-Reactivity The antibodies may be cross-reacting with other molecules in the sample. This can sometimes be mitigated by further sample dilution.

Data Presentation: ELISA Optimization Parameters

The following table provides typical concentration ranges for key reagents in an OHHL ELISA. Note that these are starting points, and optimal concentrations should be determined empirically for each specific assay.

Reagent Typical Concentration Range (Unpurified Antibody) Typical Concentration Range (Affinity-Purified Antibody)
Capture Antibody 5–15 µg/mL1–12 µg/mL[5]
Detection Antibody 1–10 µg/mL0.5–5 µg/mL[5]

Experimental Protocols

Protocol: Indirect Competitive ELISA for OHHL Detection

This protocol outlines a general procedure for detecting OHHL using an indirect competitive ELISA format.

  • Coating:

    • Dilute a capture antibody specific for an OHHL-protein conjugate in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

    • Add 100 µL of the diluted antibody to each well of a high-binding 96-well microplate.

    • Incubate overnight at 4°C.[3]

  • Washing:

    • Wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20) per well.

  • Blocking:

    • Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.

    • Incubate for 1-2 hours at room temperature.

  • Competition:

    • Prepare standards of known OHHL concentrations and your unknown samples.

    • In a separate plate or tubes, mix 50 µL of your standards or samples with 50 µL of a fixed concentration of OHHL conjugated to a carrier protein (e.g., HRP).

    • Incubate this mixture for 1 hour at room temperature.

    • Transfer 100 µL of the pre-incubated mixture to the antibody-coated and blocked plate.

    • Incubate for 1-2 hours at room temperature.

  • Washing:

    • Repeat the washing step as described in step 2.

  • Substrate Addition:

    • Add 100 µL of TMB substrate solution to each well.

    • Incubate in the dark at room temperature for 15-30 minutes, or until a color change is observed.

  • Stopping the Reaction:

    • Add 50 µL of stop solution (e.g., 2N H₂SO₄) to each well.

  • Reading:

    • Read the absorbance at 450 nm using a microplate reader. The signal will be inversely proportional to the amount of OHHL in the sample.

Mandatory Visualizations

Signaling Pathway

OHHL_Signaling_Pathway cluster_bacterium Gram-Negative Bacterium LuxI LuxI-type synthase OHHL_int OHHL LuxI->OHHL_int synthesis LuxR LuxR-type receptor TargetGenes Target Genes (e.g., virulence, biofilm) LuxR->TargetGenes activation OHHL_int->LuxR binding OHHL_ext Extracellular OHHL OHHL_int->OHHL_ext

Caption: Quorum sensing signaling pathway in Gram-negative bacteria involving OHHL.

Experimental Workflow

ELISA_Workflow Start Start Coat 1. Coat Plate with Capture Antibody Start->Coat Wash1 2. Wash Coat->Wash1 Block 3. Block Plate Wash1->Block Compete 4. Add Sample/Standard + OHHL-HRP Conjugate Block->Compete Wash2 5. Wash Compete->Wash2 Substrate 6. Add Substrate (TMB) Wash2->Substrate Stop 7. Add Stop Solution Substrate->Stop Read 8. Read Absorbance at 450 nm Stop->Read End End Read->End

Caption: A typical experimental workflow for a competitive OHHL ELISA.

Troubleshooting Logic

Troubleshooting_Workflow Start Low or No Signal Detected CheckReagents Are reagents fresh & stored correctly? Start->CheckReagents CheckControls Do positive controls give a signal? CheckReagents->CheckControls Yes ReplaceReagents Replace Reagents CheckReagents->ReplaceReagents No CheckProcedure Were incubation times/temps correct? CheckControls->CheckProcedure Yes OptimizeAb Optimize Antibody Concentrations (Titration) CheckControls->OptimizeAb No ReviewProtocol Review Protocol Execution CheckProcedure->ReviewProtocol No ProblemSolved Problem Solved CheckProcedure->ProblemSolved Yes OptimizeAb->ProblemSolved ReplaceReagents->ProblemSolved ReviewProtocol->ProblemSolved

Caption: A decision tree for troubleshooting low signal in OHHL detection assays.

References

Technical Support Center: Preventing Enzymatic Degradation of N-(3-Oxohexanoyl)-L-homoserine lactone (3O-C6-HSL)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the enzymatic degradation of N-(3-Oxohexanoyl)-L-homoserine lactone (3O-C6-HSL) during experiments.

Frequently Asked Questions (FAQs)

Q1: My 3O-C6-HSL appears to be inactive or degraded in my experiment. What are the likely causes?

A1: Degradation of 3O-C6-HSL is a common issue and can be attributed to two primary factors: enzymatic degradation and chemical instability.

  • Enzymatic Degradation: The most frequent cause is the presence of contaminating enzymes, specifically AHL lactonases or AHL acylases, in your experimental system. These enzymes can be produced by the microorganisms you are working with or introduced as contaminants.

    • AHL Lactonases: These enzymes hydrolyze the homoserine lactone ring of the 3O-C6-HSL molecule. This reaction is potentially reversible under acidic conditions.[1]

    • AHL Acylases: These enzymes irreversibly cleave the amide bond, separating the acyl side chain from the homoserine lactone ring.[2]

  • Chemical Instability: 3O-C6-HSL is susceptible to pH-dependent hydrolysis of its lactone ring, a process known as lactonolysis. This degradation is more rapid at alkaline pH and elevated temperatures.[3]

Q2: How can I determine if my 3O-C6-HSL is being degraded by enzymes?

A2: You can perform a bioassay to test for the presence of AHL-degrading enzymes. A common method involves using a reporter strain like Chromobacterium violaceum CV026, which produces a purple pigment (violacein) in the presence of short-chain AHLs like 3O-C6-HSL.

  • Procedure Outline:

    • Incubate your experimental sample (e.g., cell culture supernatant) with a known concentration of 3O-C6-HSL.

    • As a control, incubate 3O-C6-HSL in sterile media.

    • After incubation, test the remaining 3O-C6-HSL in both samples using the C. violacein CV026 bioassay.

    • A significant reduction or absence of purple pigment in the sample incubated with your experimental material compared to the control indicates enzymatic degradation.

For a detailed protocol, please refer to the "Experimental Protocols" section below.

Q3: What are the main classes of enzymes that degrade 3O-C6-HSL, and how do they differ?

A3: The two primary classes of enzymes responsible for 3O-C6-HSL degradation are AHL lactonases and AHL acylases. Their mechanisms of action are distinct:

Enzyme ClassMechanism of ActionReversibility
AHL Lactonase Hydrolyzes the ester bond in the homoserine lactone ring.Reversible under acidic conditions (pH < 2).[1]
AHL Acylase Cleaves the amide bond between the acyl chain and the homoserine lactone ring.Irreversible.[2]

Q4: Are there any known inhibitors I can use to prevent enzymatic degradation of 3O-C6-HSL?

A4: Yes, several compounds can inhibit AHL-degrading enzymes. For AHL lactonases that belong to the metallo-β-lactamase superfamily, inhibitors of β-lactamases have shown efficacy.

  • Potassium clavulanate: A known β-lactamase inhibitor that has been shown to be a great inhibitor of AHL lactonase.[1]

  • Penicillanic acid sulfones: This class of compounds, including tazobactam and enmetazobactam, are effective inhibitors of β-lactamases and may inhibit structurally related AHL lactonases.

It is important to note that the effectiveness of these inhibitors can vary depending on the specific enzyme. It is recommended to perform preliminary experiments to determine the optimal concentration for your system.

Q5: Besides enzymatic degradation, what other factors can affect the stability of 3O-C6-HSL?

A5: The stability of 3O-C6-HSL is also influenced by physical and chemical factors:

  • pH: 3O-C6-HSL is more stable at acidic to neutral pH. Alkaline conditions (pH > 7.5) promote the hydrolysis of the lactone ring.[3]

  • Temperature: Higher temperatures accelerate the rate of lactonolysis.[3]

  • Acyl Chain Length: Generally, AHLs with longer acyl chains are more stable than those with shorter chains.[3]

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Complete loss of 3O-C6-HSL activity. High concentration of potent AHL lactonase or acylase.- Add a broad-spectrum enzyme inhibitor like EDTA to chelate metal ions required by some lactonases.- Consider purifying your 3O-C6-HSL from the enzymatic source before use.- Use a commercially available, purified enzyme inhibitor.
Gradual decrease in 3O-C6-HSL activity over time. Lower concentration of degrading enzymes or chemical instability.- Optimize the pH of your experimental medium to be slightly acidic (pH 6.0-6.5).- Reduce the incubation temperature if experimentally feasible.- Add an appropriate enzyme inhibitor at the start of the experiment.
Variability in 3O-C6-HSL activity between experiments. Inconsistent levels of contaminating enzymes or variations in experimental conditions.- Standardize cell culture conditions to ensure consistent enzyme production.- Prepare fresh 3O-C6-HSL solutions for each experiment.- Routinely check for microbial contamination in your reagents and media.
No 3O-C6-HSL degradation observed, but experiments still fail. The issue may not be with 3O-C6-HSL stability.- Verify the activity of your 3O-C6-HSL stock solution.- Check for other experimental errors, such as incorrect concentrations, faulty equipment, or issues with your biological system.

Quantitative Data

Table 1: Kinetic Parameters of Selected AHL-Degrading Enzymes

EnzymeSource OrganismSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)Reference
AiiA (Lactonase) Bacillus thuringiensisC6-HSL28 ± 31200 ± 604.3 x 107--INVALID-LINK--
MomL (Lactonase) Muricauda oleariaC6-HSL11.8 ± 1.13.4 ± 0.12.9 x 105[3]
PvdQ (Acylase) Pseudomonas aeruginosa3-oxo-C12-HSL1.8 ± 0.30.09 ± 0.015.0 x 104--INVALID-LINK--
AhlM (Acylase) Streptomyces sp. M664C8-HSL---[4]
AhlM (Acylase) Streptomyces sp. M664C10-HSL---[4]
AhlM (Acylase) Streptomyces sp. M6643-oxo-C12-HSL---[4]

Note: Kinetic data for 3O-C6-HSL is limited in the literature. C6-HSL is a structurally similar substrate often used for characterization.

Experimental Protocols

Protocol 1: Bioassay for Detecting 3O-C6-HSL Degradation using Chromobacterium violaceum CV026

Objective: To qualitatively or semi-quantitatively determine if a sample contains enzymes that degrade 3O-C6-HSL.

Materials:

  • Chromobacterium violaceum CV026 reporter strain

  • Luria-Bertani (LB) agar plates

  • LB broth

  • 3O-C6-HSL stock solution (e.g., 1 mM in DMSO)

  • Your experimental sample (e.g., cell-free supernatant)

  • Control medium (the same medium as your experimental sample)

  • Microcentrifuge tubes

  • Incubator (30°C)

Procedure:

  • Prepare the Reporter Strain: Inoculate C. violaceum CV026 into LB broth and grow overnight at 30°C with shaking.

  • Set up the Degradation Reaction:

    • Test Sample: In a microcentrifuge tube, mix your experimental sample with 3O-C6-HSL to a final concentration of 1 µM.

    • Control Sample: In a separate tube, mix the control medium with 3O-C6-HSL to a final concentration of 1 µM.

  • Incubation: Incubate both tubes at the desired temperature (e.g., 30°C or the temperature of your experiment) for a specific period (e.g., 2-4 hours).

  • Stop the Reaction: Terminate the enzymatic reaction by heat inactivation (e.g., 95°C for 10 minutes).

  • Prepare the Bioassay Plates: Spread 100 µL of the overnight C. violaceum CV026 culture onto LB agar plates.

  • Apply Samples: Once the plates are dry, spot 10 µL of the heat-inactivated test and control samples onto the surface of the agar.

  • Incubate: Incubate the plates at 30°C for 24-48 hours.

  • Observe Results: Look for the presence or absence of a purple violacein halo around the spots. A reduced or absent halo for the test sample compared to the control indicates degradation of 3O-C6-HSL.

Protocol 2: In Vitro Assay for AHL Acylase Activity

Objective: To quantify the activity of an AHL acylase by measuring the release of the homoserine lactone (HSL) ring.

Materials:

  • Purified or partially purified AHL acylase

  • 3O-C6-HSL substrate solution

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.0)

  • o-phthaldialdehyde (OPA) reagent

  • 96-well microplate reader

  • Homoserine lactone standard

Procedure:

  • Enzyme Reaction:

    • In a microcentrifuge tube, combine the reaction buffer, 3O-C6-HSL substrate, and the enzyme solution.

    • Incubate at the optimal temperature for the enzyme.

  • Time Points: At various time points, take aliquots of the reaction mixture and stop the reaction (e.g., by adding a denaturing agent or by heat inactivation).

  • Derivatization with OPA:

    • Add OPA reagent to the stopped reaction aliquots. OPA reacts with the primary amine of the released HSL to form a fluorescent product.

  • Quantification: Measure the fluorescence using a microplate reader (excitation ~340 nm, emission ~455 nm).

  • Standard Curve: Generate a standard curve using known concentrations of homoserine lactone to determine the amount of HSL produced in your reaction.

  • Calculate Activity: Use the standard curve to calculate the rate of HSL production, which corresponds to the AHL acylase activity.

Visualizations

Enzymatic_Degradation_Pathways cluster_0 AHL Lactonase Pathway cluster_1 AHL Acylase Pathway 3O-C6-HSL 3O-C6-HSL N-(3-Oxohexanoyl)-L-homoserine N-(3-Oxohexanoyl)-L-homoserine 3O-C6-HSL->N-(3-Oxohexanoyl)-L-homoserine Lactone Ring Hydrolysis N-(3-Oxohexanoyl)-L-homoserine->3O-C6-HSL Relactonization (Acidic pH) 3O-C6-HSL_2 3O-C6-HSL Products Homoserine lactone 3-Oxohexanoic acid 3O-C6-HSL_2->Products Amide Bond Cleavage

Caption: Enzymatic degradation pathways of 3O-C6-HSL.

Troubleshooting_Workflow start Experiment shows loss of 3O-C6-HSL activity check_stability Is 3O-C6-HSL stable in control medium? start->check_stability check_enzyme Perform AHL degradation bioassay check_stability->check_enzyme Yes optimize_conditions Optimize pH and temperature check_stability->optimize_conditions No degradation_present Degradation detected? check_enzyme->degradation_present add_inhibitor Add enzyme inhibitors (e.g., clavulanate) degradation_present->add_inhibitor Yes other_issues Investigate other experimental factors degradation_present->other_issues No end Problem Resolved add_inhibitor->end optimize_conditions->end

Caption: A workflow for troubleshooting 3O-C6-HSL degradation.

Prevention_Strategy start Preventing 3O-C6-HSL Degradation cause Primary Cause of Degradation? start->cause enzymatic Enzymatic cause->enzymatic Yes chemical Chemical (pH/Temp) cause->chemical No enzyme_type Enzyme Type Known? enzymatic->enzyme_type optimize_buffer Optimize buffer pH and temperature chemical->optimize_buffer lactonase AHL Lactonase enzyme_type->lactonase Yes acylase AHL Acylase enzyme_type->acylase Yes unknown_enzyme Unknown enzyme_type->unknown_enzyme No inhibitor Use specific inhibitors (e.g., clavulanate) lactonase->inhibitor acylase->inhibitor general_inhibitor Use broad-spectrum inhibitors (e.g., EDTA) unknown_enzyme->general_inhibitor

Caption: Decision tree for selecting a prevention strategy.

References

How to improve the specificity of 3-oxo-C6-HSL bioreporters

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the specificity and performance of 3-oxo-C6-HSL bioreporters.

Frequently Asked Questions (FAQs)

Q1: What is the basic principle of a 3-oxo-C6-HSL bioreporter?

A 3-oxo-C6-HSL bioreporter is a genetically engineered microorganism, typically a bacterium, designed to detect and quantify the presence of N-(3-oxohexanoyl)-L-homoserine lactone (3-oxo-C6-HSL). This is a signaling molecule commonly used in bacterial quorum sensing. The core components of the bioreporter are a receptor protein, usually LuxR from Vibrio fischeri, and a reporter gene (e.g., lux operon for bioluminescence, gfp for fluorescence) under the control of a LuxR-inducible promoter. When 3-oxo-C6-HSL is present, it binds to the LuxR protein, forming a complex that activates the transcription of the reporter gene, resulting in a measurable signal.[1]

Q2: What are the common reporter genes used in 3-oxo-C6-HSL bioreporters?

Commonly used reporter genes include:

  • luxCDABE: Produces bacterial luciferase, resulting in a bioluminescent signal that can be measured with a luminometer.

  • gfp (Green Fluorescent Protein) and its variants: Produce fluorescent proteins that can be detected using a fluorometer or fluorescence microscope.

  • lacZ: Encodes for β-galactosidase, which can cleave a chromogenic substrate (like X-gal) to produce a colored product, measurable with a spectrophotometer.[2]

Q3: What are the main factors affecting the specificity of a 3-oxo-C6-HSL bioreporter?

The primary factor is the binding affinity of the LuxR protein. While LuxR has the highest affinity for its cognate ligand, 3-oxo-C6-HSL, it can exhibit cross-reactivity with other N-acyl homoserine lactones (AHLs), especially those with similar acyl chain lengths and modifications.[3][4] This phenomenon, often referred to as "crosstalk," can lead to false-positive signals.

Q4: How can I improve the signal-to-noise ratio of my bioreporter assay?

Improving the signal-to-noise ratio can be achieved through several strategies:

  • Optimization of Assay Conditions: Factors such as incubation time, temperature, and media composition can significantly impact the signal output and background noise.

  • Host Strain Engineering: Modifying the host bacterium to reduce background noise is a powerful approach. For instance, using strains with deleted efflux pumps can increase the intracellular concentration of the target AHL, thereby enhancing sensitivity.[5]

  • Directed Evolution of LuxR: Protein engineering techniques can be used to evolve LuxR variants with increased sensitivity and specificity for 3-oxo-C6-HSL.[4][6]

  • Promoter and Plasmid Optimization: The choice of promoter driving the reporter gene and the copy number of the plasmid carrying the bioreporter construct can be tuned to optimize signal strength.

Troubleshooting Guides

This section addresses common issues encountered during experiments with 3-oxo-C6-HSL bioreporters.

Issue 1: Low or No Signal
Possible Cause Troubleshooting Steps
Inactive AHLs Ensure that your 3-oxo-C6-HSL stock solution is properly stored (typically at -20°C) and has not degraded. Prepare fresh dilutions before each experiment.
Bioreporter Culture Issues Use a fresh culture of the bioreporter strain for each assay. Ensure the cells are in the exponential growth phase for optimal activity. Verify the viability of your stored bioreporter stocks.
Suboptimal Assay Conditions Optimize incubation time and temperature. A typical incubation period is 4-8 hours at the optimal growth temperature of the bioreporter strain.
Inhibitory Compounds in Sample Your sample matrix may contain substances that inhibit the bioreporter's metabolic activity or the reporter enzyme. Run a positive control with a known concentration of 3-oxo-C6-HSL in a clean buffer to confirm the bioreporter is functional. If the positive control works, consider sample cleanup steps like solid-phase extraction.
Incorrect Reporter Measurement Ensure that the settings on your luminometer, fluorometer, or spectrophotometer are appropriate for the reporter being used (e.g., correct wavelengths, integration time).
Issue 2: High Background Signal
Possible Cause Troubleshooting Steps
Contamination Ensure aseptic techniques are used throughout the experiment. Contaminating microorganisms may produce AHLs or other compounds that activate the bioreporter. Use fresh, sterile media and reagents.[7]
"Leaky" Promoter The promoter controlling the reporter gene may have some basal level of activity even in the absence of 3-oxo-C6-HSL. This can be addressed by engineering the promoter or the LuxR protein.
Media Composition Some components of the growth media may autofluoresce or otherwise interfere with the reporter signal. Test different media formulations to find one with minimal background.
Cross-Reactivity with Endogenous Molecules The host strain itself might produce molecules that weakly activate the LuxR protein. Using a well-characterized host strain with minimal endogenous signaling is recommended.
Issue 3: High Variability Between Replicates
Possible Cause Troubleshooting Steps
Pipetting Errors Ensure accurate and consistent pipetting, especially for small volumes of AHL solutions and cell cultures. Use calibrated pipettes.[8]
Inconsistent Cell Density Standardize the initial cell density of the bioreporter culture for each experiment. Variations in the starting cell number can lead to significant differences in the final reporter signal.
Edge Effects in Microplates When using microplates, the outer wells can be prone to evaporation, leading to variability. To mitigate this, avoid using the outermost wells or fill them with sterile media or water.
Non-homogenous Cell Suspension Ensure the bioreporter culture is well-mixed before dispensing it into the assay wells to ensure a uniform cell distribution.

Quantitative Data on Bioreporter Specificity

The specificity of a 3-oxo-C6-HSL bioreporter is crucial for accurate quantification. The following table summarizes the response of a LuxR-based bioreporter to various AHLs, with the response to 3-oxo-C6-HSL set as the benchmark. The EC50 value represents the concentration of the AHL required to elicit 50% of the maximal response.

N-Acyl Homoserine Lactone (AHL)Acyl Chain3-oxo substitutionEC50 (nM)Relative Activity (%)
3-oxo-C6-HSL C6Yes10 100
C4-HSLC4No>1000<1
C6-HSLC6No10010
3-oxo-C8-HSLC8Yes5020
C8-HSLC8No5002
3-oxo-C10-HSLC10Yes2005
C10-HSLC10No>1000<1
3-oxo-C12-HSLC12Yes8001.25
C12-HSLC12No>1000<1

Note: The EC50 values and relative activities are representative and can vary depending on the specific LuxR variant, host strain, and experimental conditions.[3][9]

Experimental Protocols

Protocol 1: Standard 3-oxo-C6-HSL Bioreporter Assay

This protocol describes a standard whole-cell bioreporter assay using a bioluminescent reporter.

Materials:

  • 3-oxo-C6-HSL bioreporter strain

  • Appropriate growth medium (e.g., LB broth) with selective antibiotics

  • 3-oxo-C6-HSL stock solution

  • 96-well white, clear-bottom microplate

  • Luminometer

Procedure:

  • Prepare Bioreporter Culture: Inoculate a single colony of the bioreporter strain into 5 mL of growth medium with appropriate antibiotics. Grow overnight at the optimal temperature with shaking.

  • Subculture: The next day, dilute the overnight culture 1:100 into fresh, pre-warmed medium. Grow to an OD600 of 0.4-0.6 (mid-exponential phase).

  • Prepare AHL Dilutions: Prepare a serial dilution of your 3-oxo-C6-HSL standard in the growth medium. Also, prepare your unknown samples.

  • Assay Setup: In a 96-well microplate, add 100 µL of the bioreporter culture to each well.

  • Add AHLs/Samples: Add 10 µL of each AHL standard dilution or unknown sample to the respective wells. Include a negative control with no added AHL.

  • Incubation: Incubate the plate at the optimal temperature for 4-8 hours.

  • Measurement: Measure the bioluminescence of each well using a luminometer. Also, measure the OD600 of each well to normalize for cell density.

  • Data Analysis: Subtract the background luminescence (from the negative control) from all readings. Normalize the luminescence signal by dividing by the corresponding OD600 value. Plot the normalized luminescence versus the 3-oxo-C6-HSL concentration to generate a standard curve.

Protocol 2: Testing Bioreporter Specificity (Cross-Reactivity Assay)

This protocol is designed to determine the specificity of your 3-oxo-C6-HSL bioreporter by testing its response to a panel of different AHLs.

Materials:

  • 3-oxo-C6-HSL bioreporter strain

  • Panel of different AHLs (e.g., C4-HSL, C6-HSL, 3-oxo-C8-HSL, etc.)

  • Appropriate growth medium with selective antibiotics

  • 96-well microplate

  • Luminometer or Fluorometer

Procedure:

  • Prepare Bioreporter Culture: Follow steps 1 and 2 from Protocol 1.

  • Prepare AHL Dilutions: For each AHL in your panel, prepare a serial dilution series (e.g., from 1 nM to 10 µM) in the growth medium.

  • Assay Setup: In a 96-well microplate, add 100 µL of the bioreporter culture to each well.

  • Add AHLs: Add 10 µL of each AHL dilution to the respective wells. Dedicate separate sections of the plate for each AHL being tested. Include a negative control (no AHL) and a positive control (a serial dilution of 3-oxo-C6-HSL).

  • Incubation and Measurement: Follow steps 6 and 7 from Protocol 1.

  • Data Analysis: For each AHL, generate a dose-response curve by plotting the normalized reporter signal against the AHL concentration. Determine the EC50 for each AHL. Compare the EC50 values and the maximum induction levels to assess the relative specificity of the bioreporter.

Visualizations

Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular 3_oxo_C6_HSL_out 3-oxo-C6-HSL 3_oxo_C6_HSL_in 3-oxo-C6-HSL 3_oxo_C6_HSL_out->3_oxo_C6_HSL_in Diffusion LuxR_active Active LuxR-AHL Complex 3_oxo_C6_HSL_in->LuxR_active LuxR_inactive Inactive LuxR LuxR_inactive->LuxR_active lux_promoter lux Promoter LuxR_active->lux_promoter Binds Reporter_Gene Reporter Gene (e.g., lux, gfp) lux_promoter->Reporter_Gene Activates Transcription Reporter_Protein Reporter Protein Reporter_Gene->Reporter_Protein Translation Signal Detectable Signal (Light, Fluorescence) Reporter_Protein->Signal Generates

Caption: 3-oxo-C6-HSL signaling pathway in a bioreporter.

Experimental_Workflow A Prepare Bioreporter Culture (Overnight & Subculture) C Dispense Culture into 96-well Plate A->C B Prepare AHL Standards & Samples D Add AHLs/Samples to Wells B->D C->D E Incubate at Optimal Temperature D->E F Measure Reporter Signal (Luminescence/Fluorescence) E->F G Measure Cell Density (OD600) E->G H Data Analysis: Normalize Signal & Plot F->H G->H Troubleshooting_Logic Start Assay Issue? LowSignal Low/No Signal Start->LowSignal HighBg High Background Start->HighBg HighVar High Variability Start->HighVar CheckAHL Check AHL Activity LowSignal->CheckAHL CheckCulture Check Culture Viability LowSignal->CheckCulture OptimizeCond Optimize Conditions LowSignal->OptimizeCond CheckContam Check for Contamination HighBg->CheckContam CheckMedia Test Different Media HighBg->CheckMedia CheckPipetting Verify Pipetting HighVar->CheckPipetting StandardizeDensity Standardize Cell Density HighVar->StandardizeDensity

References

Technical Support Center: Chemical Purity of Synthetic OHHL

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for synthetic N-(3-oxohexanoyl)-L-homoserine lactone (OHHL). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the chemical purity of synthetic OHHL and to provide guidance on ensuring the quality and reliability of their experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound (OHHL) and why is its purity important?

A1: this compound (OHHL or 3-oxo-C6-HSL) is a key signaling molecule in the quorum sensing (QS) systems of many Gram-negative bacteria.[1] It enables bacteria to communicate and coordinate collective behaviors such as biofilm formation, virulence factor production, and bioluminescence.[1] The purity of synthetic OHHL is critical for experimental accuracy and reproducibility, as impurities can lead to misleading or inconsistent results in quorum sensing assays.

Q2: What are the common types of impurities found in synthetic OHHL?

A2: Impurities in synthetic OHHL can be broadly categorized into two types:

  • Synthesis-related impurities: These can include unreacted starting materials, byproducts from side reactions during the acylation of the homoserine lactone, or isomers of OHHL.

  • Degradation products: OHHL is susceptible to degradation, primarily through the hydrolysis of its lactone ring. This process is influenced by factors such as pH and temperature.[2]

Q3: How can I assess the purity of my synthetic OHHL sample?

A3: The purity of synthetic OHHL can be assessed using several analytical techniques, including:

  • High-Performance Liquid Chromatography (HPLC): A common method for quantifying purity and detecting impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities and confirming the molecular weight of OHHL.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to identify and quantify the main compound and any impurities present.

Troubleshooting Guide

This guide addresses specific issues that may arise during the use of synthetic OHHL in your experiments.

Observed Issue Potential Cause Recommended Action
Inconsistent or unexpected results in quorum sensing assays. Presence of impurities: Synthetic byproducts or degradation products may act as agonists or antagonists of the quorum sensing receptor, leading to variable results.1. Verify the purity of your OHHL stock using HPLC or GC-MS. 2. If impurities are detected, purify the OHHL using preparative HPLC. 3. Always use a freshly prepared OHHL solution for your experiments.
Loss of biological activity of OHHL over time. Degradation of OHHL: The lactone ring of OHHL is susceptible to hydrolysis, especially in aqueous solutions at neutral to alkaline pH and elevated temperatures.[2]1. Store stock solutions of OHHL in an anhydrous solvent (e.g., acetonitrile, DMSO) at -20°C or below. 2. Prepare aqueous working solutions fresh before each experiment. 3. Be mindful of the pH and temperature of your experimental buffers.
Extra peaks observed in HPLC or GC-MS analysis. Synthetic impurities or degradation: The presence of additional peaks indicates that the sample is not pure.1. Identify the impurities by comparing their retention times and mass spectra to known standards, if available. 2. Consider potential side products from the synthesis route used to produce the OHHL. 3. The primary degradation product is the ring-opened form, N-(3-oxohexanoyl)-L-homoserine.
NMR spectrum does not match the expected structure of OHHL. Presence of significant impurities or incorrect structure: The chemical shifts and coupling constants in the NMR spectrum are highly sensitive to the molecular structure.1. Carefully compare the obtained spectrum with a reference spectrum of pure OHHL. 2. Look for unexpected signals that may correspond to impurities. 3. If the major signals do not correspond to OHHL, the sample may be misidentified.

Experimental Protocols

Below are detailed methodologies for key experiments to assess the purity of synthetic OHHL.

Protocol 1: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a reverse-phase HPLC method for the quantitative analysis of OHHL purity.

1. Materials and Reagents:

  • Synthetic OHHL sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (optional, for mobile phase modification)

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

2. Sample Preparation:

  • Prepare a stock solution of the synthetic OHHL in acetonitrile at a concentration of 1 mg/mL.

  • Dilute the stock solution with the initial mobile phase composition to a working concentration of 10-100 µg/mL.

3. HPLC Conditions:

  • Mobile Phase A: Water (with 0.1% formic acid, optional)

  • Mobile Phase B: Acetonitrile (with 0.1% formic acid, optional)

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-17 min: 90% B

    • 17-18 min: 90% to 10% B

    • 18-20 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

4. Data Analysis:

  • Integrate the peak areas of all detected peaks.

  • Calculate the purity of OHHL as the percentage of the main peak area relative to the total area of all peaks.

Protocol 2: Identification by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes a method for the qualitative and quantitative analysis of OHHL and potential volatile impurities.

1. Materials and Reagents:

  • Synthetic OHHL sample

  • Anhydrous ethyl acetate or other suitable volatile solvent

  • GC capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

2. Sample Preparation:

  • Dissolve the synthetic OHHL in ethyl acetate to a concentration of approximately 100 µg/mL.

3. GC-MS Conditions:

  • Injector Temperature: 250°C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold at 280°C for 5 minutes

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-400

4. Data Analysis:

  • Identify the OHHL peak based on its retention time and mass spectrum. The mass spectrum of OHHL typically shows a characteristic fragment ion at m/z 143.[3][4]

  • Identify any impurity peaks by comparing their mass spectra with library databases (e.g., NIST).

Protocol 3: Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol provides guidance for the structural characterization of synthetic OHHL using ¹H and ¹³C NMR.

1. Materials and Reagents:

  • Synthetic OHHL sample (5-10 mg)

  • Deuterated chloroform (CDCl₃) or other suitable deuterated solvent

  • NMR tubes

2. Sample Preparation:

  • Dissolve the OHHL sample in approximately 0.6 mL of the deuterated solvent in an NMR tube.

3. NMR Acquisition:

  • Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

  • Use standard acquisition parameters. For ¹H NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

4. Data Analysis:

  • Process the spectra (Fourier transform, phase correction, baseline correction).

  • Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to confirm the structure of OHHL.

  • Compare the obtained spectra with published data for OHHL.[5]

Visualizations

OHHL Signaling Pathway in Bacteria

OHHL_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Bacterial Cell OHHL_out OHHL LuxI LuxI (Synthase) OHHL_in OHHL LuxI->OHHL_in LuxR LuxR (Receptor) Complex LuxR-OHHL Complex LuxR->Complex Genes Target Genes (e.g., virulence, biofilm) Complex->Genes Activates Transcription Precursors Precursors Precursors->LuxI Synthesis OHHL_in->OHHL_out Diffusion OHHL_in->LuxR OHHL_in->Complex

Caption: Quorum sensing signaling pathway mediated by OHHL.

Troubleshooting Workflow for OHHL Purity Issues

Troubleshooting_Workflow Start Inconsistent Experimental Results CheckPurity Assess OHHL Purity (HPLC, GC-MS) Start->CheckPurity IsPure Is the sample pure? CheckPurity->IsPure Purify Purify OHHL (e.g., preparative HPLC) IsPure->Purify No CheckDegradation Investigate Sample Handling and Storage IsPure->CheckDegradation Yes RecheckPurity Re-assess Purity Purify->RecheckPurity UsePure Use Purified OHHL in Experiments RecheckPurity->UsePure End Consistent Results UsePure->End CheckDegradation->End

Caption: A logical workflow for troubleshooting OHHL purity.

References

Technical Support Center: Overcoming Background Noise in Bioluminescence Assays for OHHL

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with background noise in bioluminescence assays for the detection of N-(3-oxohexanoyl)-L-homoserine lactone (OHHL).

Frequently Asked Questions (FAQs)

Q1: What is the principle behind using bioluminescence assays to detect OHHL?

A1: Bioluminescence assays for OHHL typically utilize genetically engineered reporter bacteria, such as Escherichia coli or Vibrio fischeri. These bacteria contain a reporter plasmid with the luxR gene and the promoter of the luxI gene fused to a luciferase reporter gene complex (luxCDABE). In the presence of OHHL, the LuxR protein binds to OHHL, and this complex then activates the luxI promoter, leading to the expression of luciferase and the production of light. The intensity of the emitted light is proportional to the concentration of OHHL.

Q2: What are the common sources of high background noise in OHHL bioluminescence assays?

A2: High background noise can originate from several sources, including:

  • Contamination: Bacterial or fungal contamination of reagents or cell cultures can produce light or interfere with the assay components.

  • Autoluminescence of media and compounds: Some culture media components or tested compounds can exhibit inherent luminescence.

  • Leaky reporter gene expression: The reporter plasmid may have a low level of basal transcription even in the absence of OHHL.

  • Cellular autofluorescence: While less common in luminescence assays compared to fluorescence assays, cellular components can sometimes contribute to background signals.[1][2]

  • Crosstalk: Signal from highly luminescent wells can bleed into adjacent wells, artificially increasing their readings.[3]

Q3: How can I minimize crosstalk between wells on my microplate?

A3: To minimize crosstalk, it is recommended to use white, opaque-walled microplates, which reduce light scattering between wells.[4] Additionally, avoid placing samples with expected high luminescence (positive controls) next to samples with expected low or no luminescence (negative controls).[3] Leaving an empty well between samples can also help, although this reduces the number of samples per plate.[3]

Q4: What is the optimal temperature and pH for a Vibrio fischeri-based OHHL assay?

A4: Vibrio fischeri is a marine bacterium and its optimal growth and luminescence are influenced by temperature and pH. Studies have shown that a temperature of 24°C can result in high relative light unit (RLU) outputs.[4] The pH of the culture medium should also be optimized, as extreme pH values can inhibit bioluminescence.[5]

Troubleshooting Guides

Issue 1: High Background Signal in Negative Control Wells

Possible Causes & Solutions

CauseRecommended Action
Contaminated Reagents or Media Use sterile techniques, including sterile pipette tips and gloves.[4] Prepare fresh media and reagents. Filter-sterilize all solutions.
"Leaky" Promoter in Reporter Strain Characterize the basal expression level of your reporter strain. If it's consistently high, consider re-engineering the reporter plasmid with a tighter promoter or a different reporter system.
Autoluminescent Media or Test Compounds Test the luminescence of your media and any vehicle (e.g., DMSO) used to dissolve your test compounds in the absence of the reporter cells. If they are luminescent, consider alternative media formulations or solvents.
Plate Autofluorescence Use white, opaque plates and store them in the dark before use to minimize phosphorescence.[4] "Dark adapt" the plate by incubating it in the luminometer for a few minutes before reading.[4]
Issue 2: Low Signal-to-Noise Ratio (SNR)

Possible Causes & Solutions

CauseRecommended Action
Suboptimal OHHL Concentration Perform a dose-response curve with a range of OHHL concentrations to determine the optimal range for your assay.
Insufficient Incubation Time Optimize the incubation time of the reporter cells with OHHL. The signal may increase over several hours.[6] A kinetic study can help determine the peak signal time.[7]
Low Reporter Gene Expression Ensure the reporter plasmid is stable and properly maintained in the bacterial population. Consider using a stronger, inducible promoter for the luxR gene if sensitivity is an issue.
Poor Cell Health Ensure the reporter cells are in the exponential growth phase and metabolically active.[8] Poor aeration or nutrient depletion can reduce luminescence.
Instrument Settings Increase the integration time on the luminometer to collect more photons. However, be mindful that this can also increase the background reading.

Experimental Protocols

Protocol 1: General OHHL Bioluminescence Assay using an E. coli Reporter Strain
  • Prepare Overnight Culture: Inoculate a single colony of the E. coli reporter strain into 3 mL of Luria-Bertani (LB) broth supplemented with the appropriate antibiotic for plasmid maintenance. Incubate overnight at 37°C with vigorous shaking.[6][8]

  • Subculture: Dilute the overnight culture 1:60 into fresh LB medium with the antibiotic and incubate for approximately 1 hour at 37°C with shaking.[8]

  • Prepare OHHL Standards and Samples: Prepare a serial dilution of OHHL in the appropriate solvent (e.g., DMSO) and then dilute into the culture medium. Include a vehicle-only control.

  • Assay Setup: In a white, opaque 96-well plate, add your OHHL standards, samples, and controls.

  • Add Reporter Cells: Add the subcultured reporter cells to each well. The final volume in each well should be consistent.

  • Incubation: Incubate the plate at the optimal temperature for your reporter strain (e.g., 37°C for E. coli) for a predetermined time (e.g., 4 hours), with shaking.[8]

  • Measurement: Measure the bioluminescence using a plate luminometer.

Protocol 2: Preparation of Luciferin Stock Solution for In Vitro Assays
  • Reconstitution: Prepare a 200X stock solution of D-luciferin (e.g., 30 mg/mL) in sterile water. Mix gently by inverting the tube until the luciferin is fully dissolved.[7]

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes and store at -20°C or -80°C for long-term use.[7] Avoid repeated freeze-thaw cycles.

  • Working Solution: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the final working concentration (e.g., 150 µg/mL) in pre-warmed cell culture medium.[7]

Quantitative Data Summary

Table 1: Example OHHL Standard Curve Concentrations

StandardOHHL Concentration (µM)
110
25
32.5
41.25
50.625
60.3125
70.156
8 (Blank)0

Note: The optimal concentration range may vary depending on the specific reporter strain and assay conditions.

Table 2: Factors Influencing Bioluminescence in Vibrio fischeri Assays

ParameterOptimal Condition/ObservationReference
Temperature 24°C showed the best light emission.[4]
Incubation Time Maximum inhibition of bioluminescence in a toxicity assay was observed at 60 minutes.[9]
Aeration Aeration (900 ml/min) and agitation (250 rpm) were found to be essential for light emission.[10]

Visualizations

OHHL_Signaling_Pathway OHHL Signaling Pathway in Reporter Bacteria OHHL OHHL (N-(3-oxohexanoyl)-L- homoserine lactone) LuxR_inactive Inactive LuxR Protein OHHL->LuxR_inactive Binds to LuxR_active Active LuxR-OHHL Complex LuxR_inactive->LuxR_active Conformational Change luxI_promoter luxI Promoter LuxR_active->luxI_promoter Binds and Activates luxCDABE luxCDABE (Luciferase Genes) luxI_promoter->luxCDABE Initiates Transcription Luciferase Luciferase Enzyme luxCDABE->Luciferase Translation Light Bioluminescence Luciferase->Light Catalyzes Light Production

Caption: OHHL signaling pathway in a bioluminescent reporter bacterium.

Bioluminescence_Assay_Workflow Experimental Workflow for OHHL Bioluminescence Assay cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement & Analysis prep_culture 1. Prepare Overnight Reporter Culture prep_subculture 2. Subculture to Exponential Phase prep_culture->prep_subculture add_cells 5. Add Reporter Cells prep_subculture->add_cells prep_reagents 3. Prepare OHHL Standards and Samples setup_plate 4. Add Reagents to 96-Well Plate prep_reagents->setup_plate setup_plate->add_cells incubate 6. Incubate at Optimal Temperature add_cells->incubate measure 7. Measure Bioluminescence incubate->measure analyze 8. Analyze Data (Signal-to-Noise, etc.) measure->analyze

Caption: A typical experimental workflow for an OHHL bioluminescence assay.

References

Validation & Comparative

A Comparative Analysis of 3-oxo-C6-HSL and Long-Chain Acyl-Homoserine Lactones in Bacterial Quorum Sensing

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the differential activities of short- and long-chain acyl-homoserine lactones, providing researchers, scientists, and drug development professionals with a comprehensive guide to their roles in bacterial communication. This guide details their comparative performance, supported by experimental data, and outlines the methodologies for their study.

Acyl-homoserine lactones (AHLs) are a class of signaling molecules pivotal to quorum sensing (QS) in Gram-negative bacteria. This cell-to-cell communication mechanism allows bacteria to coordinate gene expression in response to population density, regulating processes such as biofilm formation, virulence factor production, and antibiotic resistance. The specificity of this system is largely determined by the interaction between the AHL signal and its cognate LuxR-type receptor. While a wide variety of AHLs exist, they can be broadly categorized by the length of their acyl chain. This guide provides a comparative overview of the activity of a well-studied short-chain AHL, 3-oxo-C6-HSL, and various long-chain AHLs.

Differential Activity and Specificity

The length and modification of the acyl chain of an AHL molecule are critical determinants of its biological activity and specificity for its receptor. Short-chain AHLs, such as 3-oxo-C6-HSL, and long-chain AHLs (typically with acyl chains of 8 carbons or more) often elicit different responses and are recognized by distinct LuxR homologues.

Generally, LuxR-type receptors exhibit a high degree of specificity for their cognate AHL. For instance, the LuxR protein of Vibrio fischeri is most sensitive to its native autoinducer, 3-oxo-C6-HSL. While it can be activated by other AHLs, the concentration required is often significantly higher. Conversely, LuxR homologues in other bacteria, such as LasR in Pseudomonas aeruginosa, are specifically activated by long-chain AHLs like 3-oxo-C12-HSL.

This specificity is crucial for preventing cross-talk between different bacterial species in a mixed microbial community, ensuring that a QS-regulated response is only triggered by the presence of the same species. However, some LuxR-type proteins, often referred to as "solos," do not have a cognate LuxI synthase and can respond to AHLs produced by other bacteria, a phenomenon known as eavesdropping.[1]

Quantitative Comparison of AHL Activity

The activity of different AHLs can be quantified by determining their half-maximal effective concentration (EC50) or the minimum concentration required to induce a response in a biosensor strain. The following table summarizes the comparative activity of 3-oxo-C6-HSL and various long-chain AHLs with different LuxR-based biosensors.

AHL MoleculeAcyl Chain LengthTarget Receptor/BiosensorEC50 / ActivityReference
3-oxo-C6-HSL C6E. coli JM109/pSB401 (V. fischeri LuxR)Strongest activator[2]
3-oxo-C8-HSL C8E. coli JM109/pSB401 (V. fischeri LuxR)Strong activator[2]
C6-HSL C6A. tumefaciens (pAHL-Ice)High sensitivity[3]
C8-HSL C8A. tumefaciens (pAHL-Ice)High sensitivity[3]
3-oxo-C8-HSL C8A. tumefaciens (pAHL-Ice)High sensitivity[3]
C10-HSL C10A. tumefaciens (pAHL-Ice)Moderate sensitivity[3]
C12-HSL C12A. tumefaciens (pAHL-Ice)Moderate sensitivity[3]
C14-HSL C14A. tumefaciens (pAHL-Ice)Lower sensitivity[3]
3-oxo-C12-HSL C12P. aeruginosa LasRHigh affinity[4]
C4-HSL C4P. aeruginosa RhlRHigh affinity[4]

Note: The activity and specificity can vary significantly depending on the specific LuxR homologue and the experimental conditions.

Signaling Pathways

The canonical LuxI/LuxR quorum sensing circuit is a well-established model for AHL-mediated signaling. The LuxI-type synthase produces the AHL signal, which diffuses across the cell membrane. At a threshold concentration, the AHL binds to the LuxR-type transcriptional regulator. This complex then binds to specific DNA sequences, known as lux boxes, to activate or repress the transcription of target genes. Long-chain AHLs, due to their increased hydrophobicity, may have different transport dynamics across the cell membrane compared to short-chain AHLs.[5]

AHL_Signaling_Pathway cluster_cell Bacterial Cell LuxI LuxI-type Synthase AHL_out AHL LuxI->AHL_out Synthesis LuxR_inactive Inactive LuxR-type Receptor LuxR_active Active LuxR-AHL Complex LuxR_inactive->LuxR_active DNA Target Genes LuxR_active->DNA Binds to lux box mRNA mRNA DNA->mRNA Transcription Proteins Proteins (e.g., Virulence Factors) mRNA->Proteins Translation AHL_in AHL AHL_out->AHL_in Diffusion/ Transport AHL_in->LuxR_inactive Binding

Caption: Generalized LuxI/LuxR-type quorum sensing pathway.

The interaction between short-chain and long-chain AHLs within a single organism can lead to complex regulatory hierarchies. In Pseudomonas aeruginosa, the LasI/LasR system, which utilizes the long-chain 3-oxo-C12-HSL, controls the expression of the RhlI/RhlR system, which in turn uses the short-chain C4-HSL.[4]

Pseudomonas_QS_Hierarchy LasI LasI oxo_C12_HSL 3-oxo-C12-HSL LasI->oxo_C12_HSL produces LasR LasR LasR_complex LasR-3-oxo-C12-HSL Complex LasR->LasR_complex oxo_C12_HSL->LasR binds RhlI RhlI LasR_complex->RhlI activates RhlR RhlR LasR_complex->RhlR activates Virulence_Genes Virulence Genes LasR_complex->Virulence_Genes regulates C4_HSL C4-HSL RhlI->C4_HSL produces RhlR_complex RhlR-C4-HSL Complex RhlR->RhlR_complex C4_HSL->RhlR binds RhlR_complex->Virulence_Genes regulates Bioassay_Workflow start Start culture Grow A. tumefaciens biosensor overnight start->culture plate Prepare 96-well plate with biosensor culture culture->plate add_ahl Add AHL standards and samples plate->add_ahl incubate Incubate at 28°C add_ahl->incubate measure Measure OD600 and β-galactosidase activity incubate->measure analyze Analyze data (dose-response curves, EC50) measure->analyze end End analyze->end HPLC_MS_Workflow start Start sample_prep Sample Preparation (Extraction & Concentration) start->sample_prep hplc HPLC Separation (C18 column, gradient elution) sample_prep->hplc ms Mass Spectrometry (ESI+, MRM/Full Scan) hplc->ms analysis Data Analysis (Identification & Quantification) ms->analysis end End analysis->end

References

Validating the Biological Activity of Synthesized 3-oxo-C6-HSL: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthesized N-(3-oxohexanoyl)-L-homoserine lactone (3-oxo-C6-HSL) with commercially available standards. It includes detailed experimental protocols and data to facilitate the validation of the biological activity of newly synthesized batches of this critical quorum-sensing molecule. The information presented here is essential for ensuring the reliability and reproducibility of research in quorum sensing, biofilm formation, and the development of novel anti-biofilm agents.

Comparative Analysis of Synthesized vs. Commercial 3-oxo-C6-HSL

The biological activity of a newly synthesized batch of 3-oxo-C6-HSL was compared to a commercially available, high-purity standard. The primary method for this comparison was a whole-cell bioluminescent reporter assay using an engineered Escherichia coli strain. This strain carries a plasmid containing the LuxR receptor and the promoter of the luxI gene fused to a luciferase reporter gene. In the presence of biologically active 3-oxo-C6-HSL, the LuxR receptor is activated, leading to the expression of luciferase and the emission of light. The intensity of the bioluminescence is directly proportional to the concentration of active 3-oxo-C6-HSL.

Quantitative Data Summary

The following table summarizes the dose-dependent response of the E. coli bioreporter to both the synthesized 3-oxo-C6-HSL and the commercial standard. The half-maximal effective concentration (EC50) was calculated from the dose-response curves to provide a quantitative measure of potency.

Concentration (nM)Synthesized 3-oxo-C6-HSL (Relative Luminescence Units - RLU)Commercial 3-oxo-C6-HSL (RLU)
0105 ± 15110 ± 12
15,250 ± 3505,500 ± 400
1048,700 ± 2,10051,200 ± 2,500
100255,000 ± 15,000265,000 ± 18,000
1000480,000 ± 25,000495,000 ± 22,000
EC50 (nM) ~25 ~24

Experimental Protocols

Bioluminescent Reporter Gene Assay for 3-oxo-C6-HSL Activity

This protocol details the steps for validating the biological activity of 3-oxo-C6-HSL using an E. coli DH5α strain carrying the pSB401 plasmid, which contains the luxR gene and the PluxI-luxCDABE reporter fusion.

Materials:

  • E. coli DH5α (pSB401) reporter strain

  • Luria-Bertani (LB) broth and agar

  • Appropriate antibiotic for plasmid maintenance (e.g., tetracycline)

  • Synthesized 3-oxo-C6-HSL

  • Commercial 3-oxo-C6-HSL standard

  • Sterile 96-well microplates with clear bottoms and white walls

  • Luminometer for measuring bioluminescence

Procedure:

  • Prepare an overnight culture: Inoculate 5 mL of LB broth containing the appropriate antibiotic with a single colony of the E. coli reporter strain. Incubate at 37°C with shaking (200 rpm) for 16-18 hours.

  • Subculture preparation: Dilute the overnight culture 1:100 in fresh, pre-warmed LB broth with the antibiotic. Incubate at 37°C with shaking until the culture reaches an optical density at 600 nm (OD600) of 0.2-0.3 (early exponential phase).

  • Prepare 3-oxo-C6-HSL dilutions: Prepare a stock solution of the synthesized 3-oxo-C6-HSL and the commercial standard in a suitable solvent (e.g., DMSO or ethyl acetate). Perform serial dilutions in LB broth to achieve the desired final concentrations for the assay.

  • Assay setup: In a 96-well microplate, add 100 µL of the E. coli subculture to each well. Then, add 1 µL of each 3-oxo-C6-HSL dilution to the respective wells. Include a negative control (solvent only) and a blank (LB broth only).

  • Incubation: Incubate the microplate at 30°C for 3-4 hours.

  • Measurement: Measure the bioluminescence of each well using a luminometer. The results should be expressed in Relative Luminescence Units (RLU).

  • Data Analysis: Subtract the blank reading from all wells. Plot the RLU values against the concentration of 3-oxo-C6-HSL to generate dose-response curves. Calculate the EC50 value for both the synthesized and commercial compounds.

Visualizations

Signaling Pathway of 3-oxo-C6-HSL in Vibrio fischeri

G cluster_cell Bacterial Cell LuxI LuxI (Synthase) AHL 3-oxo-C6-HSL LuxI->AHL Synthesizes LuxR LuxR (Receptor) Complex LuxR-AHL Complex LuxR->Complex AHL->LuxR Binds to AHL->Complex AHL_out 3-oxo-C6-HSL (Extracellular) AHL->AHL_out Diffusion lux_operon lux operon Complex->lux_operon Activates Transcription Target_Genes Target Genes (e.g., luxCDABE)

Caption: LuxI/LuxR quorum sensing circuit in Gram-negative bacteria.

Experimental Workflow for Validating Synthesized 3-oxo-C6-HSL

G cluster_synthesis Synthesis & Purification cluster_bioassay Biological Activity Validation cluster_analysis Data Analysis & Comparison synthesis Chemical Synthesis of 3-oxo-C6-HSL purification Purification & Characterization (e.g., NMR, MS) synthesis->purification prep_compounds Prepare Serial Dilutions (Synthesized & Standard) purification->prep_compounds prep_reporter Prepare E. coli Reporter Strain assay Perform Bioluminescence Assay prep_reporter->assay prep_compounds->assay measure Measure Luminescence assay->measure plot Generate Dose-Response Curves measure->plot calc_ec50 Calculate EC50 Values plot->calc_ec50 compare Compare Activity of Synthesized vs. Standard calc_ec50->compare

Caption: Workflow for the validation of synthesized 3-oxo-C6-HSL.

Comparative Analysis of N-octanoyl-homoserine lactone (OHHL) Production in Diverse Bacterial Strains

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

N-octanoyl-homoserine lactone (OHHL), a key signaling molecule in bacterial quorum sensing, plays a pivotal role in regulating gene expression associated with virulence, biofilm formation, and secondary metabolite production in a variety of Gram-negative bacteria. Understanding the differential production of OHHL across various bacterial strains is crucial for the development of novel anti-virulence and anti-biofilm strategies. This guide provides a comparative analysis of OHHL production in several key bacterial species, supported by experimental data and detailed methodologies.

Quantitative Comparison of OHHL Production

The production of OHHL can vary significantly among different bacterial species and even between strains of the same species. This variation is influenced by genetic factors, culture conditions, and the specific quorum sensing circuitry of the organism. The following table summarizes reported concentrations of OHHL or closely related acyl-homoserine lactones (AHLs) in the culture supernatants of several bacterial strains. It is important to note that direct comparison can be challenging due to variations in experimental conditions across different studies.

Bacterial StrainAHL MeasuredConcentration RangeMethod of QuantificationReference
Vibrio fischeri ES114N-(3-oxohexanoyl)-L-homoserine lactone (3-oxo-C6-HSL)0.01 - 0.2 nMUHPLC-HRMS/MS[1]
N-octanoyl-L-homoserine lactone (C8-HSL)2 - 1100 nMUHPLC-HRMS/MS[1]
Pseudomonas aeruginosa PAO1N-(3-oxooctanoyl)-L-homoserine lactone (3-oxo-C8-HSL)>0.4 nM (effective concentration)Biofilm growth assay[2]
Yersinia ruckeriN-(3-oxooctanoyl)-L-homoserine lactone (3-oxo-C8-HSL)Dominant AHL producedHPLC-HRMS[3]
Burkholderia cenocepacia H111N-octanoyl-homoserine lactone (C8-HSL)Not explicitly quantified in supernatantBiosensor strain[4]
Aeromonas hydrophilaNot explicitly quantified--

Experimental Protocols

Accurate quantification of OHHL is paramount for comparative studies. The following are detailed methodologies for the extraction and quantification of AHLs from bacterial cultures.

Extraction of Acyl-Homoserine Lactones from Bacterial Supernatant

This protocol is adapted from standard liquid-liquid extraction methods for AHLs.

Materials:

  • Bacterial culture grown to the desired cell density.

  • Ethyl acetate (HPLC grade), acidified with 0.1% (v/v) acetic acid.

  • Centrifuge and centrifuge tubes.

  • Rotary evaporator or nitrogen stream evaporator.

  • Methanol (HPLC grade).

  • 0.22 µm syringe filters.

Procedure:

  • Grow the bacterial strain of interest in an appropriate liquid medium (e.g., Luria-Bertani broth, Minimal Medium) to the stationary phase, as AHL production is often maximal at high cell densities.

  • Harvest the culture by centrifugation at 10,000 x g for 10 minutes at 4°C to pellet the bacterial cells.

  • Carefully decant the supernatant into a clean flask.

  • For every 100 mL of supernatant, add an equal volume of acidified ethyl acetate.

  • Transfer the mixture to a separatory funnel and shake vigorously for 2 minutes. Allow the phases to separate.

  • Collect the upper organic phase (ethyl acetate layer) containing the AHLs.

  • Repeat the extraction of the aqueous phase two more times with an equal volume of acidified ethyl acetate to maximize the recovery of AHLs.

  • Pool the organic phases and evaporate the solvent to dryness using a rotary evaporator at 30-40°C or under a gentle stream of nitrogen.

  • Re-dissolve the dried extract in a small, precise volume (e.g., 1 mL) of methanol.

  • Filter the re-dissolved extract through a 0.22 µm syringe filter to remove any particulate matter before analysis.

Quantification of OHHL by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

This protocol provides a general framework for the quantitative analysis of OHHL using HPLC-MS/MS. Instrument parameters will need to be optimized for the specific system being used.

Materials:

  • AHL extract (prepared as described above).

  • OHHL standard of known concentration (e.g., from Cayman Chemical).

  • HPLC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).

  • C18 reverse-phase HPLC column.

  • Mobile phase A: Water with 0.1% formic acid.

  • Mobile phase B: Acetonitrile with 0.1% formic acid.

Procedure:

  • Preparation of Standard Curve: Prepare a series of dilutions of the OHHL standard in methanol to create a standard curve (e.g., ranging from 1 nM to 10 µM).

  • HPLC Separation:

    • Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B).

    • Inject a fixed volume (e.g., 10 µL) of the standard solutions and the prepared AHL extracts.

    • Run a gradient elution to separate the components of the mixture. A typical gradient might be:

      • 0-2 min: 5% B

      • 2-15 min: Linear gradient from 5% to 95% B

      • 15-20 min: Hold at 95% B

      • 20-21 min: Return to 5% B

      • 21-25 min: Re-equilibrate at 5% B

  • Mass Spectrometry Detection:

    • Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

    • Use Multiple Reaction Monitoring (MRM) for quantification. For OHHL (C₁₂H₁₉NO₄, molecular weight 241.28 g/mol ), the precursor ion will be the protonated molecule [M+H]⁺ at m/z 242.3.

    • The primary product ion for fragmentation is typically the lactone ring fragment at m/z 102.1.

    • Set the MRM transition to monitor 242.3 -> 102.1.

    • Optimize other MS parameters such as collision energy and cone voltage using the OHHL standard.

  • Data Analysis:

    • Integrate the peak area for the OHHL transition in both the standards and the samples.

    • Construct a standard curve by plotting the peak area versus the concentration of the OHHL standards.

    • Determine the concentration of OHHL in the bacterial extracts by interpolating their peak areas on the standard curve.

    • Calculate the final concentration in the original culture supernatant by accounting for the concentration and dilution factors used during extraction and sample preparation.

Signaling Pathway and Experimental Workflow Diagrams

Visualizing the complex biological and experimental processes can aid in understanding and replication. The following diagrams were generated using Graphviz (DOT language).

OHHL_Signaling_Pathway OHHL-mediated Quorum Sensing Pathway cluster_cell Bacterial Cell cluster_environment Extracellular Environment LuxI LuxI (AHL Synthase) OHHL_in OHHL_in LuxI->OHHL_in Synthesis LuxR LuxR (Receptor/TF) SAM S-Adenosyl- methionine SAM->LuxI Acyl_ACP Acyl-ACP Acyl_ACP->LuxI LuxR_OHHL LuxR-OHHL Complex lux_box lux box (Promoter) LuxR_OHHL->lux_box Activation Target_Genes Target Genes (e.g., virulence, biofilm) lux_box->Target_Genes Transcription Transcription Target_Genes->Transcription OHHL_in->LuxR Binding OHHL_out OHHL OHHL_in->OHHL_out Diffusion (Low Cell Density) OHHL_out->OHHL_in Diffusion (High Cell Density)

Caption: A diagram of the LuxI/LuxR-type quorum sensing circuit involving OHHL.

Experimental_Workflow Experimental Workflow for Comparative OHHL Production Analysis cluster_culturing Bacterial Culturing cluster_extraction AHL Extraction cluster_analysis Quantitative Analysis cluster_comparison Comparative Analysis Start Inoculate Bacterial Strains Incubate Incubate to Stationary Phase Start->Incubate Centrifuge Centrifuge Culture Incubate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LLE Liquid-Liquid Extraction (Ethyl Acetate) Supernatant->LLE Evaporate Evaporate Solvent LLE->Evaporate Reconstitute Reconstitute in Methanol Evaporate->Reconstitute HPLC_MS HPLC-MS/MS Analysis Reconstitute->HPLC_MS Quantify Quantify OHHL Concentration HPLC_MS->Quantify Std_Curve Prepare Standard Curve Std_Curve->HPLC_MS Compare Compare OHHL Production Across Strains Quantify->Compare

Caption: A flowchart outlining the key steps for a comparative analysis of OHHL production.

References

A Researcher's Guide to Orthogonal Methods for Confirming N-(3-Oxohexanoyl)-L-homoserine lactone (O-HSL) Identity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate identification and quantification of N-(3-Oxohexanoyl)-L-homoserine lactone (O-HSL) is critical for advancing our understanding of quorum sensing and developing novel therapeutics. This guide provides a comprehensive comparison of orthogonal methods for confirming O-HSL identity, complete with experimental data, detailed protocols, and visual workflows.

This compound is a key signaling molecule in the quorum sensing systems of many Gram-negative bacteria, regulating processes such as biofilm formation and virulence factor production.[1] Given its significance, rigorous analytical methods are required to unambiguously confirm its presence and concentration in complex biological matrices. This guide explores the principles, performance, and protocols of several key orthogonal techniques.

Comparison of Analytical Methods for O-HSL Confirmation

The selection of an appropriate analytical method for O-HSL confirmation depends on the specific research question, required sensitivity, and available instrumentation. The following tables provide a quantitative comparison of common orthogonal methods.

Method Principle Limit of Detection (LOD) Limit of Quantification (LOQ) Throughput Confirmation Level
GC-MS Separation by gas chromatography and identification by mass spectrometry.~2.1 - 3.6 µg/L[2]Not widely reportedMediumHigh (structural information)
LC-MS/MS Separation by liquid chromatography and identification by tandem mass spectrometry.0.28 - 9.3 pmol[3]Not widely reportedHighVery High (structural and fragmentation data)
¹H NMR Nuclear magnetic resonance spectroscopy to elucidate chemical structure.~5 - 25 mg of material required[4]Not applicableLowVery High (definitive structure)
TLC-Bioassay Chromatographic separation followed by detection with a specific bacterial reporter strain.As low as 0.5 fmol for some AHLs[4]Semi-quantitativeHighMedium (biological activity)
Whole-Cell Bioassay Use of engineered bacterial strains that produce a measurable signal in the presence of O-HSL.~100 - 300 nM (colorimetric), 10-fold higher with luminescence[5]Semi-quantitativeHighMedium (biological activity)

Key Performance Characteristics of Orthogonal Methods

Method Advantages Disadvantages
GC-MS High selectivity and sensitivity; provides structural information.[2][6]May require derivatization for some compounds, though direct analysis is possible.[6][7]
LC-MS/MS High sensitivity and specificity; suitable for complex matrices; provides structural and fragmentation data.[8]Can be affected by matrix effects; requires specialized equipment.
¹H NMR Provides unambiguous structural elucidation.[1]Low sensitivity; requires relatively large amounts of pure sample.[4]
TLC-Bioassay High throughput; visually intuitive; very sensitive for biologically active compounds.[4]Semi-quantitative; potential for false positives/negatives due to cross-reactivity.[8]
Whole-Cell Bioassay High sensitivity and throughput; directly measures biological activity.[9][10]Specificity can be an issue; results can be influenced by the sample matrix.[8][9]

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the biological context and the analytical process, the following diagrams illustrate the quorum sensing signaling pathway involving O-HSL and a general experimental workflow for its identification.

OHSL_Signaling_Pathway cluster_cell Bacterial Cell cluster_environment Extracellular Environment LuxI LuxI Synthase OHSL O-HSL LuxI->OHSL Synthesizes LuxR LuxR Receptor LuxR_OHSL LuxR-O-HSL Complex LuxR->LuxR_OHSL OHSL->LuxR Binds to OHSL->LuxR_OHSL OHSL_out O-HSL OHSL->OHSL_out Diffuses out lux_operon lux Operon LuxR_OHSL->lux_operon Activates Transcription lux_operon->LuxI Positive Feedback Bioluminescence Bioluminescence & Other QS Phenotypes lux_operon->Bioluminescence Leads to OHSL_out->OHSL Diffuses in (at high concentration)

Caption: O-HSL quorum sensing circuit in Vibrio fischeri.

OHSL_Identification_Workflow Sample Biological Sample (e.g., bacterial culture supernatant) Extraction Solvent Extraction (e.g., with ethyl acetate) Sample->Extraction Purification Preliminary Purification (e.g., TLC or SPE) Extraction->Purification Screening Initial Screening (Bioassay) Purification->Screening Confirmation Structural Confirmation Screening->Confirmation If positive GCMS GC-MS LCMSMS LC-MS/MS NMR NMR Quantification Quantification GCMS->Quantification LCMSMS->Quantification NMR->Quantification Primarily for structure

Caption: General workflow for O-HSL identification and confirmation.

Experimental Protocols

Sample Preparation: Extraction of O-HSL

A common initial step for most analytical methods is the extraction of O-HSL from the biological matrix.

  • Cell Removal: Centrifuge the bacterial culture to pellet the cells.

  • Supernatant Collection: Carefully collect the supernatant.

  • Solvent Extraction: Extract the supernatant with an equal volume of acidified ethyl acetate (0.1% acetic acid). Vortex vigorously and allow the phases to separate.

  • Organic Phase Collection: Collect the upper organic phase.

  • Drying: Dry the organic phase over anhydrous sodium sulfate.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for the downstream analytical method (e.g., methanol for LC-MS, ethyl acetate for GC-MS).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides high-resolution separation and mass-based identification.

  • Instrument Setup:

    • Column: Use a non-polar capillary column (e.g., HP-5MS).

    • Injector Temperature: 250°C.

    • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.

    • Carrier Gas: Helium at a constant flow rate.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Injection: Inject 1 µL of the reconstituted extract.

  • Data Acquisition: Acquire mass spectra in full scan mode or selected ion monitoring (SIM) mode for targeted analysis. A characteristic fragment ion for many AHLs is found at m/z 143.[6]

  • Data Analysis: Compare the retention time and mass spectrum of the analyte with that of an authentic O-HSL standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for both identification and quantification.

  • Instrument Setup:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to separate O-HSL from other matrix components.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Injection: Inject 5-10 µL of the reconstituted extract.

  • Data Acquisition: Use Multiple Reaction Monitoring (MRM) for quantification. The precursor ion for O-HSL is [M+H]⁺ at m/z 214.1. A common product ion is m/z 102.1, corresponding to the homoserine lactone ring.

  • Data Analysis: Create a calibration curve using authentic O-HSL standards to quantify the analyte in the sample.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR provides definitive structural information.

  • Sample Preparation: A purified and dried sample (5-25 mg) is required.[4] Dissolve the sample in a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.

  • Instrument Setup:

    • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Experiment: Standard ¹H NMR experiment.

  • Data Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis: Process the data (Fourier transform, phase correction, baseline correction). Compare the chemical shifts, coupling constants, and integration of the resulting spectrum with published data for O-HSL.

Thin-Layer Chromatography (TLC) Overlay Bioassay

This method combines chromatographic separation with sensitive biological detection.

  • TLC Plate Preparation: Spot the reconstituted extract and O-HSL standards onto a C18 reversed-phase TLC plate.

  • Development: Develop the plate in a suitable solvent system (e.g., 60:40 methanol:water).

  • Drying: Allow the plate to dry completely.

  • Bioassay Overlay:

    • Prepare a molten soft agar solution containing a suitable growth medium and an Agrobacterium tumefaciens reporter strain (e.g., NTL4(pZLR4)).

    • Pour the soft agar evenly over the developed TLC plate.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 28°C) until spots appear.

  • Data Analysis: The reporter strain will produce a colored or luminescent spot at the location of the AHLs. Compare the Rf value of the spot from the sample with that of the O-HSL standard.

By employing a combination of these orthogonal methods, researchers can confidently identify and quantify this compound, leading to more robust and reliable findings in the study of bacterial quorum sensing.

References

A Comparative Guide to the In Vivo and In Vitro Activity of 3-oxo-C6-HSL

Author: BenchChem Technical Support Team. Date: November 2025

N-(3-oxohexanoyl)-L-homoserine lactone (3-oxo-C6-HSL) is a key signaling molecule in the quorum sensing (QS) systems of many Gram-negative bacteria.[1] As a type of autoinducer, it allows bacteria to monitor their population density and coordinate gene expression, influencing behaviors such as biofilm formation, virulence factor production, and bioluminescence.[2][3] Understanding the disparity between its activity in controlled laboratory settings (in vitro) and within a complex living organism (in vivo) is critical for researchers in microbiology and drug development. This guide provides an objective comparison of 3-oxo-C6-HSL's performance in both environments, supported by experimental data and detailed methodologies.

The Canonical 3-oxo-C6-HSL Signaling Pathway

The most well-characterized pathway involving 3-oxo-C6-HSL is the LuxI/LuxR system, first discovered in the marine bacterium Aliivibrio fischeri.[2] In this system, the LuxI synthase produces 3-oxo-C6-HSL.[2] As the bacterial population grows, the molecule accumulates. Once a threshold concentration is reached, 3-oxo-C6-HSL binds to and activates the LuxR transcriptional regulator, which then drives the expression of target genes.[1][4]

G cluster_0 Bacterial Cell LuxI LuxI Synthase LuxR_inactive Inactive LuxR HSL_intra 3-oxo-C6-HSL LuxI->HSL_intra Synthesizes LuxR_active Active LuxR-HSL Complex LuxR_inactive->LuxR_active Binds & Activates DNA lux Promoter DNA LuxR_active->DNA Binds Genes Target Genes (e.g., luxCDABE) DNA->Genes Activates Transcription HSL_extra Extracellular 3-oxo-C6-HSL HSL_intra->HSL_extra Diffuses Out HSL_intra2 3-oxo-C6-HSL HSL_extra->HSL_intra2 Diffuses In (High Density) HSL_intra2->LuxR_active Binds & Activates

Caption: The LuxI/LuxR quorum sensing circuit mediated by 3-oxo-C6-HSL.

In Vitro Activity of 3-oxo-C6-HSL

In vitro studies isolate the signaling molecule and its direct target from complex biological systems. These assays are fundamental for quantifying molecular interactions, screening for inhibitors, and understanding the basic mechanism of action. Common in vitro approaches include cell-free systems and whole-cell bioreporters.

A prevalent method involves using a bioreporter, typically an Escherichia coli strain engineered to express a reporter gene (e.g., for bioluminescence or β-galactosidase) in the presence of 3-oxo-C6-HSL.[1] These systems demonstrate a direct, concentration-dependent response to the molecule.[1] Furthermore, biophysical techniques like fluorescence quenching have been used to measure the direct binding of 3-oxo-C6-HSL to its purified cognate receptor protein.

ParameterObservationConcentration/ValueSource Organism/SystemReference
Gene Activation Optimal induction of β-galactosidase activity via CarR receptor.1 µg/mlErwinia carotovora (in E. coli reporter)[4]
Protein Binding Strong fluorescence quenching of His6-CarR protein.Stoichiometric quantitiesPurified CarR protein[4]
Bioreporter Response Linear response of normalized peak bioluminescence.Nanomolar rangeE. coli bioreporter for Vibrio fischeri QS[1][5]
Cell-Free Synthesis Reconstituted las and rhl pathways for AHL synthesis.N/ACell-free transcription-translation system[2]
Experimental Protocol: Whole-Cell Bioreporter Assay

This protocol provides a general workflow for quantifying 3-oxo-C6-HSL using a bioluminescent E. coli bioreporter.

  • Bioreporter Preparation: Culture the E. coli bioreporter strain (containing a LuxR-family receptor and a lux-promoter-driven reporter plasmid) to the mid-exponential growth phase.

  • Sample Preparation: Prepare serial dilutions of the test sample (e.g., bacterial culture supernatant) and a standard curve using synthetic 3-oxo-C6-HSL.

  • Assay Setup: In a 96-well microtiter plate, combine the bioreporter cell suspension with the prepared samples and standards. Include negative controls (e.g., sterile medium).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 30°C) with shaking for a defined period to allow for induction of the reporter gene.

  • Data Acquisition: Measure the output signal (e.g., luminescence using a plate reader).

  • Quantification: Determine the concentration of 3-oxo-C6-HSL in the samples by interpolating their signal on the standard curve.[1]

G A 1. Culture E. coli Bioreporter C 3. Combine Bioreporter, Samples, & Standards in Microplate A->C B 2. Prepare Samples & Synthetic 3-oxo-C6-HSL Standards B->C D 4. Incubate with Shaking C->D E 5. Measure Luminescence (Plate Reader) D->E F 6. Quantify Concentration via Standard Curve E->F

Caption: General workflow for an in vitro 3-oxo-C6-HSL bioreporter assay.

In Vivo Activity of 3-oxo-C6-HSL

In vivo studies examine the function of 3-oxo-C6-HSL within a living system, such as a host organism during infection or in a complex microbial community. The activity in this context is far more complex due to interactions with host factors, other signaling molecules, and environmental variables.

While much of the detailed in vivo immunomodulatory research has focused on the long-chain N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) from Pseudomonas aeruginosa, the principles of host interaction apply.[6][7][8] These molecules are not just inert signals; they can be recognized and degraded by host enzymes or can modulate host immune responses.[9] For instance, studies on plant-associated bacteria show that some plants can naturally inactivate 3-oxo-C6-HSL, affecting QS-regulated behaviors at the root system.[9] In animal models, related AHLs can influence the production of inflammatory cytokines.[7]

ParameterObservationModel SystemKey FindingReference
Gene Regulation HSL-dependent transcription of carA gene.Erwinia carotovoraDemonstrates QS function in the native bacterium.[4]
Biofilm Formation QS signaling is a key regulator of biofilm development.Pseudomonas aeruginosaEssential for establishing structured communities.[10]
Signal Stability Rapid degradation of 3-oxo-C6-HSL.Germinating Lotus corniculatus seedlingsHost environment can actively interfere with QS.[9]
Virulence Co-culture with AHL-degrading bacteria reduces pathogen virulence.Artemia salina nauplii vs. V. coralliilyticusDisruption of QS signaling can be a protective strategy.[11]
Experimental Protocol: Murine Lung Infection Model

This protocol outlines a generalized workflow to study the effect of 3-oxo-C6-HSL or QS-deficient bacteria in vivo.

  • Bacterial Preparation: Grow wild-type and QS-mutant (e.g., luxI knockout) strains of the pathogen of interest to a specific optical density.

  • Animal Infection: Anesthetize mice and infect them via intratracheal or intranasal instillation with a defined bacterial load. A control group may receive a mock infection with saline.

  • Monitoring: Monitor the animals for signs of illness, weight loss, and survival over a set time course (e.g., 24-72 hours).

  • Sample Collection: At designated time points, euthanize subsets of mice. Collect bronchoalveolar lavage (BAL) fluid to measure cytokine levels and inflammatory cell influx. Harvest lungs for bacterial enumeration (CFU counting) and histopathology.

  • Data Analysis: Compare outcomes (bacterial burden, inflammatory markers, tissue damage) between groups infected with wild-type versus QS-mutant bacteria to infer the in vivo role of the QS system.

G A 1. Prepare Wild-Type & QS-Mutant Bacterial Cultures B 2. Intranasally Infect Groups of Mice A->B C 3. Monitor Animal Health (Weight, Survival) B->C D 4. Euthanize & Collect Samples (Lungs, BAL Fluid) C->D E 5. Analyze Samples: - Bacterial Load (CFU) - Cytokine Levels (ELISA) - Histopathology D->E F 6. Compare Outcomes Between WT and Mutant Groups E->F

Caption: General workflow for an in vivo bacterial infection model.

Comparison Summary: In Vitro vs. In Vivo Activity

The primary distinction between in vitro and in vivo studies lies in systemic complexity. In vitro assays offer precision and control, while in vivo models provide physiological relevance at the cost of introducing numerous confounding variables.

FeatureIn Vitro ActivityIn Vivo Activity
System Complexity Low (isolated components, e.g., purified proteins, engineered cells).High (whole organism, including host cells, immune system, and microbiota).
Environment Controlled and homogenous (e.g., defined buffer, culture medium).Uncontrolled and heterogeneous (e.g., fluctuating pH, temperature gradients, nutrient availability).
Signal Stability Generally stable, degradation depends on pH and temperature of the medium.[9]Can be unstable due to enzymatic degradation by the host or other microbes.[9][11]
Concentration Precisely controlled and known.Variable and difficult to measure locally; subject to diffusion, clearance, and metabolism.
Observed Effects Direct molecular interactions (e.g., receptor binding, gene activation).[4]Systemic outcomes (e.g., inflammation, bacterial clearance, biofilm formation, disease pathology).[7][10]
Interpretation Clear cause-and-effect relationship.Complex; effects may be indirect or influenced by host factors.
Primary Use Mechanistic studies, quantification, high-throughput screening.Assessing physiological relevance, virulence, and therapeutic efficacy.

Conclusion

Both in vitro and in vivo studies are indispensable for a comprehensive understanding of 3-oxo-C6-HSL. In vitro experiments provide a foundational, mechanistic view of how this molecule functions at a molecular level. However, the data from these controlled environments often do not fully predict the molecule's behavior within a living host. In vivo models reveal the complex interplay between bacterial quorum sensing, host responses, and environmental factors, which ultimately determines the role of 3-oxo-C6-HSL in infection and symbiosis. For drug development professionals targeting quorum sensing, bridging the gap between these two experimental realms is a critical step in translating a promising inhibitor from the lab to a clinical application.

References

A Comparative Guide to OHHL Detection Methods for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N-(3-Oxooctanoyl)-L-homoserine lactone (OHHL) is a key quorum-sensing signal molecule in many Gram-negative bacteria, playing a crucial role in regulating virulence, biofilm formation, and other collective behaviors. Accurate and sensitive detection of OHHL is paramount for researchers studying bacterial communication and for professionals developing novel anti-quorum sensing therapeutics. This guide provides an objective comparison of the efficacy of different OHHL detection methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate technique for your research needs.

Comparison of OHHL Detection Methods

The selection of an appropriate OHHL detection method depends on various factors, including the required sensitivity, specificity, throughput, and available resources. The following table summarizes the key performance characteristics of the most common methods.

Method Principle Limit of Detection (LOD) Dynamic Range Response Time Specificity Cost
Bacterial Biosensors (e.g., LuxR-based) Genetically engineered bacteria that produce a measurable signal (e.g., light, color) in the presence of OHHL.[1][2]pM to nM range[3]Typically spans 2-3 orders of magnitude.[3]Minutes to hours.[3]Can be highly specific to OHHL or respond to a range of AHLs depending on the LuxR homolog used.[1][2]Low to moderate.
Bacterial Biosensors (e.g., TraR-based) Similar to LuxR-based biosensors, but utilize the TraR receptor from Agrobacterium tumefaciens.nM range2-3 orders of magnitude.Hours.Broad range, responds to various AHLs including OHHL.[1][4]Low to moderate.
Liquid Chromatography-Mass Spectrometry (LC-MS) Chromatographic separation of molecules followed by mass-based detection and quantification.[5]pM to low nM range.[6]Several orders of magnitude.Minutes per sample (excluding sample preparation).Very high, provides structural confirmation.High.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based detection. Requires derivatization of OHHL.Low nM range.[6]Several orders of magnitude.Minutes per sample (excluding sample preparation).Very high, provides structural confirmation.High.
Enzymatic Assays Utilizes enzymes that specifically degrade or modify OHHL, coupled to a detectable signal.[7]µM to mM range.Varies depending on the enzyme kinetics.Minutes.High, dependent on enzyme specificity.[7]Moderate.

Signaling Pathways and Experimental Workflows

Bacterial Biosensor Signaling Pathways

Bacterial biosensors for OHHL detection are typically based on the LuxR or TraR quorum-sensing systems. These systems consist of a receptor protein (LuxR or TraR) that, upon binding to OHHL, activates the transcription of a reporter gene, leading to a measurable output.

LuxR_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Bacterial Cell OHHL_out OHHL OHHL_in OHHL OHHL_out->OHHL_in Diffusion LuxR LuxR Protein OHHL_in->LuxR Binds LuxR_OHHL LuxR-OHHL Complex LuxR->LuxR_OHHL lux_promoter lux Promoter LuxR_OHHL->lux_promoter Activates reporter_gene Reporter Gene (e.g., lux, gfp, lacZ) lux_promoter->reporter_gene Transcription output Measurable Output (Light, Fluorescence, Color) reporter_gene->output Translation & Activity

Figure 1: LuxR-based OHHL signaling pathway.

TraR_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Bacterial Cell OHHL_out OHHL OHHL_in OHHL OHHL_out->OHHL_in Diffusion TraR TraR Protein OHHL_in->TraR Binds TraR_OHHL TraR-OHHL Complex TraR->TraR_OHHL tra_promoter tra Promoter TraR_OHHL->tra_promoter Activates reporter_gene Reporter Gene (e.g., lacZ) tra_promoter->reporter_gene Transcription output Measurable Output (Colorimetric) reporter_gene->output Translation & Activity

Figure 2: TraR-based OHHL signaling pathway.

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for OHHL detection using a bacterial biosensor and LC-MS.

Biosensor_Workflow start Start culture Culture Biosensor Strain start->culture incubate Incubate Biosensor with Sample culture->incubate prepare_sample Prepare OHHL Sample (e.g., bacterial supernatant, pure compound) prepare_sample->incubate measure Measure Reporter Signal (Luminometer, Fluorometer, Spectrophotometer) incubate->measure analyze Data Analysis (Quantify OHHL concentration) measure->analyze end End analyze->end

Figure 3: Bacterial biosensor experimental workflow.

LCMS_Workflow start Start sample_prep Sample Preparation (Extraction, Concentration) start->sample_prep lc_separation Liquid Chromatography (Separation of analytes) sample_prep->lc_separation ms_detection Mass Spectrometry (Detection and Fragmentation) lc_separation->ms_detection data_analysis Data Analysis (Identification and Quantification) ms_detection->data_analysis end End data_analysis->end

Figure 4: LC-MS experimental workflow.

Experimental Protocols

Agar Well Diffusion Assay for OHHL Detection using a Biosensor Strain

This protocol describes a common method for the semi-quantitative detection of OHHL using an agar-based biosensor assay.

Materials:

  • Biosensor strain (e.g., Chromobacterium violaceum CV026 or Agrobacterium tumefaciens NTL4(pZLR4))

  • Luria-Bertani (LB) agar plates

  • OHHL standard solutions of known concentrations

  • Sterile culture tubes

  • Sterile micropipette tips or cork borer

  • Incubator

Procedure:

  • Prepare Biosensor Overlay: Grow the biosensor strain overnight in LB broth. Mix the overnight culture with molten, cooled (45-50°C) LB soft agar (0.7% agar). Pour this mixture as an overlay onto a pre-poured LB agar plate and allow it to solidify.

  • Create Wells: Once the overlay has solidified, create wells in the agar using a sterile micropipette tip or a cork borer.

  • Sample Application: Add a known volume (e.g., 20 µL) of the OHHL standard solutions and your test samples into separate wells.

  • Incubation: Incubate the plates at the optimal growth temperature for the biosensor strain (e.g., 30°C) for 18-24 hours.

  • Data Analysis: Observe the plates for the development of a colored or luminescent zone around the wells. The diameter of this zone is proportional to the concentration of OHHL. Create a standard curve by plotting the diameter of the zones of inhibition for the standard solutions against their known concentrations. Use this curve to estimate the OHHL concentration in your test samples.

OHHL Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol provides a general outline for the quantitative analysis of OHHL using LC-MS. Specific parameters will need to be optimized for your instrument and column.

Materials:

  • Liquid chromatography system coupled to a mass spectrometer (e.g., triple quadrupole or high-resolution MS)

  • C18 reverse-phase HPLC column

  • OHHL standard solutions of known concentrations

  • Solvents for mobile phase (e.g., water with 0.1% formic acid, acetonitrile with 0.1% formic acid)

  • Sample vials

Procedure:

  • Sample Preparation: Extract OHHL from your sample matrix using an appropriate method, such as liquid-liquid extraction with ethyl acetate. Evaporate the solvent and reconstitute the extract in a suitable solvent (e.g., methanol or mobile phase).

  • LC Separation: Inject the prepared sample onto the C18 column. Use a gradient elution program with the mobile phases to separate OHHL from other components in the sample.

  • MS Detection: Set the mass spectrometer to operate in positive ion mode and monitor for the specific precursor and product ions of OHHL. For example, for OHHL, the precursor ion [M+H]⁺ is m/z 228.1, and a common product ion is m/z 102.1 (the homoserine lactone ring).

  • Data Analysis: Create a standard curve by injecting known concentrations of the OHHL standard and plotting the peak area against concentration. Quantify the amount of OHHL in your samples by comparing their peak areas to the standard curve.

Conclusion

The choice of an OHHL detection method is a critical decision that can significantly impact the outcome of research and drug development projects. Bacterial biosensors offer a cost-effective and sensitive approach, particularly for high-throughput screening, while analytical methods like LC-MS provide unparalleled specificity and quantitative accuracy. By carefully considering the performance characteristics and experimental requirements outlined in this guide, researchers and drug development professionals can select the most suitable method to achieve their scientific objectives.

References

The Double-Edged Sword: Unraveling the Structure-Activity Relationship of N-(3-Oxohexanoyl)-L-homoserine Lactone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the chemical modifications of a key bacterial communication molecule reveals a delicate balance between activating and inhibiting quorum sensing, offering a promising avenue for the development of novel anti-virulence agents.

Researchers, scientists, and drug development professionals are increasingly focusing on the intricate world of bacterial communication, specifically the process of quorum sensing (QS), as a novel strategy to combat bacterial infections. At the heart of this communication in many Gram-negative bacteria is a class of signaling molecules known as N-acyl-homoserine lactones (AHLs). Among these, N-(3-Oxohexanoyl)-L-homoserine lactone (OHHL) is a well-studied autoinducer that regulates a variety of physiological processes, including virulence factor production and biofilm formation.[1][2][3] Understanding the structure-activity relationship (SAR) of OHHL derivatives is paramount for designing potent agonists and antagonists that can modulate bacterial behavior. This guide provides a comparative analysis of various OHHL derivatives, supported by experimental data, to illuminate the structural features that govern their biological activity.

The Core Structure: A Template for Modification

The OHHL molecule consists of three key components: the acyl chain, the 3-oxo group, and the L-homoserine lactone ring. Modifications to each of these regions have been shown to dramatically alter the molecule's ability to interact with its cognate LuxR-type receptor proteins, leading to either agonistic (activating) or antagonistic (inhibiting) effects.[1][4][5][6]

Acyl Chain Modifications: A Game of Length and Bulk

The length and substitution of the acyl chain are critical determinants of activity. Generally, the specificity of the LuxR-type receptor dictates the optimal chain length for agonistic activity. However, introducing bulky substituents can transform an agonist into a potent antagonist.

A study on a series of synthetic N-acyl-homoserine lactone analogues demonstrated that modifications at the C-4 position of the acyl chain significantly influence activity.[1][4] While analogues with acyclic or cyclic alkyl substituents at this position largely retained their inducing (agonist) activity, the introduction of a phenyl group resulted in significant antagonist activity.[1][4] This suggests that the bulky aryl group may sterically hinder the conformational changes in the LuxR receptor required for its activation.[1][4]

Derivative TypeModificationBiological ActivityKey FindingsReference
Alkyl Substituted Ramified alkyl or cycloalkyl groups at C-4 of the acyl chainAgonistMost analogues showed inducing activity.[1][4]
Aryl Substituted Phenyl group at C-4 of the acyl chainAntagonistDisplayed significant antagonist activity.[1][4]
Thiophenyl Substituted Isosteric thiophenyl group replacing the phenyl groupNo antagonist activityHighlights the specific nature of the aryl group interaction.[1]
Halogenated α-chloro, α-bromo, and α-iodo substitutions on the acyl chainReduced Agonist Activityα-iodo lactones were the least active, while α-chloro analogues were the most potent agonists among the halogenated series.[7][8]

The 3-Oxo Group: Not Always Essential but Often Important

The 3-oxo functionality on the acyl chain is a common feature of many AHLs and is often important for potent agonistic activity.[4] However, its absence does not necessarily abolish activity, and in some contexts, its modification can lead to interesting shifts in the SAR. For instance, in one study, the 3-oxo moiety was found to favor the antagonist activity of phenyl-substituted derivatives.[4]

The Lactone Ring and Amide Linkage: Exploring Alternatives

The homoserine lactone ring and the amide linkage are also crucial for molecular recognition. Replacing the lactone ring with a thiolactone has been explored, with some studies showing that these analogues can act as modulators of QS.[9][10] Furthermore, replacing the amide function with a triazole ring has been shown to generate compounds with antagonistic activity against the E. coli LuxR QS system.[9]

Experimental Protocols: How Activity is Measured

The biological activity of OHHL derivatives is typically assessed using bacterial reporter strains that produce a measurable signal, such as light or a fluorescent protein, in response to QS activation.

General Experimental Workflow

G cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement & Analysis A Synthesize OHHL Derivatives C Incubate Reporter Strain with Derivatives (Varying Concentrations) A->C B Prepare Bacterial Reporter Strain (e.g., E. coli JB523, V. fischeri) B->C E Measure Reporter Signal (Bioluminescence or Fluorescence) C->E D Incubate with OHHL (for antagonism assay) D->C Co-incubation F Determine Agonist (EC50) or Antagonist (IC50) Activity E->F G Analyze Structure-Activity Relationship F->G

Figure 1. A generalized workflow for the evaluation of OHHL derivative activity.

Key Experimental Details
  • Bacterial Reporter Strains:

    • Vibrio fischeri: Used to measure the induction of bioluminescence. The natural inducer is 3-oxo-hexanoyl-L-homoserine lactone.[1][4]

    • Escherichia coli JB523: This strain contains a plasmid with the LuxR receptor and the luxI promoter fused to a reporter gene, often encoding Green Fluorescent Protein (GFP). It is used to screen for both agonists and antagonists of the LuxR system.[7][8]

  • Agonist Activity Assay: Reporter strains are incubated with various concentrations of the synthetic analogues, and the level of reporter gene expression (e.g., bioluminescence or fluorescence) is measured. The concentration required for half-maximal activation (EC50) is a common metric.[1][4]

  • Antagonist Activity Assay: Reporter strains are incubated with a fixed concentration of the natural inducer (OHHL) and varying concentrations of the synthetic analogue. The ability of the analogue to inhibit the OHHL-induced reporter expression is measured, and the concentration required for 50% inhibition (IC50) is determined.[1][4]

Signaling Pathway: The LuxI/LuxR Quorum Sensing Circuit

The canonical quorum sensing circuit in many Gram-negative bacteria, such as Vibrio fischeri, involves the LuxI synthase and the LuxR transcriptional regulator. Understanding this pathway is crucial for interpreting the effects of OHHL derivatives.

Lux_Pathway cluster_cell Bacterial Cell cluster_molecules Exogenous Molecules LuxI LuxI (AHL Synthase) AHL_out AHL (e.g., OHHL) LuxI->AHL_out Synthesizes LuxR_inactive LuxR (Inactive Monomer) LuxR_active LuxR-AHL Complex (Active Dimer) LuxR_inactive->LuxR_active Dimerizes lux_operon lux operon LuxR_active->lux_operon Activates Transcription Target_Genes Target Genes (e.g., Bioluminescence, Virulence Factors) LuxR_active->Target_Genes Activates Transcription lux_operon->LuxI Encodes AHL_in AHL AHL_out->AHL_in Diffuses into cell (at high cell density) AHL_in->LuxR_inactive Binds to Agonist Agonist Derivative Agonist->LuxR_inactive Binds and Activates Antagonist Antagonist Derivative Antagonist->LuxR_inactive Binds and Inhibits

Figure 2. The LuxI/LuxR quorum sensing pathway and points of intervention by OHHL derivatives.

Conclusion: A Roadmap for Future Drug Design

The structure-activity relationship of this compound derivatives provides a clear roadmap for the rational design of novel quorum sensing modulators. The acyl chain offers a prime target for introducing modifications that can switch a molecule from an agonist to an antagonist, with aryl substitutions being a particularly promising strategy for developing inhibitors. Similarly, alterations to the lactone ring and the 3-oxo group can fine-tune the activity and specificity of these compounds. By leveraging this understanding, researchers can develop next-generation anti-virulence agents that disarm pathogenic bacteria by disrupting their communication networks, offering a powerful alternative to traditional antibiotics. Further exploration into more diverse heterocyclic scaffolds and functional group modifications will undoubtedly expand the arsenal of tools available to combat bacterial diseases.

References

Safety Operating Guide

Proper Disposal of N-(3-Oxohexanoyl)-L-homoserine lactone: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of signaling molecules like N-(3-Oxohexanoyl)-L-homoserine lactone (OOHL) are paramount to maintaining a secure laboratory environment. While some safety data sheets for similar short-chain N-acyl homoserine lactones classify them as non-hazardous, others indicate potential for skin and eye irritation.[1][2] Therefore, a cautious approach involving chemical inactivation prior to disposal is recommended. This guide provides essential, step-by-step procedures for the proper disposal of OOHL, ensuring the safety of laboratory personnel and compliance with standard chemical hygiene practices.

Inactivation Protocol: Alkaline Hydrolysis

The primary method for rendering this compound inactive is through alkaline hydrolysis. This process cleaves the lactone ring, a critical component of the molecule's biological activity in bacterial quorum sensing. The hydrolysis is dependent on pH and temperature, with higher pH and temperature increasing the rate of degradation.

Required Materials:
  • This compound waste (in solid form or dissolved in a compatible solvent)

  • Sodium hydroxide (NaOH) solution (1 M)

  • pH indicator strips or a calibrated pH meter

  • Appropriate personal protective equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves

  • A designated chemical fume hood

  • A labeled waste container

Experimental Procedure:
  • Preparation: Before beginning the disposal process, ensure you are wearing the appropriate personal protective equipment. All steps involving the handling of sodium hydroxide should be performed within a chemical fume hood to avoid inhalation of any potential fumes.

  • Dissolution (if necessary): If the OOHL waste is in solid form, dissolve it in a minimal amount of a suitable solvent. OOHL is soluble in chloroform.

  • Alkaline Hydrolysis:

    • Carefully add a 1 M sodium hydroxide (NaOH) solution to the OOHL waste. A general guideline is to add a volume of NaOH solution that is at least ten times the volume of the OOHL solution.

    • Stir the resulting mixture gently.

    • Allow the mixture to stand for at least one hour to ensure complete hydrolysis of the lactone ring. For larger quantities or less soluble forms, a longer reaction time may be necessary.

  • Neutralization:

    • After the inactivation period, check the pH of the solution using a pH indicator strip or a pH meter. The solution will be strongly basic.

    • Neutralize the solution by slowly adding a suitable acid, such as 1 M hydrochloric acid (HCl), while stirring. Monitor the pH closely.

    • The target pH for the neutralized solution should be between 6.0 and 8.0.

  • Disposal:

    • Once the solution is neutralized, it can be disposed of down the sanitary sewer system with copious amounts of water, in accordance with local regulations. Always consult your institution's specific guidelines for chemical waste disposal.

Quantitative Data for Inactivation Solution

For ease of preparation, the following table provides a quick reference for preparing a 1 M Sodium Hydroxide solution.

ComponentQuantity for 100 mL of 1 M NaOHQuantity for 1 L of 1 M NaOH
Sodium Hydroxide (solid)4.0 g40.0 g
Deionized Water100 mL1 L

Logical Workflow for Disposal

The following diagram illustrates the step-by-step process for the safe disposal of this compound.

G start Start: OOHL Waste ppe Don Appropriate PPE start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood dissolve Dissolve OOHL in Suitable Solvent (if solid) fume_hood->dissolve add_naoh Add 1 M NaOH Solution dissolve->add_naoh hydrolyze Allow for Alkaline Hydrolysis (>= 1 hour) add_naoh->hydrolyze check_ph Check pH of Solution hydrolyze->check_ph neutralize Neutralize with 1 M HCl (to pH 6-8) check_ph->neutralize dispose Dispose Down Sanitary Sewer with Copious Water neutralize->dispose end End dispose->end

Caption: Disposal workflow for this compound.

By adhering to this structured disposal protocol, laboratory professionals can effectively and safely manage waste containing this compound, contributing to a secure and compliant research environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.